2-Phenoxyethyl acrylate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenoxyethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-11(12)14-9-8-13-10-6-4-3-5-7-10/h2-7H,1,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVINYQDSSQUKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56641-05-5, 34962-82-8 | |
| Record name | Polyethylene glycol phenyl ether acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56641-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenoxyethyl acrylate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34962-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4040715 | |
| Record name | 2-Phenoxyethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA | |
| Record name | 2-Propenoic acid, 2-phenoxyethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
48145-04-6, 56641-05-5 | |
| Record name | Phenoxyethyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=48145-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-phenoxyethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048145046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-phenoxyethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Phenoxyethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenoxyethyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.219 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phenol, ethoxylated, esters with acrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PROPENOIC ACID, 2-PHENOXYETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N95C96I48M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Phenoxyethyl acrylate CAS number 48145-04-6
An In-depth Technical Guide to 2-Phenoxyethyl Acrylate (CAS: 48145-04-6)
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound (PHEA), a monofunctional aromatic monomer. Intended for researchers, scientists, and professionals in drug development and material science, this document synthesizes critical data on its properties, synthesis, polymerization, applications, and handling protocols, grounded in authoritative sources.
Introduction and Molecular Overview
This compound (PHEA), registered under CAS number 48145-04-6, is an organic compound classified as a carboxylic acid derivative.[1] It is a monofunctional acrylic monomer that can be polymerized by free radicals.[2][3] Structurally, PHEA is characterized by an acrylate group, a flexible ethyl ether linkage, and a rigid phenyl group.[4] This unique molecular architecture imparts a valuable combination of properties, including enhanced flexibility, good thermal and UV stability, and excellent compatibility with a wide range of resins and additives.[4]
First synthesized in the mid-20th century during broader research into acrylate monomers, PHEA has become a cornerstone in formulations for coatings, adhesives, and inks, particularly those cured by ultraviolet (UV) and electron beam (EB) radiation.[1][2][3] Its primary role in these systems is as a reactive diluent, which reduces formulation viscosity for improved processing while actively participating in the polymerization process to become an integral part of the final cured material.[4][5]
Caption: Molecular structure of this compound.
Physicochemical Properties
PHEA is a clear, colorless to slightly yellowish liquid with a characteristic mild, ester-like odor.[1][2] It is a low-volatility compound with moderate solubility in water but high solubility in many organic solvents.[1][2] A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 48145-04-6 | [6][7] |
| Molecular Formula | C₁₁H₁₂O₃ | [8][9] |
| Molecular Weight | 192.21 g/mol | [2][9] |
| Appearance | Clear, colorless liquid | [2][10] |
| Density | 1.104 - 1.105 g/cm³ at 20-25 °C | [2][9][10] |
| Boiling Point | 132 °C at 1013 hPa; 84 °C at 0.2 mm Hg | [2][9] |
| Refractive Index (n20/D) | 1.517 - 1.518 | [6][9] |
| Vapor Pressure | 0.22 Pa at 20 °C | [2] |
| Flash Point | >110 °C (>230 °F) | [9][10] |
| Water Solubility | Moderate / Immiscible | [2][10] |
| Glass Transition Temp (Tg) | 5 - 7 °C | [6][11] |
| Viscosity | 5-10 cps at 25 °C | [6] |
Synthesis of this compound
The industrial synthesis of PHEA is typically achieved through the esterification of 2-phenoxyethanol with acrylic acid.[1] Alternative methods, such as using acryloyl chloride, are also documented.[3][12]
Common Synthesis Route: Esterification
This process involves a direct reaction between 2-phenoxyethanol and acrylic acid, typically catalyzed by a strong acid like p-toluenesulfonic acid.[1][13] A polymerization inhibitor is crucial to prevent the self-polymerization of the acrylate monomer at reaction temperatures. The water produced during the reaction is removed to drive the equilibrium towards the product side.
Caption: Generalized workflow for the synthesis of PHEA.
Detailed Laboratory Protocol (Esterification)
The following protocol is a representative example for the synthesis of PHEA, adapted from established methodologies.[12][13]
Materials:
-
2-Phenoxyethanol
-
Acrylic acid
-
p-Toluenesulfonic acid (catalyst)
-
4-Methoxyphenol (MEHQ, polymerization inhibitor)
-
Sodium carbonate (for neutralization)
-
Anhydrous magnesium sulfate (drying agent)
-
Toluene (as an azeotropic solvent, optional)
-
Reaction flask equipped with a mechanical stirrer, thermometer, Dean-Stark trap, and reflux condenser
Procedure:
-
Reactor Setup: Charge the reaction flask with 2-phenoxyethanol, a molar excess of acrylic acid (e.g., 1.2 equivalents), the catalyst (e.g., 1-2 mol% of the limiting reactant), and the inhibitor (e.g., 200 ppm). If using an azeotropic solvent, add toluene.
-
Causality: Using excess acrylic acid pushes the reaction equilibrium towards the product. The inhibitor is critical to prevent unwanted polymerization of both the reactant and product acrylates at elevated temperatures.
-
-
Reaction: Heat the mixture to reflux (typically 90-120 °C) with vigorous stirring under a nitrogen atmosphere.[13] Water produced during the esterification will be collected in the Dean-Stark trap.
-
Causality: The nitrogen atmosphere prevents oxygen from participating in side reactions and also helps to mitigate premature polymerization, as oxygen can sometimes initiate radical processes, especially in the presence of impurities.
-
-
Monitoring: Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when water ceases to be produced.
-
Cooling and Neutralization: Once complete, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated sodium carbonate solution to neutralize the acidic catalyst and remove unreacted acrylic acid, followed by washing with brine.
-
Trustworthiness: The neutralization step is confirmed by checking the pH of the aqueous layer until it is neutral or slightly basic. This ensures complete removal of the acid catalyst, which could otherwise compromise product stability.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield high-purity this compound.[13]
Polymerization and Application Mechanisms
PHEA is a monofunctional monomer, meaning it contains one polymerizable acrylate group.[2][4] This allows it to participate in free-radical polymerization to form linear polymer chains.
Free-Radical Polymerization
Polymerization is most commonly initiated by UV light in the presence of a photoinitiator or by thermal decomposition of a chemical initiator.[2] This process is central to its use in UV-curable coatings, inks, and adhesives.[3]
Caption: Key stages of UV-initiated free-radical polymerization of PHEA.
Role in Formulations and Key Applications
The unique structure of PHEA provides a balance of properties that make it highly versatile.
-
UV-Curable Coatings and Inks: In these applications, PHEA serves as a reactive diluent to reduce the viscosity of oligomer-heavy formulations.[5][14] This is critical for achieving smooth application and precise detail in printing.[5] Upon curing, the phenyl group contributes to hardness and scratch resistance, while the ether linkage provides flexibility, preventing the cured film from becoming brittle.[4] Its low shrinkage during polymerization ensures dimensional stability of the final product.[5][14] Applications include coatings for wood, plastic, and metal, as well as inks for flexography, gravure, and inkjet printing.[4][15]
-
Adhesives and Sealants: PHEA is used in UV-curable adhesives for its excellent adhesion to various substrates and its ability to reduce internal stress in the cured adhesive.[4][5] This makes it suitable for applications in electronics, medical devices, and automotive assembly where rapid, on-demand curing is beneficial.[5]
-
3D Printing (Stereolithography - SLA): In SLA resins, PHEA can be used to control viscosity and improve the mechanical properties of the printed object, such as flexibility and impact resistance.[15]
-
Biomedical Applications: While less common, acrylate-based polymers are explored for biomedical uses. The polymer derived from PHEA, poly(this compound), could be investigated for applications like biocompatible coatings or as a component in drug delivery systems, although specific research in this area for PHEA is not as extensive as for other acrylates like poly(2-hydroxyethyl acrylate) (PHEA).[16] Its use as a monomer in shape-memory polymers has also been noted.[3][17]
Safety, Handling, and Storage
As a Senior Application Scientist, it is imperative to emphasize a culture of safety. PHEA, while widely used, has specific hazards that must be managed through proper laboratory practices.
Hazard Identification
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
-
H317: May cause an allergic skin reaction. [2][8] PHEA is a potent skin sensitizer.[2]
-
H411: Toxic to aquatic life with long lasting effects. [2][8][18]
-
It may also cause slight skin and eye irritation upon contact.[2]
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or mists.[8] Safety showers and eyewash stations should be readily accessible.[2]
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[2][8]
-
Skin Protection: Wear a lab coat or long-sleeved clothing.[2]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber (>0.5 mm thickness), and inspect them before use.[2] Use proper glove removal technique to avoid skin contact.[8]
First Aid Measures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing. If irritation or a rash occurs, seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[19] Seek medical attention.[8]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[8]
Storage and Stability
PHEA is stable under recommended storage conditions.[8] However, it can undergo hazardous, exothermic polymerization.[8] To ensure stability:
-
Storage Conditions: Store in a cool, dry, well-ventilated place, away from direct sunlight, heat, and sources of ignition.[8][11]
-
Inhibitor Levels: The monomer is typically supplied with a polymerization inhibitor (like MEHQ). It is crucial to maintain the inhibitor level and ensure the presence of dissolved oxygen, as many common inhibitors require it to be effective. Do not store under an inert atmosphere.
-
Contamination: Avoid contact with contaminants such as free-radical initiators, peroxides, strong acids, or bases, which can trigger uncontrolled polymerization.[8]
Conclusion
This compound is a high-performance monomer whose value is derived from its unique hybrid structure. For the material scientist and formulation chemist, it offers a versatile tool for tailoring the properties of polymers, particularly in radiation-curing applications. Its ability to act as a reactive diluent while enhancing flexibility, adhesion, and hardness makes it indispensable in the coatings, inks, and adhesives industries. Proper understanding of its synthesis, polymerization mechanisms, and stringent adherence to safety protocols are paramount for its effective and safe utilization in research and industrial settings.
References
-
EASTO Materials. (2025, April 28). Product Recommendation: this compound, CAS#: 48145-04-6 (PHEA). [Link]
-
Gelest. (2023, November). BIMAX® POEA this compound. [Link]
-
LookChem. The Role of this compound in Advanced Inks and Adhesives. [Link]
-
Scientific Polymer Products, Inc. (2017, August 8). SAFETY DATA SHEET - this compound. [Link]
-
SINOMER. PHEA - this compound for Plastic Coatings & Printing Inks. [Link]
-
Unilong. This compound CAS 48145-04-6. [Link]
-
Vargun, E., & Usanmaz, A. (2005). Polymerization of 2-hydroxyethyl acrylate in bulk and solution by chemical initiator and by ATRP method. Journal of Applied Polymer Science. [Link]
- CN112079714A - Preparation method of 2-phenylethyl acrylate.
-
3M. (2019, February 15). Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29). This compound: A High-Quality Monomer for UV Curing Applications. [Link]
-
Molbase. This compound 48145-04-6 wiki. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. arkema.com [arkema.com]
- 3. This compound | 48145-04-6 [chemicalbook.com]
- 4. Product Recommendation: this compound, CAS#: 48145-04-6 (PHEA)-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 5. nbinno.com [nbinno.com]
- 6. PHEA - this compound for Plastic Coatings & Printing Inks [sinocurechem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. scipoly.com [scipoly.com]
- 9. 48145-04-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.cn]
- 11. gelest.com [gelest.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. CN112079714A - Preparation method of 2-phenylethyl acrylate - Google Patents [patents.google.com]
- 14. nbinno.com [nbinno.com]
- 15. specialchem.com [specialchem.com]
- 16. Polymerization and characterization of 2-Hydroxyethyl acrylate [open.metu.edu.tr]
- 17. This compound | 48145-04-6 [chemicalbook.com]
- 18. This compound | 48145-04-6 | TCI AMERICA [tcichemicals.com]
- 19. fishersci.com [fishersci.com]
physical and chemical properties of 2-Phenoxyethyl acrylate
An In-depth Technical Guide to 2-Phenoxyethyl Acrylate (PHEA): Properties, Reactivity, and Handling for Scientific Applications
Introduction
This compound (PHEA), identified by its CAS number 48145-04-6, is a monofunctional acrylic monomer that holds a significant position in the field of polymer science.[1][2] Its molecular architecture, which uniquely combines a flexible ether linkage with a rigid aromatic ring, imparts a valuable balance of properties including enhanced elasticity, thermal stability, and controlled reactivity.[3] Primarily utilized in industry as a reactive diluent, PHEA is integral to the formulation of ultraviolet (UV) and electron beam (EB) cured coatings, inks, and adhesives.[1][2][4][5]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a deeper understanding of PHEA's physicochemical properties, reactivity, and the causality behind its handling and analytical protocols, empowering scientists to leverage this versatile monomer in advanced applications.
Section 1: Physicochemical Identity and Properties
A precise understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. This section details the structural identity and key physical characteristics of this compound.
Chemical Structure and Identifiers
The structure of PHEA is characterized by an acrylate group linked via an ethyl ether to a phenyl group. This combination is responsible for its desirable performance characteristics.
Caption: Chemical Structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference(s) |
|---|---|---|
| CAS Number | 48145-04-6 | [6][7][8][9][10][11][12] |
| Molecular Formula | C₁₁H₁₂O₃ | [9][12][13][14] |
| Molecular Weight | 192.21 g/mol | [2][6][11][12][14] |
| IUPAC Name | 2-phenoxyethyl prop-2-enoate | [11] |
| Synonyms | Ethylene glycol phenyl ether acrylate, Phenyl cellosolve acrylate, Ageflex PEA, SR 339 |[11][12][15] |
Physical Properties
The physical properties of PHEA make it a versatile liquid monomer suitable for a wide range of formulation and synthesis conditions. It is a colorless to slightly yellow liquid with a characteristic mild odor.[4]
Table 2: Key Physical Properties of this compound
| Property | Value | Conditions | Reference(s) |
|---|---|---|---|
| Appearance | Colorless, clear liquid | 20°C, 1013.25 hPa | [2][16] |
| Boiling Point | 132°C | 1013 hPa | [2][17] |
| 84°C | 0.2 mm Hg | [1][6][8][10][14] | |
| Melting Point | -74°C | [2][17] | |
| Density | 1.104 - 1.105 g/cm³ | 20-25°C | [1][2][6][8][10][14] |
| Viscosity | 11.2 - 12 mPa·s (cP) | 23-25°C | [17][18] |
| Refractive Index (n²⁰/D) | 1.518 | 20°C | [1][6][14] |
| Vapor Pressure | 0.22 - 0.25 Pa | 20-25°C | [2][6][14] |
| Flash Point | >140°C (>230°F) | [6][8][14][17] | |
| Water Solubility | 525 mg/L | Moderately soluble | [17] |
| Log P (Octanol/Water) | 2.58 | |[6][17] |
Section 2: Chemical Properties and Reactivity
PHEA's utility is primarily derived from the reactivity of its acrylate group, which readily participates in polymerization reactions.
Core Reactivity: Free-Radical Polymerization
As a monofunctional acrylate, PHEA contains a single polymerizable acrylate group.[1][2][3] This allows it to act as a chain extender in polymerization, leading to linear polymer chains with lower crosslinking density. This structural feature is key to enhancing the flexibility and elongation of cured materials.[3]
The primary reaction mechanism is free-radical polymerization. This process can be initiated by thermal energy or, more commonly, by photoinitiators that generate radicals upon exposure to UV or EB radiation.[2][4] In many formulations, PHEA serves as a reactive diluent.
Causality Behind Use as a Reactive Diluent: Unlike volatile organic compounds (VOCs) that evaporate during curing, a reactive diluent lowers the viscosity of a formulation for better processing and then becomes chemically incorporated into the final polymer network.[3][5] This results in a 100% solid, environmentally friendlier system with minimal shrinkage.[3][6] The phenoxyethyl group provides good compatibility with a wide range of oligomers and other monomers.[3]
Caption: Workflow for UV-initiated polymerization of PHEA.
Stability and Incompatibilities
Understanding the stability of PHEA is critical for safe storage and handling, as well as for predicting its behavior in different chemical environments.
-
Hydrolytic Stability : PHEA is hydrolytically stable under acidic conditions. However, it is unstable under neutral and basic conditions, where the ester linkage can be susceptible to hydrolysis.[2][17]
-
Polymerization : Hazardous, exothermic polymerization can occur.[13] This reaction can be triggered by high temperatures, direct sunlight, or contamination.[13][16] To prevent spontaneous polymerization during storage, PHEA is typically supplied with an inhibitor, such as hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ).[7][18][19]
-
Incompatible Materials : Contact with strong acids, strong alkalis, and oxidizing agents should be avoided as they can initiate hazardous reactions or degradation.[16][20]
Section 3: Analytical Methodologies
For researchers and quality control professionals, verifying the purity and identity of PHEA is essential. Standard analytical techniques include chromatography and spectroscopy.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is an effective method for assessing the purity of PHEA.
Causality of Method Choice : The combination of a nonpolar stationary phase (like C18) and a polar mobile phase is ideal for retaining and separating PHEA, which is a molecule of moderate polarity.[11] The presence of the phenyl group provides a strong chromophore, making it easily detectable by a UV-Vis detector.
Exemplar Protocol: Purity Analysis of PHEA by RP-HPLC
-
Column Selection : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase : Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). For MS compatibility, a small amount of formic acid can be substituted for the typical phosphoric acid.[11]
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detector set to a wavelength where the phenyl group absorbs strongly (e.g., 254 nm or 270 nm).
-
Sample Preparation : Prepare a dilute solution of PHEA in the mobile phase (e.g., 100 µg/mL).
-
Injection Volume : 10 µL.
-
Analysis : The purity is determined by calculating the area percent of the main PHEA peak relative to the total area of all peaks in the chromatogram. This protocol is self-validating through the use of a certified reference standard to confirm retention time and detector response.
Spectroscopic Characterization
Spectroscopy provides an unambiguous confirmation of the chemical structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance) : The ¹H NMR spectrum of PHEA in CDCl₃ will show characteristic signals for the different types of protons: vinyl protons of the acrylate group (δ 5.8-6.4 ppm), aromatic protons of the phenyl group (δ 6.9-7.3 ppm), and the two methylene groups of the ethyl chain (-O-CH₂-CH₂-O-) as triplets (δ ~4.2-4.5 ppm).[21]
-
FTIR (Fourier-Transform Infrared Spectroscopy) : The IR spectrum provides confirmation of key functional groups.[12][22] Expect to see strong characteristic absorption bands for the C=O stretch of the ester (~1725 cm⁻¹), the C=C stretch of the acrylate group (~1635 cm⁻¹), the C-O-C stretches of the ether and ester linkages (~1160-1290 cm⁻¹), and aromatic C-H bands.[12]
Section 4: Safety, Handling, and Storage
Given its chemical reactivity, a systematic and self-validating approach to handling and storage is mandatory to ensure laboratory safety.
Hazard Identification and Risk Assessment
PHEA presents several key hazards that must be managed through proper controls.
-
Primary Hazards : It is classified as a strong skin sensitizer (H317: May cause an allergic skin reaction) and can cause slight skin and eye irritation.[2][13][20]
-
Environmental Hazards : It is toxic to aquatic life with long-lasting effects (H411).[13][20][23]
Caption: Hazard mitigation workflow for handling PHEA.
Protocol for Safe Handling
This protocol is designed as a self-validating system where each step mitigates a specific, identified risk.
-
Preparation (Administrative Control) : Before handling, review the Safety Data Sheet (SDS). Ensure safety showers and eyewash stations are accessible.[2]
-
Engineering Controls : All handling of open containers must be performed in a well-ventilated area, preferably inside a chemical fume hood to minimize inhalation of vapors.[13]
-
Personal Protective Equipment (PPE) :
-
Spill Response : In case of a spill, prevent it from entering drains.[13] Contain and collect the spillage with a non-combustible absorbent material (e.g., sand, earth) and place it in a labeled container for disposal.[13]
-
First Aid :
-
Skin Contact : Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. If irritation or a rash occurs, seek medical attention.[13][20]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[13][20][24]
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration.[13]
-
Protocol for Safe Storage
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous reactions.
-
Container : Store in the original, tightly closed container.[16][20] Suitable materials include stainless steel, amber glass, or baked phenolic-lined containers.[16]
-
Environment : Keep in a cool, dry, and well-ventilated place.[13][16]
-
Avoidance : Store away from direct sunlight, heat sources, and incompatible materials (oxidizing agents, acids, alkalis).[13][16][20] Do not expose to temperatures exceeding 40°C for prolonged periods.[16]
-
Atmosphere : Crucially, do not store under an oxygen-free (e.g., nitrogen) atmosphere.[16] The common stabilizer, MEHQ, requires the presence of dissolved oxygen to function effectively as a polymerization inhibitor.
-
Shelf Life : Do not store for more than 6-24 months, depending on supplier recommendations, to ensure inhibitor effectiveness.[16][25]
Section 5: Relevance in Drug Development and Advanced Applications
While primarily an industrial monomer, the unique properties of PHEA and acrylates in general present opportunities in the biomedical and pharmaceutical fields.
-
Precursor for Specialty Polymers : PHEA can be used as a monomer or co-monomer to synthesize polymers with tailored properties.[6] Its phenoxyethyl group can enhance the hydrophobicity and mechanical properties of the resulting polymer, which could be relevant for creating specific biomaterials.
-
Adhesives for Medical Devices : UV-curable adhesives are widely used in the assembly of medical devices due to their rapid, on-demand curing and strong bonding capabilities. PHEA's role as a reactive diluent that enhances flexibility and adhesion is valuable in this context.[5]
-
Potential in Drug Delivery Systems : The broader class of acrylate polymers is extensively researched for drug delivery applications, particularly in the formation of hydrogels.[26][27] While direct studies on PHEA may be limited, its chemistry allows it to be a component in creating cross-linked polymer networks. Such networks could potentially be engineered for the controlled or sustained release of therapeutic agents, where the polymer matrix's degradation or swelling properties would govern the release profile.[26] Its use as an intermediate in the synthesis of more complex, pharmacologically active molecules has also been noted.[6]
Conclusion
This compound is more than a simple commodity chemical; it is a highly versatile monomer whose value is rooted in its distinct chemical structure. The combination of a reactive acrylate head, a flexible ether body, and a stable phenyl tail provides a powerful tool for material design. For researchers in materials science, polymer chemistry, and drug development, a thorough understanding of its properties, reactivity, and safety protocols is essential. By leveraging its capacity to act as a reactive diluent and a building block for tailored polymers, PHEA will continue to be a key enabler of innovation in fields ranging from advanced coatings to the frontiers of biomedical engineering.
References
- This compound | 48145-04-6 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB1113666_EN.htm]
- This compound - Registration Dossier - ECHA. [URL: https://echa.europa.eu/registration-dossier/-/registered-dossier/15313/4/2]
- GPS Safety Summary - Substance Name: - this compound - Arkema. [URL: https://www.arkema.
- This compound - Scientific Polymer Products, Inc. [URL: https://www.scipoly.
- This compound 48145-04-6 wiki. [URL: https://www.chemwiki.com/cas/48145-04-6]
- Product Recommendation: this compound, CAS#: 48145-04-6 (PHEA). [URL: https://www.polysciences.
- Chemical Properties of «beta»-Phenoxyethyl acrylate (CAS 48145-04-6) - Cheméo. [URL: https://www.chemeo.
- This compound CAS 48145-04-6 - Unilong Industry Co.,Ltd. [URL: https://www.unilong.
- 48145-04-6(this compound) Product Description - ChemicalBook. [URL: https://www.chemicalbook.
- CAS 48145-04-6: ethylene glycol phenyl ether acrylate - CymitQuimica. [URL: https://www.cymitquimica.com/cas/48145-04-6]
- CAS 48145-04-6 Clear Liquid Phenol (EO) Acrylate PHEA Used For Adhesives. [URL: https://www.uv-photoinitiator.
- This compound (Cas 48145-04-6) - Parchem. [URL: https://www.parchem.
- This compound synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/48145-04-6.htm]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC420950250&productDescription=2-PHENOXYETHYL+ACRYLATE%2C+98%2B%25%2C+STAB.+W%2F+100PPM+MEHQ&vendorId=VN00032119&countryCode=US&language=en]
- Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica - 3M. [URL: https://multimedia.3m.com/mws/media/1676643O/3m-screen-printing-uv-ink-9801-thinner.pdf]
- This compound – scipoly.com. [URL: https://www.scipoly.
- This compound (cas 48145-04-6) SDS/MSDS download - Guidechem. [URL: https://www.guidechem.com/msds/48145-04-6.html]
- This compound CAS 48145-04-6 - Chemical Supplier Unilong. [URL: https://www.unilong.
- This compound (48145-04-6)IR1 - ChemicalBook. [URL: https://www.chemicalbook.com/spectrumen_48145-04-6_IR1.htm]
- This compound - Optional[1H NMR] - Spectrum - SpectraBase. [URL: https://spectrabase.com/spectrum/1dR847XO0RE]
- This compound - SIELC Technologies. [URL: https://sielc.
- CN103709033A - o-phenyl phenoxyethyl acrylate preparation method - Google Patents. [URL: https://patents.google.
- CN112079714A - Preparation method of 2-phenylethyl acrylate - Google Patents. [URL: https://patents.google.
- β-Phenoxyethyl acrylate - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C48145046&Type=IR-SPEC&Index=1]
- CAS 91442-24-9 2-Phenylphenoxyethyl acrylate - BOC Sciences. [URL: https://www.bocsci.
- This compound [CAS:48145-04-6] - CPAChem. [URL: https://shop.cpachem.
- The Role of this compound in Advanced Inks and Adhesives. [URL: https://www.chemtradeasia.
- In vitro drug release studies of 2-hydroxyethyl acrylate or 2-hydroxypropyl methacrylate-4-{(1E,4E)-5-[4-(acryloyloxy)phenyl] - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16353592/]
- This compound (stabilized with MEHQ) - TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/P1208]
- Nanogels—Innovative Drug Carriers for Overcoming Biological Membranes - MDPI. [URL: https://www.mdpi.com/1999-4923/13/1/66]
Sources
- 1. This compound | 48145-04-6 [chemicalbook.com]
- 2. arkema.com [arkema.com]
- 3. Product Recommendation: this compound, CAS#: 48145-04-6 (PHEA)-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 4. Page loading... [wap.guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. unisunchem.com [unisunchem.com]
- 7. CAS 48145-04-6: ethylene glycol phenyl ether acrylate [cymitquimica.com]
- 8. parchem.com [parchem.com]
- 9. Page loading... [guidechem.com]
- 10. This compound CAS 48145-04-6 - Chemical Supplier Unilong [unilongindustry.com]
- 11. This compound | SIELC Technologies [sielc.com]
- 12. β-Phenoxyethyl acrylate [webbook.nist.gov]
- 13. scipoly.com [scipoly.com]
- 14. 48145-04-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. «beta»-Phenoxyethyl acrylate (CAS 48145-04-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 16. CAS 48145-04-6 Clear Liquid Phenol (EO) Acrylate PHEA Used For Adhesives [anhuiderun.com]
- 17. Registration Dossier - ECHA [echa.europa.eu]
- 18. This compound – scipoly.com [scipoly.com]
- 19. CN103709033A - o-phenyl phenoxyethyl acrylate preparation method - Google Patents [patents.google.com]
- 20. multimedia.3m.com [multimedia.3m.com]
- 21. spectrabase.com [spectrabase.com]
- 22. This compound (48145-04-6) IR Spectrum [chemicalbook.com]
- 23. This compound | 48145-04-6 | TCI AMERICA [tcichemicals.com]
- 24. fishersci.com [fishersci.com]
- 25. This compound [CAS:48145-04-6] [cpachem.com]
- 26. In vitro drug release studies of 2-hydroxyethyl acrylate or 2-hydroxypropyl methacrylate-4-{(1E,4E)-5-[4-(acryloyloxy)phenyl]-3-oxopenta-1,4-dienyl}phenyl acrylate copolymer beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
Navigating the Formulation Landscape: A Technical Guide to the Solubility of 2-Phenoxyethyl Acrylate in Organic Solvents
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of 2-phenoxyethyl acrylate (2-PEA), a versatile monofunctional acrylate monomer critical in the formulation of coatings, adhesives, inks, and specialty polymers.[1][2][3][4] Addressed to researchers, scientists, and drug development professionals, this document moves beyond simplistic solubility tables to explore the underlying physicochemical principles governing the miscibility of 2-PEA in a range of common organic solvents. We present a framework for predicting solubility based on Hansen Solubility Parameters (HSP) and provide a detailed, field-proven experimental protocol for the qualitative and semi-quantitative determination of miscibility, ensuring a self-validating system for laboratory application. This guide is designed to empower formulators with the expertise to make informed solvent selections, optimize formulations, and accelerate product development timelines.
Introduction: The Critical Role of Solvent Selection in this compound Applications
This compound (CAS 48145-04-6) is a liquid monomer at room temperature, valued for its contribution to flexibility, adhesion, and low volatility in polymer systems.[2] The successful incorporation of 2-PEA into a formulation is fundamentally dependent on its interaction with the chosen solvent system. Proper solvent selection is paramount, influencing not only the homogeneity and stability of the formulation but also critical performance attributes such as viscosity, curing kinetics, and the final properties of the cured material.
This guide provides a comprehensive overview of the solubility of 2-PEA, moving from theoretical prediction to practical experimental verification.
Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters
A robust theoretical approach to predicting the solubility of a polymer or monomer in a solvent is the use of Hansen Solubility Parameters (HSP). This model posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The fundamental principle is that substances with similar HSP values are likely to be miscible.
The distance (Ra) between the HSP values of two substances (in this case, 2-PEA and a solvent) in the three-dimensional Hansen space can be calculated using the following equation:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
Caption: Hansen Solubility Parameter (HSP) based prediction of miscibility.
Qualitative and Semi-Quantitative Solubility of this compound
Based on available literature and safety data sheets, this compound is described as having high solubility in many organic solvents.[1] It is generally considered miscible with a wide array of common laboratory and industrial solvents. While precise quantitative data ( g/100g of solvent) is not extensively published, for practical formulation purposes, 2-PEA can be considered fully miscible in all proportions with the solvents listed in the table below at ambient temperature.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Qualitative Solubility |
| Alcohols | Methanol, Ethanol, Isopropanol | Miscible |
| Ketones | Acetone, Methyl Ethyl Ketone | Miscible |
| Esters | Ethyl Acetate, Butyl Acetate | Miscible |
| Aromatic Hydrocarbons | Toluene, Xylene | Miscible |
| Chlorinated Hydrocarbons | Dichloromethane | Miscible |
| Ethers | Tetrahydrofuran (THF) | Miscible |
| Aliphatic Hydrocarbons | Heptane, Hexane | Partially Miscible to Immiscible |
It is important to note that while 2-PEA is readily miscible with most polar and moderately polar organic solvents, its solubility in non-polar aliphatic hydrocarbons like hexane and heptane is limited. This is consistent with the general principle of "like dissolves like," where the polarity of the solute and solvent plays a key role.[9][10][11]
Experimental Protocol: A Self-Validating System for Miscibility Determination
To provide a robust and reproducible method for confirming the miscibility of this compound in a specific solvent of interest, the following experimental protocol is recommended. This procedure is adapted from the principles outlined in standard test methods for miscibility, such as ASTM D1722 for water-soluble solvents, and is tailored for organic systems.[12][13][14][15]
Objective
To qualitatively and semi-quantitatively assess the miscibility of this compound in a selected organic solvent at various concentrations at a controlled temperature.
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvent (analytical grade)
-
Calibrated pipettes or graduated cylinders
-
Clear glass vials or test tubes with closures
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath or incubator
-
Light source for visual inspection
Experimental Workflow
Caption: Experimental workflow for miscibility determination.
Step-by-Step Procedure
-
Preparation of Test Mixtures: In clean, dry glass vials, prepare a series of mixtures of this compound and the chosen solvent at various volume/volume (v/v) or weight/weight (w/w) ratios. A suggested range would be 10%, 25%, 50%, 75%, and 90% of 2-PEA in the solvent. Prepare a sufficient total volume (e.g., 5-10 mL) to allow for clear observation.
-
Temperature Control: Place the sealed vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C). Allow the mixtures to equilibrate for at least 30 minutes.
-
Mixing: After equilibration, vigorously mix each vial using a vortex mixer for 1-2 minutes or with a magnetic stirrer for 5-10 minutes to ensure intimate contact between the two components.
-
Observation: Following mixing, allow the vials to stand undisturbed in the constant temperature bath for a minimum of one hour. Visually inspect each vial against a well-lit background for any signs of immiscibility.
-
Miscible: The solution appears as a single, clear, and homogenous liquid phase with no visible turbidity, haze, or phase separation.
-
Partially Miscible: The solution appears hazy or turbid, or two distinct liquid layers are observed.
-
Immiscible: Two distinct liquid layers are clearly visible.
-
-
Documentation: Record the observations for each concentration at the specified temperature.
This self-validating protocol provides a definitive in-house assessment of the miscibility of this compound in any solvent of interest, mitigating risks associated with formulation instability.
Safety and Handling Considerations
As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, nitrile gloves, and a lab coat, when handling this compound and organic solvents.[2][16]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[2]
-
Spill and Waste Disposal: Have appropriate spill control materials readily available. Dispose of all waste materials in accordance with local, state, and federal regulations.[16][17]
-
Material Safety Data Sheets (MSDS): Always consult the MSDS for both this compound and the chosen organic solvents prior to use to be fully aware of all potential hazards.[16][17][18]
Conclusion
The high solubility of this compound in a broad range of common organic solvents, excluding aliphatic hydrocarbons, makes it a highly versatile monomer for a multitude of applications. While quantitative solubility data is not widely published, the miscibility in key solvent classes is well-established. By leveraging the theoretical framework of Hansen Solubility Parameters for initial solvent screening and employing the detailed experimental protocol provided for verification, researchers and formulators can confidently select and validate appropriate solvent systems. This systematic approach ensures the development of stable, high-performance formulations, ultimately leading to more robust and reliable end-products.
References
-
ASTM D1722-09, Standard Test Method for Water Miscibility of Water-Soluble Solvents, ASTM International, West Conshohocken, PA, 2009. [Link]
-
ASTM D1722-09 - Standard Test Method for Water Miscibility of Water-Soluble Solvents. [Link]
-
ASTM D1722-09(2023) - Standard Test Method for Water Miscibility of Water-Soluble Solvents - iTeh Standards. [Link]
-
ASTM D1722: Water Miscibility of Water-Soluble Solvents | Petrolube.com. [Link]
-
This compound - Scientific Polymer Products, Inc. Safety Data Sheet. [Link]
-
This compound 48145-04-6 wiki. [Link]
-
Applying Hansen Solubility Parameters to Dynamically Reacting Systems A Case Study of Photopolymerization Induced Phase Separation | ACS Materials Letters. [Link]
-
Prediction of Hildebrand Solubility Parameters of Acrylate and Methacrylate Monomers and Their Mixtures by Molecular Simulation - ResearchGate. [Link]
-
ASTM D6922-11 - Standard Test Method for Determination of Homogeneity and Miscibility in Automotive Engine Oils. [Link]
-
"Acrylic Ester Polymers". In - Free. [Link]
-
Experiment 1 SOLVENT POLARITY AND MISCIBILITY - CHEMISTRY. [Link]
-
Precautions for Handling Organic Solvent. [Link]
-
and Hansen Solubility Parameters for Various Polymers (sort by dispersion descending) - Accu Dyne Test. [Link]
-
This compound - Registration Dossier - ECHA. [Link]
-
Determination of Hansen solubility parameters for cellulose acrylate by inverse gas chromatography - ResearchGate. [Link]
-
Experiment 1 (Solubility and Miscibility) | PDF - Scribd. [Link]
-
Sheet1 - Hansen Solubility Parameters. [Link]
-
Polymer Handbook. [Link]
-
Miscibility - Wikipedia. [Link]
-
Study of miscibility of liquid mixtures with a critical point: A new experiment for a physical chemistry course - Academic Journals. [Link]
-
Surface Free Energy Components by Polar/Dispersion and Acid—Base Analyses; and Hansen Solubility Parameters for Various Polymers (sort by hansen hydro). [Link]
-
This compound [CAS:48145-04-6] - CPAChem. [Link]
-
Polymer and Solvents 1.pdf - ResearchGate. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. arkema.com [arkema.com]
- 3. This compound | 48145-04-6 [chemicalbook.com]
- 4. This compound | 48145-04-6 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Surface Free Energy Components by Polar/Dispersion and AcidâBase Analyses; and Hansen Solubility Parameters for Various Polymers (sort by dispersion descending) [accudynetest.com]
- 8. researchgate.net [researchgate.net]
- 9. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 10. longchangchemical.com [longchangchemical.com]
- 11. doxuchem.com [doxuchem.com]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. standards.globalspec.com [standards.globalspec.com]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. petrolube.com [petrolube.com]
- 16. scipoly.com [scipoly.com]
- 17. Page loading... [guidechem.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
2-Phenoxyethyl acrylate molecular weight and formula
An In-depth Technical Guide to 2-Phenoxyethyl Acrylate: Core Properties and Scientific Applications
Introduction
This compound (PHEA) is a monofunctional acrylic monomer distinguished by its unique aromatic ether structure. It serves as a cornerstone in the formulation of a wide array of advanced materials, particularly those cured by ultraviolet (UV) light and electron beam (EB) technologies.[1][2] While its primary applications are in industrial coatings, inks, and adhesives, its inherent properties—such as flexibility, thermal stability, and controlled reactivity—present compelling opportunities for innovation in the biomedical and drug development sectors.[3][4] This guide offers a detailed examination of its fundamental molecular properties, the causal relationship between its structure and function, and its established and potential applications for researchers, scientists, and drug development professionals.
Core Physicochemical and Structural Properties
A precise understanding of a monomer's foundational properties is critical for predicting its behavior in polymerization and the characteristics of the resulting material. For this compound, the key identifiers and properties are summarized below.
Molecular Formula and Weight
The elemental composition and mass are defining characteristics of a chemical compound, dictating its stoichiometry in reactions and its physical behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂O₃ | [5][6][7][8] |
| Molecular Weight | 192.21 g/mol | [2][5][6][7][9] |
| CAS Number | 48145-04-6 | [1][3][5][10] |
| IUPAC Name | 2-phenoxyethyl prop-2-enoate | [5][6] |
Chemical Structure
The arrangement of atoms and functional groups within the PHEA molecule is directly responsible for its unique balance of properties. The structure consists of a flexible acrylate tail, a central ether linkage, and a stable phenyl group.
Caption: Chemical structure of this compound (PHEA).
Protocol for Identity and Purity Verification
In any research or development setting, particularly in drug development, verifying the identity and purity of starting materials is a non-negotiable step. The following protocols represent a self-validating workflow for confirming the molecular weight and structural integrity of a PHEA sample.
Causality Behind Method Selection
-
Mass Spectrometry (MS): This technique is chosen for its unparalleled accuracy in determining molecular weight. Electrospray Ionization (ESI) is a soft ionization method ideal for preventing the fragmentation of the parent molecule, thus providing a clear molecular ion peak ([M+H]⁺ or [M+Na]⁺) that directly confirms the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms what the mass is, NMR confirms what the molecule is. ¹H and ¹³C NMR are selected to provide a detailed map of the hydrogen and carbon atoms, respectively. The chemical shifts, integration values, and splitting patterns serve as a molecular fingerprint, confirming the precise arrangement of the acrylate, ethyl, and phenyl groups.
Experimental Workflow
Caption: Workflow for analytical verification of PHEA identity.
Step-by-Step Protocols
A. Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve 1 mg of PHEA in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution. Further dilute 10 µL of the stock solution into 990 µL of methanol containing 0.1% formic acid to yield a final concentration of 10 µg/mL. The formic acid aids in protonation for positive ion mode detection.
-
Instrument Setup: Calibrate the ESI-MS instrument according to the manufacturer's guidelines. Set the instrument to positive ion detection mode.
-
Analysis: Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire data over a mass-to-charge (m/z) range of 100-300.
-
Data Interpretation: Look for a prominent peak at m/z 193.22, corresponding to the protonated molecule ([C₁₁H₁₂O₃ + H]⁺). A sodium adduct at m/z 215.20 ([C₁₁H₁₂O₃ + Na]⁺) may also be observed.
B. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of PHEA in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Expected chemical shifts (δ) are approximately:
-
6.90-7.30 ppm: Multiplets corresponding to the 5 protons on the aromatic phenyl ring.
-
5.80-6.40 ppm: Three distinct signals (doublet of doublets) for the 3 vinylic protons of the acrylate group.
-
4.20-4.50 ppm: Two triplets corresponding to the four protons of the ethyl group (-O-CH₂-CH₂-O-).
-
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Expect signals corresponding to the 11 unique carbon environments in the molecule.
-
Data Interpretation: Confirm that the chemical shifts, integrations, and coupling constants match the known reference spectrum for PHEA, verifying the connectivity of the functional groups.
Applications and Relevance in Drug Development
While PHEA is a staple in the materials industry, its properties are directly translatable to challenges in the biomedical field.[1][3]
Role as a Reactive Diluent in Industrial Formulations
In UV-curable inks and adhesives, PHEA functions as a reactive diluent.[4] This means it reduces the formulation's viscosity for easier application without introducing volatile organic compounds (VOCs), as it actively polymerizes and becomes part of the final solid film.[3] The phenyl group contributes to thermal stability and hardness, while the ether linkage imparts flexibility, preventing the cured material from becoming brittle.[3]
Potential in Biomedical Polymers and Drug Delivery
The true potential of PHEA for drug development professionals lies in its use as a monomer for creating specialized polymers for medical devices and drug delivery systems.
-
Hydrogel Formulation: Acrylate-based monomers are frequently used to synthesize hydrogels for controlled drug release.[11] PHEA can be copolymerized with more hydrophilic monomers (like 2-hydroxyethyl acrylate) to tune the properties of the resulting hydrogel. The phenoxyethyl group can enhance the mechanical strength and modulate the hydrophobic/hydrophilic balance of the polymer network, thereby influencing the swelling kinetics and the release profile of encapsulated drugs.
-
Medical Device Coatings: The excellent adhesion and flexibility of PHEA-containing polymers make them suitable for coatings on medical devices.[4] Such coatings can be designed to be biocompatible and can also act as reservoirs for the sustained release of therapeutic agents, such as anti-inflammatory or antimicrobial drugs.
-
Shape-Memory Polymers: PHEA is used as a monomer in the synthesis of shape-memory polymers.[1][7] This class of "smart" materials can be deformed and fixed into a temporary shape, recovering their original shape upon application of an external stimulus like heat. This has significant implications for developing minimally invasive surgical devices, such as self-deploying stents or smart sutures.
Caption: Conceptual model of PHEA in a drug delivery matrix.
It is crucial to note that while PHEA offers functional advantages, it is also a known skin sensitizer.[2] Therefore, for any biomedical application, comprehensive biocompatibility and toxicological studies must be conducted on the final, fully cured polymer to ensure that no residual monomer can leach out and cause adverse effects.
Conclusion
This compound is a versatile monomer whose utility is defined by its molecular weight of 192.21 g/mol and its C₁₁H₁₂O₃ formula. Its hybrid structure, featuring reactive, flexible, and stable moieties, provides a unique and valuable combination of properties. While firmly established in industrial applications, its potential for creating sophisticated polymers for drug delivery, medical coatings, and smart devices makes it a compound of significant interest for researchers at the intersection of materials science and pharmacology. Rigorous analytical verification of its identity and purity is the critical first step in harnessing its full potential for any scientific application.
References
-
PubChem. (n.d.). Phenoxyethyl acrylate. National Center for Biotechnology Information. Retrieved from [Link]
-
EASTOMAT. (2025, April 28). Product Recommendation: this compound, CAS#: 48145-04-6 (PHEA). Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). This compound Registration Dossier. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). This compound. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). β-Phenoxyethyl acrylate. NIST Chemistry WebBook. Retrieved from [Link]
-
Arun, A., Sridhar, S., & Reddy, B. S. (2005). In vitro drug release studies of 2-hydroxyethyl acrylate or 2-hydroxypropyl methacrylate-4-{(1E,4E)-5-[4-(acryloyloxy)phenyl]-3-oxopenta-1,4-dienyl}phenyl acrylate based hydrogels. Journal of Applied Polymer Science, 97(4), 1479-1487. Retrieved from [Link]
Sources
- 1. This compound | 48145-04-6 [chemicalbook.com]
- 2. arkema.com [arkema.com]
- 3. Product Recommendation: this compound, CAS#: 48145-04-6 (PHEA)-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 4. nbinno.com [nbinno.com]
- 5. Phenoxyethyl acrylate | C11H12O3 | CID 39485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound | 48145-04-6 [chemicalbook.com]
- 8. β-Phenoxyethyl acrylate [webbook.nist.gov]
- 9. 48145-04-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Registration Dossier - ECHA [echa.europa.eu]
- 11. In vitro drug release studies of 2-hydroxyethyl acrylate or 2-hydroxypropyl methacrylate-4-{(1E,4E)-5-[4-(acryloyloxy)phenyl]-3-oxopenta-1,4-dienyl}phenyl acrylate copolymer beads - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Safe Handling of 2-Phenoxyethyl Acrylate: A Technical Guide for Researchers
For the drug development professional, researcher, and scientist, the integrity of our work is intrinsically linked to the safety and precision of our experimental execution. 2-Phenoxyethyl acrylate (PEA), a monofunctional acrylic monomer, is a valuable reagent in the synthesis of polymers with applications ranging from coatings and adhesives to advanced drug delivery systems.[1] However, its utility is matched by a clear hazard profile that necessitates a comprehensive and nuanced understanding of its safe handling. This guide moves beyond a simple recitation of safety data sheet (SDS) points to provide a deeper, scientifically-grounded framework for working with PEA, ensuring both personal safety and the validity of your research.
Section 1: The Chemico-Hazard Profile of this compound
Understanding the "why" behind safety protocols begins with a clear-eyed assessment of the inherent risks. This compound (CAS No. 48145-04-6) is not merely a benign liquid; its chemical reactivity and toxicological properties demand respect.
1.1 Primary Hazards: A Mechanistic Perspective
The primary hazards associated with PEA are not arbitrary; they are a direct consequence of its molecular structure. The acrylate group is highly reactive and prone to polymerization, while the overall molecule possesses properties that can adversely affect biological systems.
-
Dermal Sensitization: The most pronounced health hazard of PEA is its potential to cause an allergic skin reaction.[2][3][4] This is not a simple irritation; it is a Type IV hypersensitivity reaction. Upon initial exposure, the molecule can penetrate the stratum corneum and haptenate endogenous proteins, forming an immunogenic complex. This complex is then recognized by Langerhans cells, initiating a sensitization cascade involving T-lymphocytes. Subsequent exposures, even to minute quantities, can trigger a robust inflammatory response manifesting as rash, itching, swelling, and blistering.[5][6] It is this immunological memory that makes preventing initial sensitization paramount.
-
Aquatic Toxicity: PEA is classified as toxic to aquatic life with long-lasting effects.[2][3][4][5][7] Its moderate water solubility and potential for persistence mean that improper disposal can lead to significant ecological harm.[6] Researchers have a responsibility to mitigate the environmental impact of their work, and this begins with stringent waste management protocols.
-
Suspected Reproductive Toxicity: Some safety data sheets indicate that PEA is suspected of damaging fertility or the unborn child.[5][8] This is a serious long-term health consideration that underscores the need for stringent exposure controls, particularly for researchers of child-bearing potential.
1.2 Physical and Chemical Properties of Note
A summary of key physical and chemical data is presented below. This information is critical for designing appropriate storage and handling procedures.
| Property | Value | Significance for Handling |
| Molecular Formula | C11H12O3[5] | --- |
| Molecular Weight | 192.21 g/mol [9] | --- |
| Appearance | Colorless to almost colorless clear liquid[3][7] | Any deviation may indicate contamination or degradation. |
| Boiling Point | 203°C (lit.)[9] | Low volatility at room temperature, but vapor pressure increases with heat. |
| Vapor Pressure | 0.22 Pa at 20°C[3] | While low, inhalation of vapors should still be minimized. |
| Flash Point | >110°C | Combustible, but not highly flammable. |
| Water Solubility | Moderately soluble[1] | Influences environmental fate and cleanup procedures. |
| Density | 1.104 g/mL at 25°C[9] | Denser than water. |
Section 2: The Self-Validating Safety Protocol: A Proactive Approach to Exposure Control
A robust safety protocol is not a checklist; it is a dynamic system of overlapping and mutually reinforcing safeguards. The following protocols are designed to be self-validating, meaning that adherence to them inherently minimizes risk and provides a framework for continuous safety improvement.
2.1 Engineering Controls: The First Line of Defense
The most effective way to prevent exposure is to physically remove the hazard from the breathing zone of the researcher.
-
Fume Hood: All handling of this compound, including weighing, transferring, and mixing, must be conducted in a certified chemical fume hood. This is non-negotiable. The fume hood provides a physical barrier and active ventilation to capture and exhaust vapors, preventing inhalation.
-
Ventilation: Ensure the laboratory has adequate general ventilation. This provides a secondary level of protection by diluting any fugitive emissions that may escape primary containment.
2.2 Personal Protective Equipment (PPE): The Last Barrier
PPE is not a substitute for robust engineering controls, but it is a critical final barrier against exposure. The selection of PPE must be deliberate and based on the specific hazards of PEA.
-
Hand Protection: Due to the high risk of skin sensitization, glove selection is critical. Nitrile rubber gloves with a thickness of at least 0.5 mm are recommended.[3] Always inspect gloves for tears or punctures before use. Double-gloving is a prudent practice when handling larger quantities or during procedures with a high risk of splashing. Use proper glove removal technique (without touching the outer surface) to avoid skin contact.[2]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[9] However, for any procedure with a risk of splashing, a full-face shield worn over safety glasses is strongly recommended.
-
Skin and Body Protection: A lab coat is mandatory. For larger-scale work, a chemically resistant apron or suit should be considered.[2] Contaminated work clothing should not be allowed out of the workplace and must be decontaminated or disposed of as hazardous waste.[2][8][9]
2.3 Safe Handling and Storage Workflow
Adherence to a strict workflow minimizes the potential for accidental exposure and maintains the integrity of the chemical.
Caption: A logical workflow for the safe handling and storage of this compound.
Storage Specifics: Store in a cool, dry, and well-ventilated place away from heat and direct sunlight.[2][8] The container should be kept tightly closed.[8][9] It is also crucial to store it away from incompatible materials such as oxidizing agents.[6][8]
Section 3: Emergency Response Protocols: A Plan for When Things Go Wrong
Even with the best precautions, accidents can happen. A clear, well-rehearsed emergency plan is essential.
3.1 First-Aid Measures: Immediate and Informed Action
The immediate response to an exposure can significantly impact the outcome.
| Exposure Route | First-Aid Protocol | Causality |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][6] Remove contaminated clothing.[8] If skin irritation or a rash occurs, seek medical attention.[2][9] | Prompt and thorough washing is crucial to remove the chemical and minimize its penetration into the skin, thereby reducing the likelihood and severity of a sensitization reaction. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[5][6] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[5] | The delicate tissues of the eye are highly susceptible to irritation. Immediate and prolonged flushing is necessary to dilute and remove the chemical, preventing serious damage. |
| Inhalation | Move the person to fresh air.[5][8] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5] Seek medical attention if symptoms occur.[5] | Removing the individual from the contaminated atmosphere is the first priority. Subsequent actions are aimed at supporting respiration until professional medical help is available. |
| Ingestion | Do NOT induce vomiting.[2] Rinse the mouth with water and drink plenty of water afterwards.[6] Seek immediate medical attention.[2] | Inducing vomiting can cause aspiration of the chemical into the lungs, leading to further complications. Rinsing the mouth and drinking water helps to dilute the substance in the stomach. |
3.2 Accidental Release Measures: Containment and Cleanup
In the event of a spill, a calm and methodical response is required.
-
Evacuate: Evacuate non-essential personnel from the area.[2]
-
Ventilate: Ensure the area is well-ventilated.[8]
-
Contain: For larger spills, build dikes to prevent entry into sewer systems or bodies of water.[8]
-
Absorb: Soak up the spill with an inert absorbent material such as sand, earth, or non-acidic clay.[2][5]
-
Collect: Place the absorbed material into a suitable, closed, and properly labeled container for disposal.[5][9]
-
Decontaminate: Clean the spill area thoroughly.
-
PPE: All personnel involved in the cleanup must wear appropriate PPE.[2]
3.3 Firefighting Measures
While not highly flammable, PEA is combustible.
-
Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or water spray.[2][5] For large fires, an alcohol-resistant foam may be necessary.[2]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[5] Containers may explode if heated.[2]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]
Conclusion: A Culture of Safety
The safe handling of this compound is not a matter of mere compliance; it is a fundamental aspect of scientific rigor. By understanding the chemical's inherent hazards, implementing robust and self-validating safety protocols, and being prepared for emergencies, researchers can confidently and responsibly utilize this valuable compound in their work. A proactive and informed approach to safety protects not only the individual researcher but also the integrity of the scientific enterprise.
References
-
3M. (2021, June 3). Safety Data Sheet: this compound. Retrieved from [Link]
-
Scientific Polymer Products, Inc. (2017, August 8). Safety Data Sheet: this compound. Retrieved from [Link]
-
Chem Service. (2014, September 15). Safety Data Sheet: b-Phenoxyethyl acrylate. Retrieved from [Link]
-
INCHEM. (2008, November). ICSC 1723 - 2-HYDROXYETHYL ACRYLATE. Retrieved from [Link]
Sources
- 1. This compound | 48145-04-6 [chemicalbook.com]
- 2. scipoly.com [scipoly.com]
- 3. arkema.com [arkema.com]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. This compound | 48145-04-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Thermal Stability and Degradation of 2-Phenoxyethyl Acrylate
Abstract
2-Phenoxyethyl acrylate (PEA) is a monofunctional aromatic acrylate monomer that imparts desirable properties such as flexibility, adhesion, and a high refractive index to polymers.[1] Its unique structure, which includes an aromatic ring, an ether linkage, and a reactive acrylate group, makes it a valuable component in a wide array of applications, including UV-curable coatings, inks, and adhesives.[2][3] Understanding the thermal stability and degradation behavior of PEA and its corresponding polymer, poly(this compound) (pPEA), is paramount for defining its processing window, ensuring long-term performance, and predicting its service lifetime in demanding applications. This guide provides a comprehensive analysis of the thermal characteristics of PEA, delving into its degradation pathways and the analytical techniques used for its characterization.
Introduction: The Significance of Thermal Stability in Acrylate Systems
The thermal stability of an acrylic monomer and its polymer is a critical determinant of its utility. For the monomer, thermal stability dictates safe storage and transport conditions, preventing premature, and often hazardous, polymerization.[4] For the resulting polymer, thermal stability governs its performance at elevated temperatures, its degradation mechanisms, and ultimately, its lifespan. Uncontrolled thermal degradation can lead to a catastrophic loss of mechanical, optical, and chemical properties.
This guide will explore the thermal behavior of this compound from a multi-faceted perspective, addressing the fundamental chemistry of its degradation, the practical aspects of its analysis, and the role of formulation components in its stabilization.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of this compound is essential before delving into its thermal behavior.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₁₂O₃ | [5] |
| Molecular Weight | 192.21 g/mol | [5] |
| Appearance | Colorless to slightly yellowish liquid | [2] |
| Boiling Point | 132 °C | [6] |
| Glass Transition Temperature (Tg) of Homopolymer | -10 °C | [7] |
| Solubility in Water | 525 mg/L at 25°C | [2] |
Thermal Degradation Pathways of Poly(this compound)
The thermal degradation of polyacrylates is a complex process that, unlike their polymethacrylate counterparts, does not typically proceed via simple depolymerization to the monomer.[8] Instead, a combination of chain scission and side-group reactions occurs.
The General Mechanism for Polyacrylate Degradation
The degradation of poly(n-alkyl acrylates) is understood to proceed through a multi-step mechanism:
-
Initiation: The process often begins with random homolytic scission of the polymer backbone, forming primary radicals.
-
Inter- and Intramolecular Transfer: A series of hydrogen transfer reactions can occur, leading to the formation of various degradation products.
-
Side-Chain Elimination: The ester side groups can undergo elimination reactions, often through a six-membered ring transition state, to produce an olefin and a carboxylic acid group on the polymer backbone.[9]
Postulated Degradation Products of Poly(this compound)
Upon thermal stress, the pPEA backbone is expected to undergo random scission. The phenoxyethyl ester side group can then react via several pathways:
-
β-scission: This is a common degradation route for acrylates that does not lead to monomer reversion but instead produces larger oligomeric fragments.[10]
-
Ether Bond Cleavage: The ether linkage in the side chain could be a point of weakness, potentially leading to the formation of phenol and other oxygenated aromatic compounds.
-
Ester Group Decomposition: The ester linkage itself can cleave, leading to the formation of carbon oxides and other small molecules.[4]
The presence of the aromatic ring is expected to influence the degradation pathway, potentially leading to the formation of a more complex mixture of aromatic and aliphatic fragments compared to simple poly(alkyl acrylates).
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Figure 1: Postulated general degradation pathways for poly(this compound).
Analytical Techniques for Thermal Characterization
A suite of thermal analysis techniques is employed to elucidate the thermal stability and degradation behavior of polymers.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary technique for determining the thermal stability of a polymer. The resulting data provides key information such as the onset temperature of decomposition (Td-onset) and the temperature of maximum decomposition rate (Td-max).
4.1.1. Causality Behind TGA Experimental Choices
-
Heating Rate: A slower heating rate (e.g., 10 °C/min) provides better resolution of distinct degradation steps, while a faster rate can shift the decomposition to higher temperatures. A standard rate of 10 °C/min is often used for comparative studies.[11]
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is used to study the inherent thermal stability of the polymer without oxidative effects. An oxidizing atmosphere (e.g., air) is used to simulate real-world conditions where oxidative degradation can occur. Polyacrylates generally exhibit lower thermal stability in the presence of oxygen.[12]
-
Sample Size: A small sample size (typically 5-10 mg) is used to ensure uniform heating and minimize thermal gradients within the sample.
4.1.2. Detailed Experimental Protocol for TGA of Poly(this compound)
-
Sample Preparation: Ensure the pPEA sample is dry and in a powdered or thin film form to maximize surface area.
-
Instrument Setup:
-
Tare a clean, empty TGA pan (platinum or alumina).
-
Accurately weigh 5-10 mg of the pPEA sample into the pan.
-
Place the pan in the TGA instrument.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).
-
Calculate the first derivative of the weight loss curve (DTG curve) to identify the temperature(s) of maximum decomposition rate.
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). For an amorphous polymer like pPEA, the most important parameter obtained from DSC is the Tg, which marks the transition from a rigid, glassy state to a more flexible, rubbery state.
4.2.1. Causality Behind DSC Experimental Choices
-
Heating and Cooling Cycles: A heat-cool-heat cycle is typically employed. The first heating scan erases the thermal history of the sample. The cooling scan provides information on crystallization behavior (not typically applicable to amorphous pPEA). The second heating scan provides a more reproducible measurement of the Tg.
-
Heating Rate: A typical heating rate of 10-20 °C/min is used. A slower rate can improve the accuracy of the Tg measurement but may result in a weaker signal.
4.2.2. Detailed Experimental Protocol for DSC of Poly(this compound)
-
Sample Preparation: Accurately weigh 5-10 mg of the pPEA sample into an aluminum DSC pan.
-
Instrument Setup:
-
Hermetically seal the pan.
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected Tg (e.g., -50 °C).
-
First Heating Scan: Ramp the temperature from -50 °C to 100 °C at 10 °C/min.
-
Cooling Scan: Cool the sample from 100 °C to -50 °C at 10 °C/min.
-
Second Heating Scan: Ramp the temperature from -50 °C to 100 °C at 10 °C/min.
-
-
Data Analysis:
-
Analyze the second heating scan to determine the Tg. The Tg is typically taken as the midpoint of the step change in the heat flow curve.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Py-GC/MS is a powerful technique for identifying the degradation products of a polymer. The polymer is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.[13]
4.3.1. Causality Behind Py-GC/MS Experimental Choices
-
Pyrolysis Temperature: The temperature must be high enough to induce rapid and reproducible fragmentation of the polymer. Temperatures in the range of 500-900 °C are common.[13] A higher temperature may lead to more extensive fragmentation into smaller molecules.
-
GC Column and Temperature Program: The choice of GC column and temperature program is critical for achieving good separation of the pyrolysis products. A non-polar or mid-polar column is often used for the analysis of a wide range of organic compounds.
4.3.2. Detailed Experimental Protocol for Py-GC/MS of Poly(this compound)
-
Sample Preparation: Place a small amount of the pPEA sample (typically 100-500 µg) into a pyrolysis sample cup.
-
Instrument Setup:
-
Couple the pyrolyzer to the GC-MS system.
-
Set the pyrolysis temperature to 700 °C.
-
-
GC-MS Parameters:
-
GC Column: Use a capillary column suitable for separating a range of organic compounds (e.g., a 5% phenyl methylpolysiloxane column).
-
GC Oven Program: Start at a low temperature (e.g., 40 °C) and ramp to a high temperature (e.g., 300 °C) to elute the pyrolysis products.
-
MS Detection: Acquire mass spectra over a suitable mass range (e.g., m/z 35-500).
-
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their mass spectra to a spectral library (e.g., NIST).
-
Use the identified fragments to reconstruct the degradation pathways of the polymer.
-
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#5F6368"];
}
Figure 2: Workflow for the thermal analysis of poly(this compound).
Comparative Thermal Analysis
To contextualize the thermal properties of pPEA, it is useful to compare it with other common polyacrylates.
| Polymer | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (Td-onset) (°C) |
| Poly(methyl acrylate) (PMA) | ~10 | Not explicitly found, but generally degrades at lower temperatures than polymethacrylates. |
| Poly(ethyl acrylate) (PEA) | -8 to -24 | Degrades in a single stage starting around 300°C.[14] |
| Poly(n-butyl acrylate) (PBA) | ~-50 | ~220 - 290 |
| Poly(this compound) (pPEA) | -10 | Not explicitly found, but the aromatic group is expected to enhance thermal stability compared to simple alkyl acrylates. |
The presence of the bulky, rigid phenoxyethyl side group in pPEA results in a higher Tg compared to polyacrylates with more flexible alkyl side chains like poly(n-butyl acrylate). The aromatic ring is also anticipated to contribute to enhanced thermal stability, although specific TGA data for the homopolymer is needed for a direct comparison. Studies on copolymers containing phenoxyethyl methacrylate have shown good thermal stability, with no significant weight loss up to 400 °C in some cases.[1]
The Role of Inhibitors in the Thermal Stability of the Monomer
The thermal stability of the this compound monomer is critically dependent on the presence of polymerization inhibitors. Acrylate monomers can undergo spontaneous, exothermic polymerization when exposed to heat, which can lead to a dangerous runaway reaction.[4]
Inhibitors are chemical compounds added in small quantities to prevent this premature polymerization. Common inhibitors for acrylates include hydroquinone (HQ) and the monomethyl ether of hydroquinone (MEHQ). These inhibitors function as radical scavengers, reacting with and neutralizing any free radicals that may form due to heat or other initiators.
It is important to note that the effectiveness of many common inhibitors is dependent on the presence of dissolved oxygen. Therefore, storing the monomer under an inert atmosphere can paradoxically decrease its stability. The concentration of the inhibitor must be carefully monitored and maintained within the recommended range to ensure safe storage and handling. Elevated temperatures will consume the inhibitor more rapidly, reducing the shelf life of the monomer.
Conclusion
This compound is a monomer that yields polymers with a unique combination of properties. A thorough understanding of its thermal stability and degradation behavior is crucial for its effective use. The thermal degradation of poly(this compound) is a complex process involving chain scission and side-group reactions, which can be elucidated through a combination of analytical techniques including TGA, DSC, and Py-GC/MS. While the aromatic phenoxyethyl group is expected to enhance the thermal stability of the polymer compared to its aliphatic counterparts, further research providing specific TGA and Py-GC/MS data for the homopolymer would be invaluable for a more complete understanding. The stability of the monomer itself is critically dependent on the presence of appropriate inhibitors and proper storage conditions. This guide provides a foundational understanding for researchers and professionals working with this versatile acrylate monomer and its polymer.
References
- Basha, K. A., Balakrishnan, T., Urzua, M., et al. (2014). Copolymers of Phenoxyethyl Methacrylate with Butyl Methacrylate: Synthesis, Characterization and Reactivity Ratios. Journal of the Chilean Chemical Society.
- Arkema. (2014).
- Kusch, P. (2012).
- Stoliarov, S. I., & Walters, R. N. (2008). Thermal degradation of poly(alkyl methacrylates).
- Pitsikalis, M., et al. (2019). Statistical copolymers of N-vinylpyrrolidone and phenoxyethyl methacrylate via RAFT polymerization: monomer reactivity ratios, thermal properties, and self-assembly in solution. Colloid and Polymer Science.
- European Patent Office. (1999). Adhesive composition. EP 0989174 A1.
- Semsarzadeh, M. A., & Ghahramani, M. (2017). Synthesis and Characterization of Poly(β-myrcene-co-ethyl methacrylate), Poly(β-myrcene-co-benzyl methacrylate) and Poly(β-myrcene-co-2-ethyl hexyl acrylate) Copolymers. Polymer-Plastics Technology and Engineering.
- Grassie, N., & Speakman, J. G. (1971). Thermal degradation of poly(alkyl acrylates). I. Preliminary investigations. Journal of Polymer Science Part A-1: Polymer Chemistry, 9(4), 919-929.
- Scientific Polymer Products, Inc. (2017).
- JEOL Ltd. (n.d.). Analysis of acrylic resin by pyrolysis GC-TOFMS.
- Basha, K. A., Balakrishnan, T., & Urzua, M. (2014). Copolymers of phenoxyethyl methacrylate with butyl methacrylate: Synthesis, characterization and reactivity ratios. Journal of the Chilean Chemical Society, 59(1), 2315-2321.
- Universidad de Tarapacá - UTA. (2014).
- Quinteros, C., et al. (2021). Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved. Applied Microbiology and Biotechnology.
- O'Brien, J., et al. (2025). Assessing the Efficacy of Pyrolysis-Gas Chromatography-Mass Spectrometry for Nanoplastic and Microplastic Analysis in Human Blood. Environmental Science & Technology.
- Yusof, N. A. A., et al. (2016). Degradation of ultra-high molecular weight poly(methyl methacrylate-co-butyl acrylate-co-acrylic acid)
- European Patent Office. (1999). Adhesive composition (EP 0989174 A1).
- Semsarzadeh, M. A., & Ghahramani, M. (2017). TGA curves of homopolymers, copolymer, and polymer blends obtained...
- JEOL Ltd. (n.d.). Analysis of acrylic resin by pyrolysis GC-TOFMS.
- Mamytbekov, G., et al. (2023). Investigation of Curing Process and Thermal Behavior of Copolymers Based on Polypropylene Glycol Fumarate and Acrylic Acid Using the Methods of DSC and TGA. MDPI.
- Google Patents. (1976).
- ChemicalBook. (n.d.).
- ECHA. (n.d.).
- Grassie, N., & Speakman, J. G. (1971). Thermal degradation of poly(alkyl acrylates). I.
- Arkema. (2014).
- Arkema. (2014).
- Demirelli, K., Coşkun, M., & Kaya, E. (2001). A detailed study of thermal degradation of poly(2-hydroxyethyl methacrylate).
- Deng, K. L., et al. (2009). Synthesis and characterization of a novel temperature-pH responsive copolymer of 2-hydroxypropyl acrylate and aminoethyl methacrylate hydrochloric salt. Express Polymer Letters.
- University of Glasgow. (n.d.). Supervisor Thermal Degradation of Polyacrylates Thesis for Degree of Doctor of Philosophy John G-. Speakman B.So..
- Du, X., et al. (n.d.). Random copolymer of poly(polyethylene glycol methyl ether)methacrylate as tunable transition temperature solid-solid phase change material for thermal energy storage. eScholarship.
- Mamytbekov, G., et al. (2022).
Sources
- 1. researchgate.net [researchgate.net]
- 2. arkema.com [arkema.com]
- 3. Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scipoly.com [scipoly.com]
- 5. This compound | 48145-04-6 [chemicalbook.com]
- 6. Registration Dossier - ECHA [echa.europa.eu]
- 7. data.epo.org [data.epo.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. theses.gla.ac.uk [theses.gla.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Thermal degradation of poly(alkyl acrylates). I. Preliminary investigations | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols: 2-Phenoxyethyl Acrylate as a Reactive Diluent in UV/EB Curable Resins
Introduction: The Strategic Role of 2-Phenoxyethyl Acrylate in Resin Formulations
In the dynamic field of polymer science, particularly in the realm of radiation-curable resins, the selection of a reactive diluent is a critical decision that profoundly influences the processing and final properties of the material. This compound (PEA), a monofunctional aromatic monomer, has emerged as a key component in formulating high-performance ultraviolet (UV) and electron beam (EB) curable coatings, adhesives, and inks.[1][2][3] Unlike inert diluents that merely reduce viscosity and evaporate during curing, PEA actively participates in the free-radical polymerization process, integrating into the polymer backbone.[4][5] This covalent incorporation allows for the modification of resin properties without the emission of volatile organic compounds (VOCs), aligning with modern sustainable manufacturing practices.[6]
The unique molecular structure of PEA, featuring a flexible ether linkage and a rigid aromatic ring, imparts a desirable balance of properties.[6] It is this distinct structure that allows formulators to precisely control viscosity for optimal application, while simultaneously enhancing the flexibility, adhesion, and thermal stability of the cured product.[7] This guide provides an in-depth exploration of this compound, offering detailed application notes and robust protocols for its effective use in research and product development.
Core Principles and Advantages of Incorporating this compound
The primary function of a reactive diluent is to reduce the viscosity of highly viscous oligomers, such as urethane acrylates and epoxy acrylates, to a workable range for various application methods like spraying, roll-coating, or jetting.[3][4] PEA excels in this role, but its benefits extend far beyond simple viscosity reduction.
Key Advantages:
-
Effective Viscosity Reduction: PEA significantly lowers the viscosity of resin formulations, improving flow and substrate wetting for more uniform and defect-free applications.[4]
-
Low Shrinkage: Compared to many other acrylic monomers, PEA exhibits low shrinkage during polymerization. This minimizes internal stresses in the cured material, leading to improved dimensional stability and reduced risk of cracking or delamination.[3]
-
Enhanced Flexibility: As a monofunctional monomer, PEA lowers the crosslinking density of the polymer network, resulting in increased flexibility and elongation of the cured film.[6] This is particularly beneficial in applications where the substrate may undergo bending or flexing.
-
Improved Adhesion: The aromatic nature of PEA contributes to excellent adhesion to a variety of substrates, including plastics and metals.[3]
-
Thermal and UV Stability: The presence of the aromatic ring in its structure enhances the thermal and UV stability of the cured polymer, improving resistance to yellowing and heat degradation.[6]
-
Balanced Reactivity: PEA exhibits moderate reactivity, allowing for good control over the UV/EB curing process without leading to over-polymerization.[6]
Chemical and Physical Properties of this compound
A thorough understanding of the fundamental properties of this compound is essential for successful formulation.
| Property | Value | Reference |
| CAS Number | 48145-04-6 | [5] |
| Molecular Formula | C₁₁H₁₂O₃ | [5] |
| Molecular Weight | 192.21 g/mol | [5] |
| Appearance | Clear, colorless liquid | [5] |
| Density | ~1.105 g/cm³ at 20°C | [5] |
| Viscosity | ~12-22 mPa·s at 25°C | [8] |
| Boiling Point | 132°C at 1013 hPa | [5] |
| Flash Point | >140°C | [5] |
| Refractive Index | ~1.518 | [9] |
Application Workflows and Protocols
The following sections provide detailed protocols for the formulation, curing, and characterization of UV-curable resins incorporating this compound. These protocols are designed to be self-validating, with clear explanations for each step.
Protocol 1: Formulation and Viscosity Measurement
This protocol outlines the procedure for preparing a series of urethane acrylate-based formulations with varying concentrations of PEA and measuring their viscosity.
Materials and Equipment:
-
Urethane acrylate oligomer (e.g., aliphatic urethane hexa-acrylate)
-
This compound (PEA)
-
Photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide)
-
Dual asymmetric centrifugal mixer or magnetic stirrer
-
Brookfield viscometer (or equivalent rotational viscometer) with appropriate spindles
-
Constant temperature water bath
Workflow Diagram:
Caption: Workflow for UV curing of resin films.
Step-by-Step Procedure:
-
Film Application:
-
Clean the substrate thoroughly to ensure good adhesion.
-
Apply a small amount of the formulated resin onto the substrate.
-
Use a bar coater or spin coater to create a uniform wet film of a desired thickness (e.g., 50 µm).
-
-
UV Curing:
-
Measure the UV intensity of the curing system at the sample surface using a radiometer.
-
Set the conveyor speed or exposure time to achieve a specific UV dose (e.g., 500-1000 mJ/cm²). The optimal dose will depend on the photoinitiator concentration and film thickness.
-
Pass the coated substrate under the UV lamp to cure the resin. For acrylate systems containing free radical photoinitiators, curing under a nitrogen blanket can improve surface cure by eliminating oxygen inhibition. [10] * After curing, check for a tack-free surface to ensure complete polymerization.
-
Protocol 3: Characterization of Cured Films
This section provides protocols for evaluating the key mechanical and thermal properties of the cured resin films.
Tensile Properties (ASTM D638): [2][11][12][13][14] This test determines the tensile strength, elongation at break, and tensile modulus of the cured polymer.
Sample Preparation:
-
Prepare free-standing films by curing the resin on a non-adherent substrate (e.g., a silicone release liner).
-
Die-cut the cured films into a "dog-bone" or "dumbbell" shape according to the dimensions specified in ASTM D638 for Type IV or V specimens, which are suitable for thin films. [12][13]3. Measure the thickness and width of the gauge section of each specimen.
Test Procedure:
-
Set up a universal testing machine (UTM) with appropriate grips for thin films. [11]2. Mount the specimen in the grips, ensuring it is aligned vertically.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen breaks. [13]4. The UTM software will record the load and extension data to calculate tensile strength, elongation at break, and tensile modulus.
Flexural Properties (ASTM D790): [15][16][17][18][19] This test measures the flexural strength and modulus, which are important for materials subjected to bending forces.
Sample Preparation:
-
Prepare rectangular bar-shaped specimens of the cured polymer with dimensions as specified in ASTM D790 (e.g., 127 mm long, 12.7 mm wide, and 3.2 mm thick). [17]This may require casting the resin in a mold.
-
Ensure the specimens are free of voids and surface defects.
Test Procedure:
-
Set up a universal testing machine with a three-point bending fixture. [19]2. Set the support span to be 16 times the specimen thickness. [16]3. Place the specimen on the supports and apply a load to the center of the specimen at a specified rate. [19]4. The test continues until the specimen breaks or reaches 5% strain in the outer fibers. [17]5. The UTM software will calculate the flexural strength and modulus from the load-deflection curve.
Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC): [1][9][20][21][22] The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
Sample Preparation:
-
Cut a small sample (10-20 mg) from the cured film. [1]2. Place the sample in an aluminum DSC pan and crimp the lid. [1] Test Procedure (based on ASTM E1356):
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses the expected Tg. [20]3. The DSC will measure the heat flow into the sample relative to the reference.
-
The glass transition is observed as a step-like change in the heat flow curve. The midpoint of this transition is typically reported as the Tg. [20]5. It is common to perform a second heating run after an initial heating and cooling cycle to obtain a clearer measurement of the Tg, as the first run may show effects of curing reactions. [20]
Data Interpretation and Expected Trends
By following these protocols, researchers can generate valuable data on the performance of this compound as a reactive diluent. The expected trends are summarized below.
Influence of PEA Concentration on Resin Properties:
| Property | Expected Trend with Increasing PEA Concentration | Rationale |
| Viscosity | Decrease | PEA has a much lower viscosity than typical urethane or epoxy acrylate oligomers. |
| Tensile Strength | Decrease | As a monofunctional diluent, PEA reduces the crosslink density of the polymer network. |
| Elongation at Break | Increase | The lower crosslink density allows for greater chain mobility and flexibility. |
| Tensile Modulus | Decrease | The material becomes less stiff and more flexible. |
| Flexural Strength | Decrease | Similar to tensile strength, this is due to the reduced crosslink density. |
| Flexural Modulus | Decrease | The material's stiffness in bending is reduced. |
| Glass Transition Temp. (Tg) | Decrease | The increased flexibility and chain mobility lead to a lower Tg. [23] |
Safety and Handling of this compound
As with all chemicals, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, nitrile rubber gloves, and a lab coat. [5]* Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhalation of vapors.
-
Skin Contact: Avoid prolonged or repeated skin contact. PEA is a potential skin sensitizer. [5]In case of contact, wash the affected area thoroughly with soap and water.
-
Storage: Store in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources. Keep containers tightly closed.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile and highly effective reactive diluent for UV/EB curable resin systems. Its ability to significantly reduce viscosity while contributing to desirable final properties such as flexibility, adhesion, and low shrinkage makes it an invaluable tool for formulators. [3][4]By understanding the fundamental principles of its function and following systematic protocols for formulation, curing, and characterization, researchers and product developers can harness the full potential of this compound to create advanced coatings, adhesives, and inks with tailored performance characteristics.
References
-
The Role of this compound in Advanced Inks and Adhesives. (n.d.). Retrieved from [Link]
-
UV Curing 2-Phenoxy Ethyl Acrylate: Revolutionizing Coatings, Inks, and Adhesives with U-Sunny's AM-311. (2025, April 24). Retrieved from [Link]
-
GLASS TRANSITIONS in POLY(METHACRYLATES). (n.d.). Retrieved from [Link]
-
Product Recommendation: this compound, CAS#: 48145-04-6 (PHEA). (2025, April 28). Retrieved from [Link]
-
FORMULATING UV-CURABLE ACRYLIC PRESSURE SENSITIVE ADHESIVES FOR THE ARCHITECTURAL CONSTRUCTION INDUSTRY. (n.d.). Retrieved from [Link]
-
Step by Step Guide to ASTM D638 Testing. (2023, January 11). Retrieved from [Link]
-
Measurement of Tg by DSC. (n.d.). Retrieved from [Link]
-
ASTM D638 Standard Test Method for Tensile Properties of Plastics. (n.d.). Retrieved from [Link]
-
PLASTICS. (n.d.). Retrieved from [Link]
-
This compound: A High-Quality Monomer for UV Curing Applications. (2025, December 29). Retrieved from [Link]
-
BROOKFIELD DIAL VISCOMETER Operating Instructions. (n.d.). Retrieved from [Link]
-
ASTM D790 Flexural Test Bar: Complete Guide. (2025, July 14). Retrieved from [Link]
-
ASTM D790 3-point flexure test plastics. (n.d.). Retrieved from [Link]
-
BROOKFIELD DIAL READING VISCOMETER with Electronic Drive. (n.d.). Retrieved from [Link]
-
What is ASTM D790 to Measure Flexural Properties of Plastics. (2025, December 11). Retrieved from [Link]
-
How to Perform an ASTM D790 Plastic Flexural 3 Point Bend Test. (n.d.). Retrieved from [Link]
-
BROOKFIELD DV1. (n.d.). Retrieved from [Link]
-
ASTM D638 and ISO 527 Standards for Tensile Strength Testing. (2025, May 21). Retrieved from [Link]
-
BROOKFIELD DIGITAL VISCOMETER MODEL DV-E Operating Instructions. (n.d.). Retrieved from [Link]
-
Optical properties and UV-curing behaviors of optically clear PSA-TiO2 nano-composites. (2013, March 15). Retrieved from [Link]
-
ASTM D638 The Essential Guide to Plastic Tensile Testing. (2025, June 9). Retrieved from [Link]
-
D638.38935.pdf. (n.d.). Retrieved from [Link]
-
Energy curable resins for inks and coatings. (n.d.). Retrieved from [Link]
-
Properties of Silicone Modified UV Cured Acrylate and Epoxy Coatings Films. (n.d.). Retrieved from [Link]
-
Glass transition temperature Tg versus (%wt LA). (n.d.). Retrieved from [Link]
-
How Does DSC Determine The Glass Transition Temperature Of Polymers?. (2025, June 2). Retrieved from [Link]
-
Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions. (2024, March 17). Retrieved from [Link]
-
Morphology and mechanical properties of urethane acrylate resin networks. (2025, August 6). Retrieved from [Link]
-
DSC thermograms for linear and cross-linked poly(MEO 2 MA)based materials. (n.d.). Retrieved from [Link]
-
Effects of 2-hydroxyethyl methacrylate on the mechanical properties of polyurethane-acrylate. (2025, Fall). Retrieved from [Link]
-
Properties of UV-Cured Polyurethane Acrylates: Effect of Polyol Type and Molecular Weight. (n.d.). Retrieved from [Link]
-
Mechanical Properties and Biocompatibility of Urethane Acrylate-Based 3D-Printed Denture Base Resin. (2021, March 8). Retrieved from [Link]
-
Viscosity and Physicomechanical Properties of Epoxy/2-Hydroxyethyl Methacrylate Hybrid Coatings for Advanced Anti-Corrosion Applications. (n.d.). Retrieved from [Link]
-
Viscoelastic Behavior of Structural Epoxy Resins Loaded with Different Carbon Nanostructured Forms. (2021, July 20). Retrieved from [Link]
-
Low Viscosity, Fast Curing Epoxy Acrylate Oligomers. (2000, September 27). Retrieved from [Link]
-
How to reduce the viscosity of an acrylic resin during processing. (2023, March 15). Retrieved from [Link]
Sources
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. Step by Step Guide to ASTM D638 Testing | Frank Bacon % [frankbacon.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. arkema.com [arkema.com]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 7. uychem.com [uychem.com]
- 8. my.che.utah.edu [my.che.utah.edu]
- 9. thermalsupport.com [thermalsupport.com]
- 10. siltech.com [siltech.com]
- 11. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 12. ASTM D638 and ISO 527 Standards for Tensile Strength Testing [pacorr.com]
- 13. victortestingmachine.com [victortestingmachine.com]
- 14. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 15. mts.com [mts.com]
- 16. boundengineering.com [boundengineering.com]
- 17. zwickroell.com [zwickroell.com]
- 18. ASTM D790 Flexural Properties Test for Plastics [testronixinstruments.com]
- 19. How to Perform an ASTM D790 Plastic Flexural 3 Point Bend Test - ADMET Canada [admetinc.ca]
- 20. youtube.com [youtube.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Polymerization of 2-Phenoxyethyl Acrylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of 2-Phenoxyethyl Acrylate
This compound (PEA) is a monofunctional acrylic monomer prized for its unique combination of properties, including a low glass transition temperature (Tg ≈ 5°C), excellent flexibility, and good adhesion.[1][2] Its aromatic structure contributes to thermal and UV stability.[2] These attributes make poly(this compound) (PPEA) and its copolymers highly valuable in a range of applications, from pressure-sensitive adhesives and coatings to inks and biomedical devices.[2][3][4]
This document provides a comprehensive guide to the primary techniques for polymerizing this compound, offering both the theoretical underpinnings and detailed, field-tested protocols. We will explore conventional free-radical polymerization and delve into the nuances of controlled radical polymerization methods, including Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
I. Conventional Free-Radical Polymerization (FRP)
Free-radical polymerization is a robust and widely used method for polymerizing a vast array of vinyl monomers, including PEA.[5] The process is initiated by the decomposition of an initiator to form free radicals, which then propagate by adding to monomer units.
Mechanism of Free-Radical Polymerization
The reaction proceeds through three main stages: initiation, propagation, and termination.
Caption: The core equilibrium of Atom Transfer Radical Polymerization.
Protocol: ATRP of PEA
This protocol is adapted from established procedures for other acrylates and provides a starting point for the controlled polymerization of PEA. [6][7] Materials:
-
This compound (PEA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole, anhydrous
-
Nitrogen gas (N₂)
-
Alumina (neutral)
-
Methanol
Procedure:
-
Catalyst and Ligand Preparation: In a Schlenk flask under nitrogen, add CuBr (e.g., 14.3 mg, 0.1 mmol) and a magnetic stir bar.
-
Reaction Mixture: In a separate vial, prepare a solution of PEA (e.g., 1.92 g, 10 mmol), EBiB (e.g., 19.5 mg, 0.1 mmol, for a target DP of 100), and PMDETA (e.g., 17.3 mg, 0.1 mmol) in anisole (e.g., 2 mL).
-
Degassing: Deoxygenate the monomer/initiator/ligand solution by bubbling with nitrogen for 20-30 minutes.
-
Initiation: Transfer the deoxygenated solution to the Schlenk flask containing the CuBr catalyst via a nitrogen-purged syringe.
-
Polymerization: Immerse the flask in a preheated oil bath at 60°C. The solution should turn homogeneous and typically darkens, indicating the formation of the copper complex. The polymerization is generally faster than conventional FRP.
-
Termination and Purification: After the desired time (e.g., 2-8 hours), cool the reaction and expose it to air. Dilute the mixture with a suitable solvent like THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Isolation: Precipitate the polymer solution into cold methanol, filter, and dry under vacuum at 40-50°C.
Quantitative Data Summary for ATRP of PEA:
| Parameter | Typical Ratio | Rationale |
| [Monomer]:[Initiator] | 25:1 to 1000:1 | Directly controls the target degree of polymerization (DP) and molecular weight. |
| [Initiator]:[Cu(I)]:[Ligand] | 1:1:1 to 1:1:2 | Stoichiometric ratios are crucial for maintaining the ATRP equilibrium. [6] |
| Temperature | 50-90°C | Affects the rate constants of activation and deactivation. |
| Solvent | Anisole, Toluene, DMF | The polarity can influence the catalyst activity. [8] |
III. Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is another powerful controlled radical polymerization technique that offers excellent control over molecular weight and dispersity, and is compatible with a wide range of monomers. [9][10]
Mechanism of RAFT Polymerization
RAFT polymerization relies on a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization via a reversible chain transfer process. The CTA establishes a dynamic equilibrium between propagating radicals and dormant polymeric thiocarbonylthio species. [11]
Caption: The reversible chain transfer process in RAFT polymerization.
Protocol: RAFT Polymerization of PEA
This protocol provides a general method for the RAFT polymerization of PEA, which can be adapted based on the specific CTA used.
Materials:
-
This compound (PEA), inhibitor removed
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or similar trithiocarbonate CTA
-
Azobisisobutyronitrile (AIBN)
-
1,4-Dioxane, anhydrous
-
Nitrogen gas (N₂)
-
Methanol or Hexane/Ether mixture
Procedure:
-
Reaction Setup: In a Schlenk flask, combine PEA (e.g., 1.92 g, 10 mmol), CPADB (e.g., 27.9 mg, 0.1 mmol, for a target DP of 100), and AIBN (e.g., 3.3 mg, 0.02 mmol, for a CTA:Initiator ratio of 5:1) in 1,4-dioxane (e.g., 4 mL).
-
Degassing: Perform three freeze-pump-thaw cycles to thoroughly remove oxygen. [12]3. Polymerization: Place the flask in a preheated oil bath at 70°C. The reaction mixture will likely take on the color of the CTA (often pink or yellow), which fades as the polymerization progresses.
-
Monitoring and Termination: Track monomer conversion over time. To stop the reaction, cool the flask to room temperature and open it to the atmosphere.
-
Isolation: Precipitate the polymer by adding the reaction solution to a non-solvent such as cold methanol or a hexane/ether mixture. The choice of precipitating solvent may depend on the polymer's molecular weight.
-
Purification: Collect the polymer via filtration and dry it in a vacuum oven at 40-50°C.
Quantitative Data Summary for RAFT of PEA:
| Parameter | Typical Ratio | Rationale |
| [Monomer]:[CTA] | 50:1 to 2000:1 | Determines the target molecular weight. |
| [CTA]:[Initiator] | 3:1 to 10:1 | A higher ratio ensures that most chains are initiated through the RAFT mechanism, improving control. |
| Temperature | 60-80°C | Must be suitable for the chosen thermal initiator (e.g., AIBN). |
| CTA Choice | Trithiocarbonates, Dithiobenzoates | The 'Z' and 'R' groups of the CTA must be chosen to be appropriate for acrylate polymerization. [10] |
IV. Characterization of Poly(this compound)
Following synthesis, it is crucial to characterize the resulting polymer to confirm its structure and properties.
-
¹H NMR Spectroscopy: To confirm the polymer structure and determine monomer conversion.
-
Size Exclusion Chromatography (SEC/GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
V. Safety Precautions
-
This compound is a skin sensitizer and may cause an allergic reaction. [5][13]* Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. [1]* Acrylate polymerizations can be highly exothermic and may proceed uncontrollably if not properly managed. [13]Ensure adequate heat dissipation, especially for bulk polymerizations.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use. [1][13]
References
- The Role of this compound in Advanced Inks and Adhesives. (n.d.). Google Cloud.
- This compound 48145-04-6 wiki. (n.d.). Molbase.
- BIMAX® POEA Applications Typical Properties Physical Properties Packaging Storage and Handling. (2023). Gelest.
- Phenoxyethyl acrylate | C11H12O3 | CID 39485 - PubChem. (n.d.). PubChem.
- Product Recommendation: this compound, CAS#: 48145-04-6 (PHEA). (2025). ChemOn.
- Aqueous Dispersion Polymerization of 2-Methoxyethyl Acrylate for the Synthesis of Biocompatible Nanoparticles Using. (2011). Macromolecules.
- Preparation, characterization and use in emulsion polymerization of acrylated alkyl ethoxylate surface-active monomers. (1993). Polymer.
- RAFT polymerization - TUTORIAL. (2023). YouTube.
- Poly(this compound) – scipoly.com. (n.d.). Scientific Polymer.
- Polymerization of Acrylates by Atom Transfer Radical Polymerization. Homopolymerization of 2-Hydroxyethyl Acrylate. (1998). Journal of Polymer Science Part A: Polymer Chemistry.
- GPS Safety Summary - Substance Name: - this compound. (2014). Arkema.
- This compound - Safety Data Sheet. (2017). Scientific Polymer Products, Inc..
- Polymerization and characterization of 2-Hydroxyethyl acrylate. (n.d.). OpenMETU.
- Polymerization of 2-hydroxyethyl acrylate in bulk and solution by chemical initiator and by ATRP method. (2005). ResearchGate.
- High Frequency sonoATRP of 2-Hydroxyethyl Acrylate in an Aqueous Medium. (2018). The Royal Society of Chemistry.
- Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. (n.d.). PMC.
- Free Radical Polymerization. (2006). MIT OpenCourseWare.
- Atom Transfer Radical Polymerization. (n.d.). Matyjaszewski Polymer Group.
- New ATRP Approach Could Transform the Manufacturing of Specialty Plastics. (2024). Carnegie Mellon University.
- Photoinitiated ATRP. (n.d.). Matyjaszewski Polymer Group, Carnegie Mellon University.
- Industrial processes for the production of methacrylate-based (acrylic) polymers. (n.d.). Essential Chemical Industry.
- This compound | 48145-04-6. (n.d.). ChemicalBook.
- Emulsion polymerization of 2-hydroxyethyl methacrylate and partition of monomer between particles and water phase. (n.d.). Department of Chemical Engineering, National Taiwan University.
- RAFT Polymerization Overview. (2020). YouTube.
- This compound synthesis. (n.d.). ChemicalBook.
- Synthesis and Optimization of Emulsion Polymers. (n.d.). Digital Commons @ Cal Poly.
- This compound - Registration Dossier. (n.d.). ECHA.
- Facile Synthesis of Poly(Hydroxyethyl acrylate) by Frontal Free-Radical Polymerization. (2007). Journal of Polymer Science Part A: Polymer Chemistry.
- This compound CAS 48145-04-6. (n.d.). Unilong Industry Co.,Ltd.
- Polymerization of 2‐hydroxyethyl acrylate in bulk and solution by chemical initiator and by ATRP method. (2025). ResearchGate.
- This compound (stabilized with MEHQ). (n.d.). TCI Chemicals.
- Copolymerization of 2-Hydroxyethyl Acrylate and 2-Methoxyethyl Acrylate via RAFT: Kinetics and Thermoresponsive Properties | Request PDF. (n.d.). ResearchGate.
- RAFT dispersion polymerization of 2-hydroxyethyl methacrylate in non-polar media. (2024). White Rose Research Online.
- This compound [CAS:48145-04-6]. (n.d.). CPAChem.
- Chemical Properties of «beta»-Phenoxyethyl acrylate (CAS 48145-04-6). (n.d.). Cheméo.
- Synthesis of Acrylate and Methacrylate Block Copolymers Using Atom Transfer Radical Polymerization. (n.d.). Macromolecules.
Sources
- 1. gelest.com [gelest.com]
- 2. Product Recommendation: this compound, CAS#: 48145-04-6 (PHEA)-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [wap.guidechem.com]
- 5. arkema.com [arkema.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 9. shimadzu.com.cn [shimadzu.com.cn]
- 10. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. scipoly.com [scipoly.com]
role of 2-Phenoxyethyl acrylate in adhesive formulations
An In-Depth Technical Guide to the Application of 2-Phenoxyethyl Acrylate in High-Performance Adhesive Formulations
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and formulation chemists on the strategic use of this compound (2-PEA) in the development of advanced adhesive systems. Moving beyond a simple component listing, this guide delves into the fundamental chemistry, mechanisms of action, and practical protocols necessary to leverage 2-PEA's unique properties for superior adhesive performance.
Introduction: Understanding this compound (CAS: 48145-04-6)
This compound (2-PEA) is a monofunctional aromatic acrylate monomer that has become a cornerstone in the formulation of radiation-curable adhesives, particularly those cured by ultraviolet (UV) light or electron beam (EB) energy.[1][2] Its molecular structure, featuring a rigid phenyl group, a flexible ether linkage, and a reactive acrylate group, provides a unique combination of properties that are highly desirable in adhesive applications.[3]
The polymerization of 2-PEA, typically initiated by free radicals, results in the formation of a durable and cohesive bond.[4] This process is integral to its function in coatings, inks, and, most importantly, adhesives.[2][5]
Physicochemical Properties of this compound
A clear understanding of 2-PEA's physical and chemical properties is essential for effective formulation development.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₁₂O₃ | [4][6] |
| Molecular Weight | 192.22 g/mol | [1] |
| Appearance | Colorless to slightly yellowish clear liquid | [1][4] |
| Odor | Faint, sweet, characteristic ester-like | [4] |
| Density | ~1.104 g/mL at 25°C | [2][6] |
| Boiling Point | 132°C at 1013 hPa | [1] |
| Viscosity | 11.2 mPa·s at 23°C | [7] |
| Refractive Index (n20/D) | ~1.518 | [2][6] |
| Water Solubility | 525 mg/L at 25°C (moderate) | [7][8] |
| Log P (octanol/water) | 2.58 | [7] |
The Core Function of 2-PEA in Adhesive Formulations: A Mechanistic View
The versatility of 2-PEA stems from its distinct structural components, each contributing to the final properties of the cured adhesive.
Mechanism of Performance Enhancement
-
As a Reactive Diluent: One of the primary roles of 2-PEA is to act as a reactive diluent.[5][9] It effectively reduces the viscosity of high molecular weight oligomers and other monomers in the formulation without introducing volatile organic compounds (VOCs).[3] This is crucial for achieving the desired flow characteristics for precise application and ensuring thorough wetting of the substrate.[5] Unlike non-reactive solvents, 2-PEA's acrylate group allows it to copolymerize and become a permanent part of the adhesive backbone during the curing process.[5]
-
Balancing Flexibility and Hardness: The 2-PEA molecule contains both rigid and flexible segments.
-
The aromatic phenyl ring contributes to hardness, thermal stability, and improved resistance to yellowing and heat degradation.[3][9]
-
The ether linkage imparts flexibility and softness to the polymer chain.[3] This combination results in adhesives that are both tough and pliable, capable of resisting cracking and delamination, especially on flexible substrates.[3]
-
-
Enhancing Adhesion: The aromatic nature and overall polarity of 2-PEA contribute to excellent adhesion on a variety of substrates, including challenging plastics like PET.[9][10] It improves the wetting characteristics of the formulation, promoting intimate contact between the adhesive and the surface.
-
Controlling Shrinkage and Stress: Compared to multifunctional monomers, monofunctional acrylates like 2-PEA lead to lower crosslinking density.[3] This results in significantly reduced shrinkage and internal stress during polymerization.[3][5] Low shrinkage is critical for applications in electronics and optics, where maintaining dimensional stability is paramount to prevent component failure or optical distortion.[5][9]
Visualization: The Molecular Advantage of 2-PEA
The diagram below illustrates the key functional regions of the this compound molecule and their contribution to adhesive properties.
Caption: Key structural components of 2-PEA and their functional roles.
Core Applications in Adhesive Technology
The balanced properties of 2-PEA make it suitable for a wide range of demanding adhesive applications.
-
Pressure-Sensitive Adhesives (PSAs): In optically clear PSAs, 2-PEA is used to achieve high refractive indices, essential for display technologies like LCDs and OLEDs.[9][11] Its ability to enhance flexibility and adhesion is also critical for these applications.[9]
-
Electronics Encapsulation and Assembly: The low shrinkage and excellent adhesion of 2-PEA-containing adhesives make them ideal for encapsulating sensitive electronic components and for bonding in devices where maintaining precise dimensions is crucial.[3][9]
-
Medical Adhesives: While 2-PEA itself is a known skin sensitizer and requires careful handling, acrylate-based adhesives are widely used in the medical field for applications like wound closure and device fixation.[1][12] Modifications and specific formulations are developed to ensure biocompatibility.
-
Automotive and Industrial Assembly: UV-curable adhesives with 2-PEA offer rapid curing times, enabling high-speed production lines for bonding various components.[5]
-
Laminating Adhesives: In packaging and graphic arts, 2-PEA provides strong bonds for laminating films, offering both clarity and durability.[13]
Experimental Protocols for Formulation and Evaluation
The following protocols provide a validated starting point for formulating and testing adhesives containing 2-PEA.
Protocol 1: Formulation of a Model UV-Curable Adhesive
Objective: To prepare a simple, UV-curable adhesive formulation to evaluate the impact of 2-PEA concentration.
Materials & Equipment:
-
Urethane Acrylate or Epoxy Acrylate Oligomer (e.g., CN991 from Arkema)
-
This compound (2-PEA)
-
Isobornyl Acrylate (IBOA) - as a co-monomer for comparison/blending
-
Photoinitiator (e.g., Omnirad 1173 or TPO)
-
Magnetic stirrer and hot plate (for gentle warming if needed)
-
Amber glass vials or foil-wrapped beakers
-
Digital scale (±0.01 g)
-
Substrates for testing (e.g., glass slides, PET film, polycarbonate)
-
Film applicator or drawdown bar (e.g., 25-50 µm)
-
UV Curing System (e.g., Fusion UV or Dymax; medium-pressure mercury lamp)
-
Radiometer to measure UV intensity
Safety Precautions: 2-PEA is a skin irritant and sensitizer.[4] Always work in a well-ventilated fume hood. Wear nitrile gloves, safety glasses with side shields, and a lab coat.[1]
Procedure:
-
Formulation Preparation: Prepare three formulations with varying 2-PEA content as outlined in the table below.
-
To an amber vial, add the oligomer first.
-
Add the specified amounts of 2-PEA and IBOA.
-
Gently stir the mixture with a magnetic stirrer until homogenous. Avoid introducing air bubbles. If necessary, gently warm the mixture to no more than 40°C to reduce viscosity.
-
-
Photoinitiator Addition: Once the resin blend is homogenous, add the photoinitiator. Stir in the dark or under yellow light until fully dissolved.
-
Sample Application:
-
Place a clean substrate (e.g., PET film) on a flat surface.
-
Apply a small bead of the formulated adhesive at one end of the substrate.
-
Use a drawdown bar to create a uniform film of the desired thickness.
-
-
UV Curing:
-
Measure the UV intensity (mW/cm²) of your lamp at the sample distance using a radiometer.
-
Immediately place the coated substrate under the UV lamp.
-
Cure the sample. The required UV dose (mJ/cm²) will depend on the formulation and lamp intensity. A typical starting point is 500-2000 mJ/cm².
-
The sample is considered cured when it is tack-free to the touch.
-
Sample Formulation Table:
| Component | Formulation A (Control) | Formulation B (Low 2-PEA) | Formulation C (High 2-PEA) |
| Urethane Acrylate Oligomer | 50 g | 50 g | 50 g |
| Isobornyl Acrylate (IBOA) | 50 g | 30 g | 10 g |
| This compound (2-PEA) | 0 g | 20 g | 40 g |
| Photoinitiator (TPO) | 3 g | 3 g | 3 g |
| Total | 103 g | 103 g | 103 g |
Protocol 2: Standardized Performance Testing of Cured Adhesives
Objective: To quantify the mechanical and adhesive properties of the cured films from Protocol 1.
Workflow Visualization:
Caption: Workflow for adhesive performance testing.
Methodologies:
-
180° Peel Adhesion Test (adapted from ASTM D3330/D903): [14][15]
-
Purpose: Measures the force required to peel a tape from a standard surface at a specific angle and speed.
-
Procedure:
-
Prepare test strips (e.g., 1 inch wide) of the cured adhesive on a flexible backing (like PET film).
-
Apply the strip to a clean, rigid substrate (e.g., stainless steel or glass). Use a standard weight roller (e.g., 2 kg) to ensure uniform contact.[16]
-
After a set dwell time (e.g., 20 minutes), mount the substrate in the lower jaw of a tensiometer.
-
Fold the free end of the tape back 180° and clamp it in the upper jaw.
-
Pull the tape at a constant speed (e.g., 300 mm/min).[16]
-
Record the average force during peeling. Results are typically reported in N/25mm or oz/in.
-
-
-
Loop Tack Test (adapted from FINAT Test Method 9):
-
Purpose: Measures the immediate "grab" or "stickiness" of an adhesive.
-
Procedure:
-
Prepare a test strip and form it into a loop with the adhesive side facing out.
-
Hold the ends of the loop in the upper jaw of a tensiometer.
-
Bring the loop down to make contact with a standard substrate over a defined area.
-
Immediately reverse the direction and pull the loop away from the substrate at a standard speed.
-
Record the maximum force required to debond the loop.
-
-
-
Static Shear Strength Test (adapted from ASTM D3654): [15]
-
Purpose: Measures the cohesive strength of the adhesive, or its ability to resist "oozing" or splitting under a constant load.
-
Procedure:
-
Apply a standard area of the adhesive tape (e.g., 1 inch x 1 inch) to a rigid substrate.
-
Hang the test panel vertically in a shear test stand.
-
Attach a standard weight (e.g., 1 kg) to the free end of the tape.
-
Measure the time it takes for the tape to fail (i.e., pull away from the substrate). Results are reported in minutes.
-
-
Formulation Insights & Troubleshooting
The concentration of 2-PEA is a critical lever for tuning adhesive properties.
| Observed Problem | Potential Cause Related to 2-PEA | Suggested Solution |
| Poor Adhesion to Substrate | Formulation viscosity is too high for proper wetting; polarity mismatch. | Increase 2-PEA concentration to reduce viscosity. Consider co-monomers to adjust polarity. |
| Low Cohesive Strength / Shear Failure | Low crosslink density; formulation is too "soft". | Decrease 2-PEA concentration and replace with a multifunctional acrylate to increase crosslinking. |
| Brittle Adhesive Film | Formulation is too rigid; high crosslink density or high Tg. | Increase 2-PEA concentration to enhance flexibility via the ether linkages. |
| Incomplete or Slow Curing | Insufficient photoinitiator or UV dose; oxygen inhibition. | Ensure proper photoinitiator concentration. Increase UV dose or consider curing in a nitrogen atmosphere. |
Safety, Handling, and Storage
-
Handling: this compound is a known skin sensitizer and can cause allergic reactions upon contact.[1][8] It is also irritating to the eyes, respiratory system, and skin.[6] Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile rubber >0.5 mm), safety glasses, and a lab coat, and work within a fume hood.[1]
-
Storage: Store in a cool, dry, and dark place away from direct sunlight and heat to prevent premature polymerization.[4] Recommended storage temperature is typically below 30°C.[4]
References
-
This compound 48145-04-6 wiki. (n.d.). Mol-Instincts. [Link]
-
The Role of this compound in Advanced Inks and Adhesives. (n.d.). Silver-Fern Chemical Inc. [Link]
-
UV Curing 2-Phenoxy Ethyl Acrylate: Revolutionizing Coatings, Inks, and Adhesives with U-Sunny's AM-311. (2025, April 24). Shenzhen U-Sunny Technology Co., Ltd. [Link]
-
This compound. (2024, April 10). ChemBK. [Link]
-
This compound - Registration Dossier. (n.d.). ECHA. [Link]
-
Product Recommendation: this compound, CAS#: 48145-04-6 (PHEA). (2025, April 28). Eastomat. [Link]
-
This compound Supplier | 48145-04-6. (n.d.). Riverland Trading. [Link]
-
This compound: A High-Quality Monomer for UV Curing Applications. (2025, December 29). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Optical Properties and UV-curing Behaviors of Optically Clear Semi-Interpenetrated Structured Acrylic Pressure Sensitive Adhesives. (2012, April 7). International Journal of Adhesion and Adhesives. [Link]
- Two-part adhesive comprising phenoxyethyl methacrylate and tetrahydrofurfuryl methacrylate. (n.d.).
- Transparent two-part acrylic adhesive composition and the method of use thereof. (n.d.).
- Pressure sensitive adhesives for use in low temperature conditions. (n.d.).
-
Adhesive Performance Testing. (n.d.). ICC Evaluation Service, LLC (ICC-ES). [Link]
-
Atlas Application Guide 112. (n.d.). Atlas Material Testing Technology. [Link]
-
Testing Standards Archives. (n.d.). Adhesives Research. [Link]
-
Pressure-sensitive adhesive sheet and production method thereof. (2009, October 14). European Patent Office. [Link]
-
Standard Test Methods for Adhesives. (n.d.). Access Engineering. [Link]
- Therapeutic acrylates as enhanced medical adhesives. (n.d.).
-
Adhesive Properties and Testing Methods (according to FINAT regulation). (n.d.). Adestor. [Link]
-
Phenoxyethyl acrylate. (n.d.). PubChem. [Link]
Sources
- 1. arkema.com [arkema.com]
- 2. This compound | 48145-04-6 [chemicalbook.com]
- 3. Product Recommendation: this compound, CAS#: 48145-04-6 (PHEA)-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 4. Page loading... [wap.guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. chembk.com [chembk.com]
- 7. Registration Dossier - ECHA [echa.europa.eu]
- 8. Buy this compound | 56641-05-5 [smolecule.com]
- 9. uychem.com [uychem.com]
- 10. nbinno.com [nbinno.com]
- 11. adhesion.kr [adhesion.kr]
- 12. US11292760B2 - Therapeutic acrylates as enhanced medical adhesives - Google Patents [patents.google.com]
- 13. This compound Supplier | 48145-04-6 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 14. Adhesive Performance Testing - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 15. adhesivesresearch.com [adhesivesresearch.com]
- 16. adestor.com [adestor.com]
Application Notes and Protocols: Leveraging 2-Phenoxyethyl Acrylate in High-Performance 3D Printing Resins
Foreword: The Pursuit of Functional Materials in Additive Manufacturing
For researchers, scientists, and professionals in drug development, the ability to rapidly prototype and manufacture complex, functional geometries is paramount. Vat photopolymerization (VPP) techniques, such as stereolithography (SLA) and digital light processing (DLP), offer unparalleled resolution and design freedom. However, the ultimate utility of these technologies hinges on the development of advanced photopolymer resins with tailored properties. This document serves as a comprehensive guide to the application of 2-Phenoxyethyl Acrylate (PEA), a versatile monofunctional monomer, in the formulation of 3D printing resins for demanding scientific and biomedical applications. We will delve into the fundamental principles governing its use, provide detailed protocols for resin formulation and printing, and explore the impact of PEA on the final material properties.
This compound (PEA): A Molecular Overview and its Role in Photopolymerization
This compound (CAS 48145-04-6) is an acrylic monomer characterized by a phenoxyethyl group attached to the acrylate functional group.[1][2] This unique chemical structure imparts a desirable balance of properties that make it a valuable component in UV-curable resins.[3]
Key Characteristics of this compound:
| Property | Value | Significance in 3D Printing Resins |
| Molecular Weight | 192.21 g/mol [1] | Influences viscosity and reactivity. |
| Viscosity | ~12 cP at 25°C[4] | Acts as an effective reactive diluent to lower overall resin viscosity for improved flow and layer recoating in SLA/DLP processes.[3][5] |
| Appearance | Colorless to slightly yellowish liquid[2] | Ensures optical clarity in the final printed part, which is crucial for applications like microfluidics and optical components. |
| Functionality | Monofunctional[3][6] | As a monofunctional monomer, it helps to control crosslinking density, leading to increased flexibility and reduced shrinkage upon polymerization.[3] |
| Refractive Index | ~1.518[6] | A high refractive index can be beneficial for optical applications.[7] |
The primary role of PEA in a 3D printing resin is to act as a reactive diluent .[3][5] Unlike non-reactive diluents that can compromise the final mechanical properties, PEA's acrylate group actively participates in the free-radical polymerization process upon exposure to UV light.[5] This integration into the polymer network ensures that it contributes to the material's final properties.
The Mechanism of Action: Influencing Polymer Network Formation
The incorporation of PEA into a resin formulation directly influences the architecture of the resulting polymer network. Its bulky phenoxyethyl group creates steric hindrance, which can modulate the polymerization kinetics and the final crosslink density.[8] This is a key factor in achieving materials with tailored flexibility and toughness.
Figure 1: Logical relationship of PEA in a photopolymer resin formulation.
Impact of this compound on Resin and Material Properties
The concentration of PEA in a resin formulation is a critical parameter that can be tuned to achieve a wide range of material properties.
Rheological Properties: Enabling High-Resolution Printing
The low viscosity of PEA is instrumental in reducing the overall viscosity of the resin formulation.[3][5] This is particularly important for high-resolution printing techniques like SLA and DLP, where a low-viscosity resin allows for rapid and uniform recoating of the build platform between layers, minimizing print defects and enabling the fabrication of intricate features.[9]
Mechanical Properties: From Rigid to Flexible
By acting as a monofunctional monomer, PEA can be used to control the crosslink density of the final polymer. Higher concentrations of PEA relative to multifunctional crosslinkers will result in a lower crosslink density, leading to materials with:
-
Increased Flexibility and Elongation at Break: This is demonstrated in studies where PEA is used to create flexible microfluidic devices, with elongations at break reaching over 1000%.[10]
-
Reduced Brittleness: The incorporation of the flexible phenoxyethyl chain into the polymer backbone can enhance the toughness of the material.
Conversely, lower concentrations of PEA in favor of higher crosslinker content will produce more rigid and stiff materials.[10]
Table 1: Influence of PEA on Mechanical Properties (Illustrative Data)
| PEA Concentration (wt%) | Crosslinker (e.g., TPGDA) (wt%) | Oligomer (wt%) | Photoinitiator (wt%) | Elastic Modulus (MPa) | Elongation at Break (%) |
| 20 | 60 | 18 | 2 | ~500 - 1000 | < 10 |
| 50 | 30 | 18 | 2 | ~10 - 100 | 50 - 150 |
| 80 | 0 | 18 | 2 | ~0.1 - 1[10] | > 100[10] |
Note: These are illustrative values. Actual properties will depend on the specific crosslinker, oligomer, and printing conditions.
Thermomechanical and Optical Properties
The aromatic ring in the structure of PEA contributes to improved thermal and UV stability of the cured material, which can be advantageous for applications requiring long-term performance.[3] Furthermore, its inherent clarity allows for the formulation of transparent resins suitable for microfluidics and optical components.[10]
Protocols for Resin Formulation and 3D Printing with this compound
The following protocols provide a starting point for researchers looking to incorporate PEA into their custom resin formulations. Safety Precaution: Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling acrylate monomers.
Materials and Equipment
-
Monomers: this compound (PEA), multifunctional acrylate/methacrylate crosslinkers (e.g., tri(propyleneglycol) diacrylate (TPGDA), 1,6-hexanediol diacrylate (HDDA), ethoxylated trimethylolpropane triacrylate (TMPTA)).
-
Oligomers (Optional): Urethane acrylates, epoxy acrylates, or polyester acrylates to enhance toughness and other properties.
-
Photoinitiator: A suitable photoinitiator that matches the wavelength of the 3D printer's light source (e.g., diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) for near-UV light sources).[10]
-
Photoabsorber/UV Blocker (Optional): To control light penetration and improve print resolution (e.g., Sudan I).[10]
-
Equipment: Magnetic stirrer and stir bars, ultrasonic bath, amber glass bottles for storage, digital scale, SLA or DLP 3D printer.
Protocol 1: Formulation of a Flexible and Transparent Resin
This protocol is designed to create a resin suitable for applications requiring flexibility, such as microfluidic devices and soft robotics.
Step-by-Step Methodology:
-
Component Weighing: In an amber glass bottle, accurately weigh the components according to the desired formulation. For a starting point, consider the following ratios:
-
This compound (PEA): 70-80 wt%
-
Tri(propyleneglycol) diacrylate (TPGDA): 18-28 wt%
-
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO): 2 wt%
-
-
Mixing: Add a magnetic stir bar to the bottle and place it on a magnetic stirrer. Mix the components at room temperature for at least 2-4 hours or until a homogenous solution is formed.
-
Degassing and Dissolution: Place the sealed bottle in an ultrasonic bath for 15-30 minutes to ensure complete dissolution of the photoinitiator and to remove any dissolved gases.[10]
-
Storage: Store the formulated resin in the sealed amber glass bottle at room temperature, away from direct sunlight, to prevent premature polymerization.
Figure 2: Experimental workflow for formulating and printing a flexible resin with PEA.
Protocol 2: Formulation of a Tough and Durable Resin
This protocol aims to create a resin with improved toughness and durability by incorporating a urethane acrylate oligomer.
Step-by-Step Methodology:
-
Component Weighing: In an amber glass bottle, weigh the following components:
-
Urethane diacrylate oligomer: 40-50 wt%
-
This compound (PEA): 30-40 wt%
-
1,6-Hexanediol diacrylate (HDDA): 10-15 wt%
-
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO): 2-3 wt%
-
-
Mixing: Due to the higher viscosity of the oligomer, gentle heating (40-50°C) on a hot plate with magnetic stirring may be required to achieve a homogenous mixture. Mix for 4-6 hours.
-
Degassing and Dissolution: Once the mixture is homogenous, use an ultrasonic bath for 30-60 minutes to ensure complete dissolution and degassing.
-
Storage: Store the formulated resin in a sealed amber glass bottle at room temperature.
3D Printing and Post-Processing
-
Printer Setup: Load the formulated resin into the vat of an SLA or DLP 3D printer. Ensure the build platform is clean and calibrated.
-
Printing Parameters: The optimal printing parameters (e.g., exposure time, layer height) will depend on the specific resin formulation and printer. Start with the printer manufacturer's recommended settings for a standard resin and adjust as necessary. Resins with higher PEA content may require longer exposure times due to the lower reactivity of the monofunctional monomer.
-
Cleaning: After printing, remove the part from the build platform and wash it thoroughly with isopropyl alcohol (IPA) to remove any uncured resin. An ultrasonic bath with IPA can improve cleaning efficiency.
-
Post-Curing: To achieve the final mechanical properties, a post-curing step is essential. Place the cleaned part in a UV curing chamber and expose it to UV light for a specified duration (e.g., 30-60 minutes), rotating the part periodically to ensure uniform curing.
Considerations for Biomedical Applications
While PEA is utilized in various industrial applications, its use in biomedical devices requires careful consideration of biocompatibility.[5] Acrylate-based materials can exhibit cytotoxicity due to the presence of unreacted monomers.[11] Therefore, for applications in drug delivery, tissue engineering, or medical devices, it is imperative to:
-
Maximize Conversion: Optimize the post-curing process to ensure the highest possible degree of monomer-to-polymer conversion, thereby minimizing leachable residual monomers.
-
Perform Biocompatibility Testing: Conduct thorough in vitro and in vivo biocompatibility studies (e.g., ISO 10993) on the final, post-cured material to assess its suitability for the intended application.
-
Consider Alternative Monomers: For applications demanding high biocompatibility, exploring alternative, low-toxicity monomers in conjunction with or as a replacement for PEA may be necessary.
Conclusion
This compound is a highly versatile monomer that offers formulators a powerful tool to tailor the properties of 3D printing resins. Its ability to act as a reactive diluent, control flexibility, and enhance thermal stability makes it invaluable for creating a wide range of functional materials. By understanding the fundamental principles of its action and following systematic formulation and processing protocols, researchers and scientists can unlock new possibilities in additive manufacturing for advanced scientific and biomedical applications.
References
-
Flexible Materials for High-Resolution 3D Printing of Microfluidic Devices with Integrated Droplet Size Regulation. ACS Applied Materials & Interfaces. [Link]
-
Photopolymerization kinetics of 2-phenylethyl (meth)acrylates studied by photo DSC. Journal of Thermal Analysis and Calorimetry. [Link]
-
Thermal results on 3D printed samples with three different components... ResearchGate. [Link]
-
Biobased Acrylate Photocurable Resin Formulation for Stereolithography 3D Printing. ACS Omega. [Link]
-
Chemical Properties of «beta»-Phenoxyethyl acrylate (CAS 48145-04-6). Cheméo. [Link]
-
Product Recommendation: this compound, CAS#: 48145-04-6 (PHEA). Sino-High. [Link]
-
Energy curable resins for inks and coatings. Covestro Solution Center. [Link]
-
Redox and photoinitiated crosslinking polymerization: II. Neat acrylate resin. ResearchGate. [Link]
-
This compound. Scientific Polymer Products. [Link]
-
From resin formulation and process parameters to the final mechanical properties of 3D printed acrylate materials. ResearchGate. [Link]
-
Biomedical photopolymers in 3D printing. Griffith University. [Link]
-
Mechanical, thermal, and microstructural analyses of thermoplastic poly(2-methoxyethyl acrylate)-based polyurethane by RAFT and polyaddition. Materials Advances. [Link]
-
3D printing of biomedically relevant polymer materials and biocompatibility. Progress in Biomedical Engineering. [Link]
-
Current Biomedical Applications of 3D Printing and Additive Manufacturing. MDPI. [Link]
-
This compound 48145-04-6 wiki. Molecule-On. [Link]
-
Recent Papers | Research Publications. ijprems. [Link]
Sources
- 1. «beta»-Phenoxyethyl acrylate (CAS 48145-04-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Product Recommendation: this compound, CAS#: 48145-04-6 (PHEA)-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 4. This compound – scipoly.com [scipoly.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 48145-04-6 [chemicalbook.com]
- 7. solutions.covestro.com [solutions.covestro.com]
- 8. researchgate.net [researchgate.net]
- 9. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 10. Flexible Materials for High-Resolution 3D Printing of Microfluidic Devices with Integrated Droplet Size Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Papers | Research Publications [ijprems.com]
Formulation of UV Curable Inks with 2-Phenoxyethyl Acrylate: An Application Guide
Introduction: The Role of 2-Phenoxyethyl Acrylate in UV Curable Ink Formulations
Ultraviolet (UV) curable inks represent a significant advancement in printing technology, offering rapid curing speeds, high print quality, and environmental benefits due to the absence of volatile organic compounds (VOCs).[1][2] The formulation of these inks is a multifactorial process involving a careful selection of oligomers, monomers, photoinitiators, and additives to achieve the desired performance characteristics.[1][3] Among the array of available monomers, this compound (2-PEA) has emerged as a key ingredient for formulators.[4]
2-PEA is a monofunctional aromatic monomer that serves as a reactive diluent in UV and electron beam (EB) curing systems.[5][6] Its primary function is to reduce the viscosity of the ink formulation, which is crucial for achieving the precise rheology required for various printing methods such as offset, flexographic, and screen printing.[4] Unlike non-reactive diluents, 2-PEA actively participates in the polymerization process upon exposure to UV light, becoming an integral part of the cured ink film.[4] This incorporation leads to several desirable properties, including improved film hardness, chemical resistance, and durability.[4] Furthermore, 2-PEA is noted for its low shrinkage during curing, which helps maintain the dimensional stability of the printed image, a critical factor in high-detail and high-speed printing applications.[4][5] Its aromatic nature also contributes to excellent adhesion on a variety of substrates, particularly plastics.[5][7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of UV curable inks incorporating this compound. It will delve into the core components of these formulations, provide detailed protocols for preparation and evaluation, and offer insights into optimizing ink performance.
Core Components of 2-PEA Based UV Curable Inks
A successful UV curable ink formulation is a balanced system of several key components, each contributing to the final properties of the ink, both in its liquid state and as a cured film.
Oligomers: The Backbone of the Ink Film
Oligomers are the primary film-forming components in a UV curable ink, providing the fundamental properties of the cured ink, such as flexibility, toughness, and chemical resistance.[1][3][8] The choice of oligomer is critical and is often dictated by the end-use application. Common classes of oligomers used in conjunction with 2-PEA include:
-
Epoxy Acrylates: Known for their high reactivity, good chemical resistance, and high gloss.[8] However, they can exhibit poor flexibility and a tendency to yellow.[8] They are well-suited for applications requiring hardness and scratch resistance.
-
Polyester Acrylates: Offer good flexibility and low shrinkage, making them suitable for applications on flexible substrates.[8] Their reactivity is moderate.[8]
-
Urethane Acrylates: Provide excellent flexibility, durability, and abrasion resistance.[8] They are often used in high-performance applications but can be more expensive and have higher viscosity.[8]
This compound (2-PEA): The Reactive Diluent
As previously discussed, 2-PEA is a crucial component for viscosity control and enhancing the final properties of the cured ink.[4][5] Its properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 48145-04-6 | [4] |
| Molecular Weight | 192.21 g/mol | [9] |
| Appearance | Colorless liquid | [10] |
| Density | ~1.104 g/mL at 25 °C | [6] |
| Boiling Point | 84 °C at 0.2 mm Hg | [6] |
| Refractive Index | ~1.518 | [6] |
| Key Functions | Reactive diluent, viscosity reduction, adhesion promotion, low shrinkage | [4][5] |
Photoinitiators: The Curing Catalyst
Photoinitiators are compounds that absorb UV light and generate reactive species (free radicals or cations) to initiate the polymerization of the oligomers and monomers.[1][11] The selection of a photoinitiator system is critical and depends on the UV source (e.g., mercury lamp vs. LED), the color of the ink, and the desired cure speed. Photoinitiators are broadly classified into two types:
-
Norrish Type I (Cleavage): These photoinitiators undergo cleavage upon UV exposure to form two free radicals, both of which can initiate polymerization.[12] They are highly reactive and efficient.
-
Norrish Type II (Hydrogen Abstraction): These photoinitiators require a co-initiator or synergist (typically an amine) to generate free radicals.[12][13] They are often used in pigmented systems as they are less prone to oxygen inhibition at the surface.[13]
Additives: Fine-Tuning Performance
A variety of additives are used in small quantities to enhance specific properties of the UV curable ink.[1] These can include:
-
Adhesion Promoters: To improve bonding to difficult substrates.[14][15]
-
Surface Additives: To control slip, mar resistance, and wetting.[16]
-
Stabilizers: To prevent premature polymerization during storage.[7]
-
Wetting and Dispersing Agents: Crucial for achieving a stable dispersion of pigments in the ink.
-
Thickeners: To adjust the rheology of the ink.[17]
-
Waxes: To improve rub and scratch resistance.[18]
The UV Curing Mechanism: A Visual Representation
The process of UV curing is a rapid chain reaction initiated by the photoinitiator. The following diagram illustrates this process.
Caption: The UV curing free-radical polymerization process.
Protocols for Formulation and Evaluation
The following protocols provide a step-by-step guide for the preparation and testing of a model UV curable ink formulation containing this compound.
Protocol 1: Preparation of a Model UV Curable White Ink
Objective: To prepare a stable and printable white UV curable ink.
Materials:
-
Epoxy Acrylate Oligomer
-
This compound (2-PEA)
-
Titanium Dioxide (TiO2) Pigment
-
Wetting and Dispersing Agent
-
Type I Photoinitiator (e.g., α-hydroxyketone)
-
Type II Photoinitiator (e.g., benzophenone)
-
Amine Synergist
-
Surface Additive (for slip and leveling)
-
High-speed disperser or three-roll mill
-
Beakers, spatulas, and weighing balance
Procedure:
-
Binder Preparation: In a clean beaker, weigh and combine the epoxy acrylate oligomer and this compound. Mix thoroughly with a spatula until a homogeneous mixture is obtained.
-
Pigment Dispersion:
-
To the binder mixture, add the wetting and dispersing agent and mix well.
-
Gradually add the titanium dioxide pigment while stirring.
-
Disperse the pigment into the binder using a high-speed disperser or a three-roll mill until the desired particle size is achieved (typically < 1 µm for fine prints). The absence of agglomerates can be checked using a grindometer.
-
-
Addition of Curing and Performance Additives:
-
To the pigment dispersion, add the Type I and Type II photoinitiators and the amine synergist. Mix thoroughly until all components are completely dissolved.
-
Add the surface additive and mix gently to avoid air entrapment.
-
-
Degassing and Storage: Allow the formulated ink to stand for a few hours to allow any entrapped air to escape. Store the ink in an opaque, sealed container to protect it from light and air.
Example Starting Point Formulation:
| Component | Function | Weight % |
| Epoxy Acrylate Oligomer | Film Former | 35.0 |
| This compound (2-PEA) | Reactive Diluent | 25.0 |
| Titanium Dioxide (TiO2) | Pigment | 25.0 |
| Wetting and Dispersing Agent | Pigment Stabilization | 2.0 |
| Type I Photoinitiator | Bulk Cure | 4.0 |
| Type II Photoinitiator | Surface Cure | 3.0 |
| Amine Synergist | Co-initiator | 3.0 |
| Surface Additive | Slip and Leveling | 1.0 |
| Stabilizer | Shelf Life | 0.5 |
| Total | 100.0 |
Protocol 2: Application and Curing of the UV Ink
Objective: To apply a uniform film of the formulated ink and cure it using a UV source.
Materials:
-
Formulated UV curable ink
-
Substrate (e.g., plastic film, coated paper)
-
Wire-wound lab coater or drawdown bar
-
UV curing unit (mercury vapor lamp or LED lamp with appropriate wavelength)
-
UV radiometer
Procedure:
-
Ink Application:
-
Place the substrate on a flat, even surface.
-
Apply a small amount of the formulated ink at one end of the substrate.
-
Using a wire-wound lab coater or a drawdown bar of a specific thickness (e.g., 12 µm), draw the ink down the substrate to create a uniform film.
-
-
UV Curing:
-
Immediately pass the coated substrate under the UV lamp at a controlled speed.
-
The UV dose can be adjusted by varying the lamp power and the belt speed. Use a UV radiometer to measure the UV energy delivered to the ink surface.
-
The ink is considered cured when it is tack-free and resistant to smudging.
-
Protocol 3: Evaluation of Cured Ink Performance
Objective: To assess the key performance characteristics of the cured ink film.
Materials:
-
Cured ink samples on the substrate
-
Viscometer[19]
-
Cross-hatch adhesion tester[20]
-
Pencil hardness tester[21]
-
Solvent (e.g., Methyl Ethyl Ketone - MEK) and cotton swabs for chemical resistance testing[22]
Procedures:
-
Viscosity Measurement:
-
Cure Speed Evaluation:
-
Determine the minimum UV dose required to achieve a tack-free surface. This can be done by curing samples at increasing belt speeds (decreasing UV dose) and checking for surface tackiness (e.g., thumb twist test).
-
-
Adhesion Test (Cross-Hatch Method):
-
Use a cross-hatch cutter to make a grid of cuts through the cured ink film down to the substrate.[20]
-
Apply a specified pressure-sensitive adhesive tape over the grid and then rapidly peel it off.[20]
-
Evaluate the adhesion based on the amount of ink removed from the grid area, typically rated on a scale (e.g., ASTM D3359).[26]
-
-
Hardness Test (Pencil Hardness):
-
Chemical Resistance (MEK Rub Test):
Safety and Handling of this compound
This compound requires careful handling due to its potential health effects. It is classified as a skin irritant and a strong skin sensitizer, meaning it may cause an allergic skin reaction.[27][28] It is also toxic to aquatic life with long-lasting effects.[9][27]
Precautions for Safe Handling: [27]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, nitrile rubber gloves, and long-sleeved clothing.[28]
-
Ventilation: Use in a well-ventilated area to avoid inhalation of vapors or mists.[27]
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[27] In case of contact, immediately flush the affected area with plenty of water.[27]
-
Storage: Store in a cool, well-ventilated place, away from heat and direct sunlight, in a tightly closed container.[29]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[27]
Conclusion
This compound is a versatile and valuable reactive diluent in the formulation of UV curable inks. Its ability to effectively reduce viscosity while contributing positively to the final film properties, such as adhesion, hardness, and low shrinkage, makes it a preferred choice for a wide range of applications.[4][5] By understanding the interplay between 2-PEA and other core components like oligomers, photoinitiators, and additives, formulators can develop high-performance UV curable inks tailored to specific printing processes and end-use requirements. The protocols provided in this guide offer a solid foundation for the systematic development and evaluation of these advanced ink systems. As with all chemical handling, adherence to strict safety protocols is paramount to ensure a safe working environment.
References
- The Role of this compound in Advanced Inks and Adhesives. (n.d.).
- This compound - Scientific Polymer Products, Inc. (2017, August 8).
- How to test the performance of offset ultraviolet (UV) curing ink? - NBchao.Com. (n.d.).
- How to Test UV Ink - Hanrun Paper. (n.d.).
- GPS Safety Summary - Substance Name: - this compound - Arkema. (2014, January 31).
- News - Tests to Check the Degree of UV Curing. (2024, January 10).
- What Is the Best Way to Test the Quality of UV Printed Materials? - Andresjet. (2025, September 2).
- Cure Test Methods: UV/EB/LED Coatings & Inks. (2023, May 26).
- UV/EB INKJET INKS - Allnex. (2021, February 17).
- This compound: A High-Quality Monomer for UV Curing Applications | Supplier & - NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29).
- This compound | 48145-04-6 - ChemicalBook. (n.d.).
- This compound | 48145-04-6 | Tokyo Chemical Industry UK Ltd. (n.d.).
- This compound Supplier | 48145-04-6 | Your Reliable Distributor Riverland Trading. (n.d.).
- This compound (cas 48145-04-6) SDS/MSDS download - Guidechem. (n.d.).
- Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica - 3M. (2021, June 3).
- MONOMERS AND OLIGOMERS FOR UV/EB ENERGY CURING - Allnex. (n.d.).
- WO2016172578A1 - Monomers and oligomers with application in energy curing chemistry - Google Patents. (2016, October 27).
- Oligomers Used in the UV Ink Industry - Haohui. (2024, January 4).
- POLYMERIZABLE PHOTOINITIATORS - European Patent Office - EP 4249518 A1 - EPO. (2023, September 27).
- Printers' Guide UV/EB Chemistry and Technology - RadTech. (n.d.).
- Adhesion Promotion for UV Coatings and Inks onto Difficult Plastic Substrates. (n.d.).
- Photo Initiators For UV Curing | PDF | Ultraviolet | Epoxy - Scribd. (n.d.).
- 2022 UV Inkjet Ink Formulation Best Practices | PDF - Scribd. (n.d.).
- How to control the viscosity of UV ink? (2024, July 29).
- UV Curing 2-Phenoxy Ethyl Acrylate: Revolutionizing Coatings, Inks, and Adhesives with U-Sunny's AM-311 - Technology Center. (2025, April 24).
- The best photoinitiators for UV curing - Comindex. (2025, January 8).
- AUXILIARY AGENTS AND ADDITIVES FOR UV INKS - bei Coates Screen. (n.d.).
- Viscosity Control of Flexographic UV Ink. (2024, October 9).
- BYK-UV 3590 - Surface additive for radiation-curing printing inks and OVP. (n.d.).
- 5 Ways to Control the Viscosity of Ink for Better Print Quality. (2024, April 18).
- ADDITIVE LIST FOR UV-cure ink/JUJO CHEMICAL CO., LTD. (n.d.).
- UV-Curable Two-Piece Can Printing Inks: Composition, Application and Industry Insights. (2025, August 28).
- WO2008002543A2 - Low viscosity uv curable ink formulations - Google Patents. (n.d.).
- UV CURABLE INKJET INKS - European Patent Office - EP 3222684 B1 - Googleapis.com. (2016, March 21).
- What is the role of uv ink and eb resin? - Longchang Chemical. (2022, November 22).
- How to improve the adhesion of UV ink and effective methods? - SKYLINE composites. (2021, September 28).
- adhesion promotion for uv coatings and inks onto difficult plastic substrates. (2018).
- Dry Wax Additives for UV Inks - Shamrock Technologies. (n.d.).
- What is the viscosity of UV flexographic ink - Sinograce Chemical. (2024, August 3).
- How To Improve UV Ink Adhesion: Comprehensive Pretreatment And Curing Strategies - Industry News - Hangzhou Guolv Printing Materials Co., Ltd. (2025, May 14).
- How to Improve UV Ink Adhesion: Complete Professional Guide - Winnerjet. (2025, August 25).
Sources
- 1. uvebtech.com [uvebtech.com]
- 2. longchangchemical.com [longchangchemical.com]
- 3. radtech.org [radtech.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 48145-04-6 [chemicalbook.com]
- 7. allnex.com [allnex.com]
- 8. News - Oligomers Used in the UV Ink Industry [haohuimaterials.com]
- 9. Page loading... [guidechem.com]
- 10. This compound Supplier | 48145-04-6 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 11. The best photoinitiators for UV curing | Comindex [comindex.es]
- 12. data.epo.org [data.epo.org]
- 13. scribd.com [scribd.com]
- 14. How to improve the adhesion of UV ink and effective methods? – SKYLINE composites [skylinecomposites.com]
- 15. How to Improve UV Ink Adhesion: Complete Professional Guide Winnerjet [winnerjet.com]
- 16. BYK-UV 3590 - Surface additive for radiation-curing printing inks and OVP [byk.com]
- 17. jujo-chemical.co.jp [jujo-chemical.co.jp]
- 18. shamrocktechnologies.com [shamrocktechnologies.com]
- 19. How to test the performance of offset ultraviolet (UV) curing ink? Q&A | NBCHAO [en1.nbchao.com]
- 20. andresjet.com [andresjet.com]
- 21. How to Test UV Ink_Hanrun Paper [hanrunpaper.com]
- 22. uvebtech.com [uvebtech.com]
- 23. starcolor-ink.com [starcolor-ink.com]
- 24. starcolor-ink.com [starcolor-ink.com]
- 25. 5 Ways to Control the Viscosity of Ink for Better Print... [qinghe-chemical.com]
- 26. WO2008002543A2 - Low viscosity uv curable ink formulations - Google Patents [patents.google.com]
- 27. scipoly.com [scipoly.com]
- 28. arkema.com [arkema.com]
- 29. multimedia.3m.com [multimedia.3m.com]
free-radical polymerization of 2-Phenoxyethyl acrylate
An Application Guide to the Free-Radical Polymerization of 2-Phenoxyethyl Acrylate
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the free-radical polymerization of this compound (PEA). It delves into the underlying mechanism, provides detailed experimental protocols, outlines characterization techniques, and discusses key applications of the resulting polymer, poly(this compound) (PPEA).
Introduction: The Versatility of this compound
This compound (PEA) is a monofunctional acrylic monomer distinguished by its unique molecular architecture, which combines a flexible ether linkage and a bulky aromatic phenoxy group. This structure imparts a valuable balance of properties to its corresponding polymer, PPEA, including enhanced flexibility, thermal stability, and excellent compatibility with other resins and additives.
PEA is a colorless, low-volatility liquid with moderate solubility in water and high solubility in many organic solvents. As an acrylate ester, it readily undergoes free-radical polymerization, a cornerstone of polymer chemistry, to form high-molecular-weight polymers. This process is commercially significant due to its tolerance of various functional groups and less stringent reaction conditions compared to ionic polymerizations. The resulting polymer, PPEA, finds extensive use as a reactive diluent and a primary component in UV-curable coatings, inks, adhesives, and has emerging potential in biomedical fields.
The Core Mechanism: Unpacking Free-Radical Polymerization
Free-radical polymerization is a chain reaction process that comprises three fundamental stages: initiation, propagation, and termination. Understanding these steps is critical for controlling the reaction kinetics and the final properties of the polymer.
2.1. Initiation The process begins with the generation of free radicals from an initiator molecule. A common choice for thermal initiation is 2,2'-Azobis(2-methylpropionitrile) (AIBN). When heated (typically between 60-70°C), the weak central azo linkage in AIBN undergoes homolytic cleavage. This decomposition is thermodynamically driven by the formation of a stable nitrogen gas molecule and two identical, relatively stable 2-cyano-2-propyl radicals.
These initiator radicals (I•) are highly reactive and quickly attack the electron-rich carbon-carbon double bond of a PEA monomer molecule, forming a new, larger radical and initiating a polymer chain.
2.2. Propagation During propagation, the newly formed monomer radical adds sequentially to other PEA monomers. This process extends the polymer chain rapidly, with each addition regenerating the radical at the growing chain end. This chain-growth reaction continues as long as monomer is available and the radical remains active.
2.3. Termination The polymerization process concludes when two growing radical chains react to form a stable, non-radical species. Termination can occur through two primary pathways:
-
Combination: Two radical chain ends directly combine to form a single, longer polymer chain.
-
Disproportionation: One radical abstracts a hydrogen atom from an adjacent carbon on another radical chain, resulting in two polymer chains: one with a saturated end and another with an unsaturated end.
The interplay of these three stages determines the final molecular weight, molecular weight distribution, and overall properties of the synthesized PPEA.
Application Notes and Protocols for Electron Beam Curing of 2-Phenoxyethyl Acrylate (PEA)
Introduction: The Rationale for Electron Beam Curing of 2-Phenoxyethyl Acrylate
Electron beam (EB) curing is a high-speed, solvent-free, and energy-efficient method for polymerizing coatings, inks, and adhesives.[1][2] This technology utilizes high-energy electrons to initiate free-radical polymerization, offering distinct advantages over traditional thermal curing and even UV curing, such as the ability to cure opaque and pigmented systems without the need for photoinitiators.[1][3][4] this compound (PEA), a monofunctional acrylic monomer, is particularly well-suited for EB curing applications.[5][6][7] Its unique chemical structure, featuring an aromatic ring and an ether linkage, imparts a favorable balance of flexibility, thermal stability, and reactivity, making it a valuable component in formulations for coatings, inks, and adhesives.[7][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols and underlying principles for the electron beam curing of this compound. We will delve into the mechanistic details of EB-induced polymerization, provide step-by-step experimental protocols, and discuss critical process parameters and characterization techniques.
Scientific Principles: Understanding the EB Curing Mechanism
The electron beam curing of this compound proceeds via a free-radical chain polymerization mechanism.[9][10] The process can be broken down into three primary stages: initiation, propagation, and termination.
-
Initiation: High-energy electrons generated by an electron beam accelerator penetrate the PEA formulation. This energy is absorbed by the monomer and other components, leading to the homolytic cleavage of chemical bonds and the formation of highly reactive free radicals.[9] Unlike UV curing, this process does not require a photoinitiator.[3][4]
-
Propagation: The initial free radicals rapidly react with the acrylate double bonds of the PEA monomers, initiating a chain reaction. Each reaction creates a new, larger radical that continues to react with other monomers, leading to the rapid growth of polymer chains.[9]
-
Termination: The polymerization process ceases when two growing radical chains combine (recombination) or react in a way that deactivates their radical ends.[9] The concentration of free radicals, influenced by the dose rate, plays a critical role in the balance between propagation and termination, thereby affecting the final properties of the cured material.[1][9]
Diagram: Free-Radical Polymerization of this compound
Caption: Free-radical polymerization of PEA initiated by electron beam.
Critical Process Parameters and Their Influence
The properties of the final cured PEA polymer are highly dependent on the electron beam processing parameters. Understanding and controlling these variables is crucial for achieving desired outcomes.
-
Dose: This is the total amount of energy absorbed by the material, typically measured in kiloGrays (kGy).[10] A sufficient dose is necessary to achieve a high degree of monomer-to-polymer conversion. As the dose increases, the conversion rate and the glass transition temperature (Tg) of the polymer generally increase.[1][11] However, excessively high doses can lead to polymer degradation.
-
Dose Rate: This refers to the speed at which the dose is delivered (kGy/s).[10] The dose rate influences the concentration of free radicals in the system.[1] At higher dose rates, the concentration of radicals increases, which can lead to a higher rate of termination reactions, potentially impacting the final polymer structure and properties.[9] This phenomenon is known as the dose rate effect.[1][12]
-
Accelerating Voltage: Measured in kiloelectron volts (keV), the accelerating voltage determines the penetration depth of the electrons into the material.[10][13] For curing thin films of PEA, lower voltages are typically sufficient. Thicker coatings or composites require higher voltages to ensure uniform curing throughout the material's depth.[11][13]
-
Atmosphere: Electron beam curing of acrylates is highly sensitive to the presence of oxygen.[14] Oxygen is a potent inhibitor of free-radical polymerization, as it reacts with the growing polymer chains to form unreactive peroxy radicals.[15] This leads to incomplete surface curing and a tacky finish. Therefore, it is standard practice to perform EB curing in an inert atmosphere, typically by purging the curing chamber with nitrogen gas.[3][14]
Table 1: Influence of EB Processing Parameters on PEA Curing
| Parameter | Unit | General Effect on PEA Curing | Rationale |
| Dose | kGy | Increased conversion, higher Tg, improved mechanical properties. | Higher energy deposition leads to more complete polymerization.[1][10][11] |
| Dose Rate | kGy/s | Can affect conversion and Tg; high rates may lead to lower Tg. | Influences the concentration of free radicals and the balance between propagation and termination.[1][9] |
| Accelerating Voltage | keV | Determines the depth of cure. | Higher energy electrons penetrate deeper into the material.[10][13] |
| Atmosphere | N/A | Inert (e.g., Nitrogen) atmosphere is crucial for complete surface cure. | Oxygen inhibits free-radical polymerization at the surface.[14][15] |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the preparation, curing, and characterization of this compound films.
Materials and Safety Precautions
-
This compound (PEA): Use a grade with an appropriate inhibitor level (e.g., MEHQ) to prevent premature polymerization.[16] Store according to the manufacturer's recommendations, typically below 32°C in a well-ventilated area.[16]
-
Substrate: Glass slides, metal panels, or polymer films can be used as substrates. The choice will depend on the intended application and subsequent characterization methods.
-
Safety: PEA may cause an allergic skin reaction.[17] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17] Work in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed safety information.[18]
Protocol for Sample Preparation
-
Substrate Cleaning: Thoroughly clean the substrate to ensure good adhesion of the PEA film. For glass slides, a common procedure is to wash with a detergent solution, rinse with deionized water, and then dry with a stream of nitrogen or in an oven.
-
Film Application:
-
Place two strips of tape (e.g., lab tape) on opposite edges of the substrate to act as spacers, controlling the film thickness.[1]
-
Apply a small amount of PEA monomer onto the substrate near one edge.
-
Place a thin, flexible film (e.g., PET) over the monomer.[1]
-
Use a wire-wound bar or a straight edge to draw down the monomer, creating a uniform film of the desired thickness.[1]
-
Diagram: Sample Preparation Workflow
Caption: Workflow for preparing uniform PEA films for EB curing.
Protocol for Electron Beam Curing
-
EB System Setup:
-
Ensure the electron beam accelerator is properly calibrated and functioning according to the manufacturer's specifications.
-
Set the desired accelerating voltage (e.g., 80-300 keV) based on the thickness of the PEA film.[3]
-
Set the beam current and conveyor speed to achieve the target dose and dose rate. The dose is directly proportional to the beam current and inversely proportional to the conveyor speed.[1]
-
-
Inert Atmosphere: Purge the irradiation chamber with nitrogen to reduce the oxygen concentration to a low level (typically <200 ppm) to prevent oxygen inhibition.[14]
-
Irradiation:
-
Place the prepared sample on the conveyor system.
-
Start the conveyor to move the sample through the electron beam at the set speed.
-
The sample is cured almost instantaneously as it passes under the beam.[2]
-
-
Post-Curing Handling: The cured film can be handled immediately after exiting the irradiation chamber. No post-curing is typically required.[13]
Protocol for Characterization of Cured PEA Films
-
Method: Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR).[10]
-
Principle: This technique measures the decrease in the intensity of the infrared absorption peak corresponding to the acrylate C=C double bond (typically around 810 cm⁻¹ and 1635 cm⁻¹) after curing.
-
Procedure:
-
Record the FTIR spectrum of the uncured liquid PEA monomer.
-
Record the FTIR spectrum of the EB-cured PEA film.
-
Identify a stable internal reference peak that does not change during polymerization (e.g., a carbonyl C=O peak or an aromatic C=C peak).
-
Calculate the percent conversion using the following formula: % Conversion = [1 - (A_cured / A_uncured)] * 100 Where A is the ratio of the area of the acrylate peak to the area of the internal reference peak.
-
-
Method: Differential Scanning Calorimetry (DSC).[19]
-
Principle: DSC is used to determine the glass transition temperature (Tg) of the cured polymer. The Tg is a critical property that indicates the transition from a rigid, glassy state to a more flexible, rubbery state.
-
Procedure:
-
Carefully remove a small sample (5-10 mg) of the cured PEA film from the substrate.
-
Place the sample in a DSC pan and seal it.
-
Heat the sample in the DSC instrument at a controlled rate (e.g., 10°C/min) over a specified temperature range.
-
The Tg is identified as a step-change in the heat flow curve.
-
-
Methods: Depending on the specific property of interest, various standard tests can be performed. These may include:
-
Tensile Strength and Elongation: (ASTM D882 for thin films)
-
Hardness: (Pencil Hardness - ASTM D3363 or Nanoindentation)
-
Solvent Resistance: (Solvent Rub Test - ASTM D5402)
-
Concluding Remarks
Electron beam curing of this compound offers a rapid and efficient pathway to produce high-performance polymer films. By carefully controlling the key process parameters—dose, dose rate, accelerating voltage, and atmosphere—researchers can tailor the final properties of the cured material to meet the demands of various applications. The protocols outlined in this guide provide a solid foundation for conducting reproducible and well-characterized experiments in the field of radiation curing.
References
- Schissel, S. M., Lapin, S. C., & Jessop, J. L. P. (n.d.).
- Gelest. (2023).
- ChemicalBook. (n.d.). This compound. Retrieved from a relevant chemical supplier website.
- ASTM International. (n.d.).
- Fisher Scientific. (2025).
- ASTM International. (1992).
- RadTech Report. (2010, April/May/June).
- Scientific Polymer Products, Inc. (2017).
- ASTM International. (2012).
- Arkema. (2014).
- Weiss, D. E., & Dunn, T. S. (2002).
- Cai, X., & Blanchet, P. (2015). Electron-Beam Curing of Acrylate/Nanoparticle Impregnated Wood Products. BioResources, 10(3), 3852-3864.
- (n.d.).
- RadTech. (n.d.).
- TCI Chemicals. (n.d.).
- RadTech International. (1988).
- NHV Corporation. (2023).
- ACS Publications. (n.d.). Insights on Chemical Reactions and Formation Process of Electron Beam-Cured Acrylic Networks. Macromolecules.
- Cai, X., & Blanchet, P. (2015).
- Sartomer. (2023).
- Jobachem GmbH. (n.d.). UV/EB Curing.
- (2025).
- IGM Resins. (n.d.). Photomer 4035.
- RadTech. (n.d.). The UV & EB Curing Process.
- DTIC. (2004). The Characterization of the Structure-Property Relations of Electron Beam Cured Composites.
- DiVA portal. (n.d.). Electron-Beam Curing of Thermoset Resins for Composites.
- Shin, J. W., et al. (2010). Characterization of electron beam cured epoxy acrylate.
- European Patent Office. (2023).
- (n.d.). Electron Beam Processed Polyelectrolytes.
- RadTech Europe. (2013).
- Frontiers. (2019).
- Nordstrom, J. D. (1970). DOSE RATE EFFECTS IN ELECTRON BEAM CURED COATINGS. In R. Bakish (Ed.), Electron and Ion Beam Science and Technology (pp. 605-618). New York Electrochemical Society, Inc.
- (n.d.).
- ResearchGate. (2025). Physical characteristic and analyses of electron beam curing in epoxy resins.
- ResearchGate. (n.d.). Effect of radiation dose on electron beam curing behavior of epoxy resin.
- OpenMETU. (n.d.).
- Ashby, D. A., et al. (1998). Polymerization of Acrylates by Atom Transfer Radical Polymerization. Homopolymerization of 2-Hydroxyethyl Acrylate. Journal of Polymer Science Part A: Polymer Chemistry, 36(9), 1417–1424.
- Wikipedia. (n.d.). Electron-beam processing.
Sources
- 1. radtech.org [radtech.org]
- 2. store.astm.org [store.astm.org]
- 3. sartomer.arkema.com [sartomer.arkema.com]
- 4. The UV & EB Curing Process | RadTech [radtech.org]
- 5. This compound | 48145-04-6 [chemicalbook.com]
- 6. arkema.com [arkema.com]
- 7. Product Recommendation: this compound, CAS#: 48145-04-6 (PHEA)-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 8. IGM RESINS : RAW MATERIAL FOR UV, LED, EB ENERGY CURING [igmresins.com]
- 9. radtech.org [radtech.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. diva-portal.org [diva-portal.org]
- 12. DOSE RATE EFFECTS IN ELECTRON BEAM CURED COATINGS. (Journal Article) | OSTI.GOV [osti.gov]
- 13. crosslinking.com [crosslinking.com]
- 14. Effect of Irradiation Atmosphere | NHV Corporation [nhv.jp]
- 15. Effect of Amine Synergists on the Electron Beam Curing Properties of Acrylate Based Coatings - Radtech [radtech-europe.com]
- 16. gelest.com [gelest.com]
- 17. scipoly.com [scipoly.com]
- 18. fishersci.com [fishersci.com]
- 19. apps.dtic.mil [apps.dtic.mil]
Application Notes & Protocols: Synthesis of Advanced Block Copolymers Utilizing 2-Phenoxyethyl Acrylate
Introduction: The Strategic Role of 2-Phenoxyethyl Acrylate in Macromolecular Design
In the pursuit of advanced polymeric materials, the selection of monomers is a critical determinant of the final properties and functionality. This compound (POEA) has emerged as a uniquely valuable monomer for the synthesis of functional polymers. Its structure, which combines a reactive acrylate group with a flexible phenoxyethyl side chain, imparts a desirable balance of properties including enhanced thermal stability, flexibility, and hydrophobicity.[1][2] As a monofunctional monomer, POEA is particularly effective in reducing viscosity and minimizing internal stress in cured materials, making it ideal for applications requiring high performance and durability.[1]
Block copolymers, which consist of two or more distinct polymer chains linked covalently, represent a sophisticated class of materials capable of self-assembly into ordered nanostructures.[3][4] The synthesis of well-defined block copolymers necessitates precise control over the polymerization process, a feat achievable through Controlled/Living Radical Polymerization (C/LRP) techniques. Among these, Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization stand out as the most versatile and widely adopted methods for acrylate monomers.[3][5]
This guide provides an in-depth exploration of the synthesis of POEA-based block copolymers via ATRP and RAFT. We will delve into the mechanistic underpinnings of these techniques, provide detailed, field-proven protocols, and discuss the characterization and application of these advanced materials, particularly in the realms of stimuli-responsive systems and biomedical devices.
Part 1: The Rationale for POEA in Block Copolymer Synthesis
The incorporation of POEA into a block copolymer architecture is a deliberate choice driven by the unique attributes of its phenoxyethyl moiety.
-
Tunable Amphiphilicity: When copolymerized with hydrophilic monomers (e.g., acrylic acid, poly(ethylene glycol) methyl ether acrylate), the hydrophobic POEA block drives the self-assembly of amphiphilic block copolymers in aqueous media. This process leads to the formation of core-shell nanostructures like micelles or vesicles, which are foundational for applications in drug delivery and nanotechnology.[6][7]
-
Enhanced Flexibility and Toughness: The ether linkage in the POEA side chain provides rotational freedom, translating to increased flexibility and reduced brittleness in the resulting polymer.[1] This is a significant advantage in the formulation of resilient coatings, adhesives, and elastomers.[8][9]
-
Thermal and Chemical Stability: The aromatic phenyl group contributes to superior thermal stability and resistance to UV degradation compared to purely aliphatic acrylates.[1] This robustness is critical for materials intended for long-term use or those exposed to harsh environmental conditions.
Part 2: Synthesis Methodologies and Protocols
The synthesis of block copolymers requires a sequential polymerization approach where a pre-synthesized "macroinitiator" or "macro-CTA" is chain-extended with a second monomer. Below, we detail protocols for both ATRP and RAFT, the premier techniques for this purpose.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust C/LRP method that utilizes a transition metal complex (typically copper-based) to reversibly activate and deactivate propagating polymer chains.[10] This dynamic equilibrium maintains a low concentration of active radicals, suppressing termination reactions and allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersity.[4][11]
The core of ATRP is a reversible redox process between a dormant species (Polymer-Halide) and an active radical, catalyzed by a copper(I) complex. The copper(II) complex formed during activation serves to deactivate the propagating radical, re-forming the dormant species.
Caption: ATRP mechanism showing the reversible activation/deactivation equilibrium.
This protocol first synthesizes a PBA macroinitiator, which is then used to initiate the polymerization of POEA.
Materials:
-
n-Butyl acrylate (BA), this compound (POEA): Pass through a column of basic alumina to remove inhibitor.
-
Initiator: Ethyl α-bromoisobutyrate (EBiB).
-
Catalyst: Copper(I) bromide (CuBr).
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA).
-
Solvent: Anisole or Toluene (anhydrous).
-
Other: Nitrogen gas, methanol, tetrahydrofuran (THF).
Step 1: Synthesis of PBA Macroinitiator
-
To a 100 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (71.7 mg, 0.5 mmol).
-
Add anisole (20 mL), BA (7.0 mL, 48.8 mmol), EBiB (73 µL, 0.5 mmol), and PMDETA (105 µL, 0.5 mmol). The target degree of polymerization (DP) is ~100.
-
Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen and immerse it in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed for 4-6 hours. Monitor monomer conversion via ¹H NMR if desired.
-
To quench the reaction, open the flask to air and add 20 mL of THF to dilute the solution.
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the solution to 500 mL of cold methanol with vigorous stirring.
-
Decant the methanol and dry the purified PBA macroinitiator under vacuum at 40 °C overnight.
Step 2: Chain Extension with POEA to form PBA-b-PPOEA
-
In a 50 mL Schlenk flask, dissolve the dried PBA macroinitiator (e.g., 5.0 g, ~0.39 mmol, assuming Mn ~12,800 g/mol ) in anisole (15 mL).
-
Add POEA (7.5 g, 39.0 mmol) to the flask. This targets a PPOEA block with a DP of ~100.
-
In a separate vial, prepare the catalyst solution by dissolving CuBr (56 mg, 0.39 mmol) and PMDETA (82 µL, 0.39 mmol) in 5 mL of anisole under a nitrogen atmosphere.
-
Add the catalyst solution to the flask containing the macroinitiator and monomer.
-
Perform three freeze-pump-thaw cycles, then place the flask in a preheated oil bath at 70 °C.
-
Let the reaction proceed for 8-12 hours.
-
Quench and purify the final block copolymer using the same procedure as in Step 1 (dilution with THF, removal of catalyst, precipitation in cold methanol).
-
Dry the final PBA-b-PPOEA product under vacuum.
Causality and Experimental Choices:
-
Initiator (EBiB): Provides a bromine end-group that is highly efficient for initiating acrylate polymerization via ATRP.[12]
-
Catalyst/Ligand (CuBr/PMDETA): This is a highly active and versatile catalyst system for acrylate polymerization, providing fast initiation and good control over the reaction.[12][13]
-
Freeze-Pump-Thaw: Oxygen is a radical scavenger and must be rigorously removed. In its presence, the Cu(I) catalyst can be oxidized to the deactivating Cu(II) state, inhibiting polymerization.[14]
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization controls the polymerization process through a degenerative chain transfer mechanism mediated by a RAFT agent, typically a thiocarbonylthio compound.[5] This allows for the synthesis of polymers with predictable molecular weights and very low polydispersity across a wide range of monomers.
The RAFT process involves a series of addition-fragmentation steps where the RAFT agent reversibly caps the growing polymer chains, keeping them in a "dormant" state for most of the reaction time.
Caption: RAFT mechanism showing the key addition-fragmentation steps.
Materials:
-
n-Butyl acrylate (BA), this compound (POEA): Pass through basic alumina.
-
RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).
-
Initiator: Azobisisobutyronitrile (AIBN).
-
Solvent: 1,4-Dioxane (anhydrous).
-
Other: Nitrogen gas, diethyl ether, THF.
Step 1: Synthesis of PBA Macro-CTA
-
In a 100 mL Schlenk flask, dissolve CPADB (279 mg, 1.0 mmol), AIBN (32.8 mg, 0.2 mmol, [RAFT]:[AIBN] = 5:1), and BA (14.0 mL, 97.6 mmol) in 30 mL of 1,4-dioxane. Target DP is ~100.
-
Seal the flask and deoxygenate the solution by bubbling with nitrogen for 30 minutes or via three freeze-pump-thaw cycles.
-
Immerse the flask in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed for 8-12 hours.
-
Quench the reaction by placing the flask in an ice bath and exposing it to air.
-
Precipitate the polymer by adding the solution dropwise into 800 mL of cold diethyl ether or a hexane/diethyl ether mixture.
-
Collect the polymer and dry under vacuum. The product should be a pinkish solid due to the RAFT end-group.
Step 2: Chain Extension with POEA
-
In a 50 mL Schlenk flask, dissolve the PBA macro-CTA (e.g., 10.0 g, ~0.78 mmol, assuming Mn ~12,800 g/mol ), POEA (15.0 g, 78.0 mmol), and AIBN (4.3 mg, 0.026 mmol, maintaining a high [Macro-CTA]:[AIBN] ratio) in 25 mL of 1,4-dioxane. Target PPOEA DP is ~100.
-
Deoxygenate the solution as described in Step 1.
-
Place the flask in a preheated oil bath at 70 °C and stir for 12-18 hours.
-
Quench and purify the final block copolymer as described in Step 1.
-
Dry the final PBA-b-PPOEA product under vacuum.
Causality and Experimental Choices:
-
RAFT Agent (CPADB): Dithiobenzoates like CPADB are highly effective for controlling the polymerization of acrylates. The Z group (cyano) and R group (pentanoic acid) provide good stability and reinitiation efficiency.[5]
-
Initiator (AIBN): AIBN is a standard thermal initiator that provides a consistent source of radicals. The ratio of RAFT agent to initiator is crucial; a higher ratio leads to better control and lower polydispersity.[14]
-
Solvent (Dioxane): Dioxane is a good solvent for both the monomers and the resulting polymers, ensuring the reaction remains homogeneous.
Part 3: Characterization of POEA Block Copolymers
Confirming the successful synthesis of a block copolymer requires verifying the chain extension and assessing the molecular weight distribution.
-
Gel Permeation Chromatography (GPC/SEC): This is the primary technique for determining molecular weight (Mn, Mw) and the polydispersity index (PDI = Mw/Mn). A successful block copolymerization is indicated by a clear shift of the entire molecular weight distribution to a higher molecular weight after the second block is added, with the PDI remaining low (typically < 1.3).
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the structure and calculate the composition of the block copolymer. By integrating the signals unique to each monomer unit (e.g., the aromatic protons of POEA at ~6.9-7.3 ppm and the O-CH₂ protons of the butyl group in PBA at ~4.0 ppm), the relative ratio of the two blocks can be determined.
| Analysis | PBA Macro-species | PBA-b-PPOEA Diblock | Rationale for Success |
| Mn (GPC) | ~13,000 g/mol | ~32,000 g/mol | Significant increase in molecular weight. |
| PDI (GPC) | < 1.15 | < 1.25 | Polydispersity remains low, indicating controlled polymerization. |
| ¹H NMR | Shows peaks for PBA only. | Shows peaks for both PBA and PPOEA. | Confirms incorporation of the second block. |
Part 4: Applications in Advanced Materials
The unique properties of POEA-containing block copolymers make them suitable for a range of high-value applications.
Stimuli-Responsive Systems for Drug Delivery
Amphiphilic block copolymers containing a hydrophobic PPOEA block and a hydrophilic, stimuli-responsive block can be designed for "smart" drug delivery.[15] For example, a block copolymer of POEA and poly(N-isopropylacrylamide) (PNIPAAm) would be soluble in water below ~32 °C. Above this temperature (the Lower Critical Solution Temperature or LCST of PNIPAAm), the PNIPAAm block becomes hydrophobic, triggering the self-assembly of the copolymer into micelles that can encapsulate and protect a drug cargo.[16][17] This allows for temperature-triggered drug release in specific body regions, such as tumor tissues, which are often slightly warmer than healthy tissues.[17]
Caption: Temperature-responsive behavior of a stimuli-responsive block copolymer.
High-Performance Coatings and Adhesives
The inherent flexibility, adhesion, and thermal stability of POEA make its block copolymers excellent candidates for advanced coatings and adhesives.[8][9] For instance, a triblock copolymer with a soft, rubbery central block (like PBA) and hard, glassy outer blocks (PPOEA) can function as a thermoplastic elastomer. At ambient temperatures, the PPOEA domains form hard, physical crosslinks, providing strength, while the PBA block imparts flexibility and toughness. These materials are processable at high temperatures and reform their robust structure upon cooling.
Conclusion
This compound is a versatile and highly effective monomer for the synthesis of advanced block copolymers via controlled radical polymerization techniques like ATRP and RAFT. The protocols and principles outlined in this guide demonstrate that by leveraging the unique structural features of POEA, researchers can design and create a new generation of smart materials. From stimuli-responsive nanocarriers for targeted drug delivery to durable thermoplastic elastomers for high-performance coatings, POEA-based block copolymers offer a powerful platform for innovation across the fields of materials science, chemistry, and drug development.
References
-
pHEMA: An Overview for Biomedical Applications - PMC - NIH. (2021). Available at: [Link]
-
This compound 48145-04-6 wiki. (n.d.). Available at: [Link]
-
Stimuli-Responsive Block Copolymers by RAFT and Their Micellization Behavior. (2007). Available at: [Link]
-
Manipulating the Phase Transition Behavior of Dual Temperature-Responsive Block Copolymers by Adjusting Composition and Sequence. (n.d.). Available at: [Link]
-
Dual Stimuli-Responsive Block Copolymers with Adjacent Redox- and Photo-Cleavable Linkages for Smart Drug Delivery - PubMed. (2020). Available at: [Link]
-
Recent Advances in Biomedical Applications of Polymeric Nanoplatform Assisted with Two-Photon Absorption Process - MDPI. (2022). Available at: [Link]
-
Atom transfer radical polymerization of 2-methoxy ethyl acrylate and its block copolymerization with acrylonitrile - DOI. (n.d.). Available at: [Link]
-
Recent Advances in Dual Temperature Responsive Block Copolymers and Their Potential as Biomedical Applications - MDPI. (n.d.). Available at: [Link]
-
The Synthesis of Densely Grafted Copolymers by Atom Transfer Radical Polymerization. (n.d.). Available at: [Link]
-
Aqueous Dispersion Polymerization of 2-Methoxyethyl Acrylate for the Synthesis of Biocompatible Nanoparticles Using. (2011). Available at: [Link]
-
Linear Block Copolymer Synthesis. (2022). Available at: [Link]
-
Polymerization of Acrylates by Atom Transfer Radical Polymerization. Homopolymerization of 2-Hydroxyethyl Acrylate. (1998). Available at: [Link]
-
This compound - Scientific Polymer Products, Inc. (2017). Available at: [Link]
-
Synthesis of Acrylate and Methacrylate Block Copolymers Using Atom Transfer Radical Polymerization. (n.d.). Available at: [Link]
-
Stimuli-Responsive Block Copolymer-Based Assemblies for Cargo Delivery and Theranostic Applications - MDPI. (n.d.). Available at: [Link]
-
Product Recommendation: this compound, CAS#: 48145-04-6 (PHEA). (2025). Available at: [Link]
-
Block Copolymers: Synthesis, Self-Assembly, and Applications - MDPI. (n.d.). Available at: [Link]
-
Synthesis of block copolymers by radical polymerization in presence of Si-based chain transfer agent - Polymer Chemistry (RSC Publishing). (2023). Available at: [Link]
-
Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC. (n.d.). Available at: [Link]
-
Biomedical Applications of Polymeric Cryogels - MDPI. (2019). Available at: [Link]
-
Preparation of Homopolymers and Block Copolymers in Miniemulsion by ATRP Using Activators Generated by Electron Transfer (AGET) | Request PDF - ResearchGate. (n.d.). Available at: [Link]
-
Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - RSC Publishing. (n.d.). Available at: [Link]
-
Block Copolymer Synthesis by the Combination of Living Cationic Polymerization and Other Polymerization Methods - PMC - NIH. (n.d.). Available at: [Link]
-
Chemical Properties of «beta»-Phenoxyethyl acrylate (CAS 48145-04-6) - Cheméo. (n.d.). Available at: [Link]
-
RAFT polymerization - TUTORIAL - YouTube. (2023). Available at: [Link]
-
Aqueous Dispersion Polymerization of 2-Methoxyethyl Acrylate for the Synthesis of Biocompatible Nanoparticles Using a Hydrophilic RAFT Polymer and a Redox Initiator | Semantic Scholar. (2011). Available at: [Link]
-
Conventional and atom transfer radical copolymerization of phenoxycarbonylmethyl methacrylate-styrene and thermal behavior of their copolymers - Semantic Scholar. (2014). Available at: [Link]
Sources
- 1. Product Recommendation: this compound, CAS#: 48145-04-6 (PHEA)-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 2. «beta»-Phenoxyethyl acrylate (CAS 48145-04-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. harth-research-group.org [harth-research-group.org]
- 4. Block Copolymers: Synthesis, Self-Assembly, and Applications [mdpi.com]
- 5. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Stimuli-Responsive Block Copolymers by RAFT and Their Micellization Be" by Yuting Li, Brad Lokitz et al. [aquila.usm.edu]
- 7. mdpi.com [mdpi.com]
- 8. Page loading... [wap.guidechem.com]
- 9. arkema.com [arkema.com]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. [PDF] Conventional and atom transfer radical copolymerization of phenoxycarbonylmethyl methacrylate-styrene and thermal behavior of their copolymers | Semantic Scholar [semanticscholar.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Dual Stimuli-Responsive Block Copolymers with Adjacent Redox- and Photo-Cleavable Linkages for Smart Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
preventing premature polymerization of 2-Phenoxyethyl acrylate
Welcome to the technical support guide for 2-Phenoxyethyl Acrylate (2-PEA). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this versatile monofunctional acrylate monomer. Premature polymerization is a critical issue that can compromise experimental integrity, lead to product loss, and pose significant safety risks. This guide provides in-depth, field-proven insights into the causes of unwanted polymerization and offers robust troubleshooting protocols to ensure the stability and successful application of 2-PEA in your research.
Frequently Asked Questions (FAQs)
Q1: My this compound is stabilized with MEHQ. What is MEHQ and why is it essential?
A1: MEHQ (Monomethyl Ether of Hydroquinone or 4-Methoxyphenol) is a highly effective polymerization inhibitor added to reactive monomers like 2-PEA to ensure their stability during transport and storage.[1][2] Uncontrolled, spontaneous polymerization of acrylates is a rapid, exothermic process that can generate significant heat and pressure, potentially leading to dangerous runaway reactions.[1][3] MEHQ functions by scavenging free radicals, which are the initiators of polymerization chain reactions.[1] By neutralizing these radicals, MEHQ effectively halts the polymerization cascade before it can begin, thus preserving the monomer's integrity until it is ready for use.[1]
Q2: Does the MEHQ inhibitor require special conditions to be effective?
A2: Yes, this is a critical and often misunderstood point. The inhibitory mechanism of MEHQ is synergistic with molecular oxygen.[4][5][6] MEHQ does not directly react with the initial carbon-centered radicals formed in the monomer. Instead, oxygen first reacts with these primary radicals to form peroxy radicals (ROO•).[4] MEHQ then efficiently donates a hydrogen atom to these peroxy radicals, terminating the chain reaction and forming a stable, less reactive phenoxy radical.[1][4] Therefore, the presence of dissolved oxygen is crucial for the inhibitor to function correctly. Storing 2-PEA under an inert atmosphere (e.g., nitrogen or argon) will render the MEHQ ineffective and can lead to rapid, spontaneous polymerization.[3]
Q3: What are the optimal storage conditions for this compound to prevent polymerization?
A3: Proper storage is the first line of defense against premature polymerization. Adherence to recommended conditions is paramount for maintaining the monomer's stability. Key parameters include:
-
Temperature: Store in a cool, dry place. A typical recommended storage temperature is below 32°C (90°F).[7] Some suppliers recommend refrigeration between 2-8°C.[8] Avoid elevated temperatures, as heat accelerates the natural depletion of the inhibitor and the formation of free radicals.[3]
-
Light: Protect from direct sunlight and UV light.[3][9] High-energy light can initiate free-radical formation, triggering polymerization.
-
Atmosphere: Store under air, not an inert gas. The headspace of the container should contain oxygen to support the MEHQ inhibition mechanism.[3][4]
-
Container: Keep the container tightly closed and in a well-ventilated area.[9] Ensure the container material is compatible (e.g., polyethylene, stainless steel) and free from contaminants that could act as initiators.
Q4: Is it always necessary to remove the MEHQ inhibitor before my experiment?
A4: Not always, but it is highly dependent on the specific application. For many free-radical polymerization processes, the presence of the inhibitor will create an "induction period" where the polymerization initiator (like AIBN or a photoinitiator) must first consume the MEHQ before initiating polymerization of the 2-PEA monomer. This can lead to unpredictable reaction kinetics and potentially incomplete conversion.[10] Therefore, for controlled polymerizations where predictable kinetics are essential, removing the inhibitor is a standard and recommended practice.[10] However, in some high-speed curing applications, such as certain UV/EB cured coatings, a high concentration of initiator can overpower the inhibitor without its prior removal.[11]
Troubleshooting Guide: Premature Polymerization Events
This section addresses specific scenarios of premature polymerization. Each problem is followed by an analysis of probable causes and a step-by-step corrective action plan.
Scenario 1: The entire bottle of 2-PEA has solidified during storage.
-
Problem: You open your chemical storage cabinet to find that a previously liquid bottle of 2-PEA is now a solid polymer block.
-
Causality Analysis: This catastrophic event is almost always due to the depletion of the inhibitor system. The most common causes are:
-
Improper Storage Temperature: The bottle was likely stored in an area with elevated temperatures (e.g., near a heat source, in a non-climate-controlled warehouse during summer). Heat accelerates the rate of radical formation to a point where the inhibitor is consumed faster than it can scavenge the radicals.[3]
-
Extended Storage Time: Even under ideal conditions, the inhibitor is slowly consumed over time. If the monomer is past its recommended shelf life, the inhibitor concentration may have dropped below the effective level.
-
Inert Atmosphere Introduction: The bottle may have been purged with an inert gas like nitrogen or argon in a previous use, which removes the oxygen necessary for MEHQ to function.[3]
-
Contamination: The monomer may have been contaminated with a polymerization initiator (e.g., peroxides, strong acids/bases, or incompatible metals from a spatula).
-
-
Corrective & Preventive Action:
-
Immediate Action: The polymerized monomer is unusable and must be disposed of according to your institution's hazardous waste protocols. Do not attempt to heat or break the solid mass, as this can be hazardous.
-
Preventive Protocol:
-
Strictly adhere to the storage temperature guidelines provided on the Safety Data Sheet (SDS).[3][7]
-
Implement a "first-in, first-out" inventory system to ensure older stock is used first.
-
NEVER blanket the monomer with an inert gas for storage. Always ensure the presence of an air headspace.
-
Use only clean, dedicated glassware or disposable equipment when handling the monomer to prevent cross-contamination.
-
-
Scenario 2: The 2-PEA monomer polymerized in the reaction vessel before the initiator was added.
-
Problem: You have set up your reaction, perhaps involving other reagents or solvents, and the 2-PEA polymerizes before you introduce your intended radical initiator.
-
Causality Analysis: This indicates that an unintended initiation source was introduced into your reaction setup.
-
Contaminated Reagents or Solvents: One of the other components in your reaction mixture may contain peroxide impurities (common in solvents like THF or ethers that have been stored improperly) or other radical-generating species.
-
Excessive Heating: If your protocol involves heating the monomer with other reagents before adding the initiator, the heat itself may have been sufficient to overcome the inhibitor.
-
Inhibitor Removal: If you performed a step to remove the MEHQ inhibitor, the uninhibited monomer is extremely reactive and can polymerize from trace impurities or ambient heat.[12]
-
-
Corrective & Preventive Action:
-
Immediate Action: Safely terminate the reaction and dispose of the materials.
-
Systematic Check:
-
Solvent Purity: Test solvents for peroxides using peroxide test strips. Purify solvents if necessary.
-
Reagent Compatibility: Review the literature and SDS for all reagents to ensure they are not known to initiate acrylate polymerization.
-
Temperature Control: Re-evaluate the experimental protocol. If pre-heating is required, conduct it at the lowest possible temperature for the shortest possible time.
-
Post-Inhibitor Removal Handling: If the inhibitor was removed, the monomer must be used immediately. It should be kept cold and protected from light until the moment of use.
-
-
Key Experimental Protocols
Protocol 1: Quantitative Data Summary for 2-PEA Handling
This table summarizes critical quantitative data for the safe handling and storage of this compound.
| Parameter | Recommended Value/Condition | Rationale & Source |
| Storage Temperature | < 32°C (90°F) | Minimizes thermal initiation and inhibitor depletion.[7] |
| Inhibitor (MEHQ) | Typically 100-200 ppm | Effective concentration for storage and transport stability.[7] |
| Storage Atmosphere | Air (Oxygen is required) | Oxygen is a co-inhibitor essential for the MEHQ mechanism.[4][5] |
| Incompatible Materials | Strong oxidizing agents, peroxides, free radical generators, strong acids/bases, inert gas. | These can initiate polymerization or disable the inhibitor.[3] |
| Flash Point | > 93.3 °C (200 °F) | Indicates low flammability under normal conditions.[9][13] |
| Glass Transition Temp (Tg) | 5°C (for the polymer) | Property of the resulting polymer, relevant for application performance.[7] |
Protocol 2: Step-by-Step Inhibitor Removal
For applications requiring high purity, inhibitor-free monomer, passing the liquid through a column of activated basic alumina is a standard and effective method.[14] Commercial inhibitor removal columns are also available.[15][16]
Materials:
-
This compound (with MEHQ inhibitor)
-
Basic alumina, activated (Brockmann I)
-
Glass chromatography column with a stopcock
-
Glass wool or fritted glass disc
-
Receiving flask (amber glass recommended)
-
Ice bath
Procedure:
-
Column Preparation: Securely clamp the chromatography column in a fume hood. Place a small plug of glass wool or ensure a fritted disc is at the bottom.
-
Packing: Gently pour the basic alumina into the column to a height of approximately 10-15 cm. Tap the column gently to ensure even packing.
-
Pre-Cooling: Place the receiving flask in an ice bath. The purified monomer is highly reactive and should be kept cold.
-
Elution: Carefully add the 2-PEA to the top of the column.
-
Collection: Open the stopcock and allow the monomer to pass through the alumina bed via gravity. Collect the clear, inhibitor-free monomer in the chilled receiving flask.
-
Immediate Use: The purified 2-PEA is now uninhibited and should be used immediately for your polymerization reaction. Do not attempt to store it for an extended period.
-
Disposal: The alumina will retain the MEHQ inhibitor. Dispose of the used alumina as hazardous waste according to your institutional guidelines.[16]
Visual Logic & Workflow Diagrams
The following diagrams illustrate the core concepts behind 2-PEA stabilization and handling.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Acrylate free radical polymerization: from mechanism to polymer design. | Semantic Scholar [semanticscholar.org]
- 3. scipoly.com [scipoly.com]
- 4. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. gelest.com [gelest.com]
- 8. 48145-04-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. echemi.com [echemi.com]
- 11. arkema.com [arkema.com]
- 12. gantrade.com [gantrade.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Stabilization of 2-Phenoxyethyl Acrylate (PEA) Monomer
Introduction: 2-Phenoxyethyl acrylate (PEA) is a versatile monofunctional monomer prized in polymer synthesis for its ability to impart flexibility, adhesion, and thermal stability.[1][2] However, like all acrylate monomers, PEA possesses inherent reactivity that makes it susceptible to spontaneous, uncontrolled free-radical polymerization.[3][4] This process, if left unchecked, can result in increased viscosity, gelation, and potentially hazardous exothermic reactions.[3][5] To ensure monomer stability, safety, and experimental reproducibility, commercial PEA is supplied with small quantities of inhibitors. This guide provides in-depth technical support for researchers and scientists on the principles of PEA stabilization, troubleshooting common issues, and protocols for handling and purification.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the precise function of an inhibitor in this compound?
An inhibitor is a chemical compound added in parts-per-million (ppm) concentrations to scavenge free radicals, which are the initiators of polymerization.[5][6] The process is crucial for preventing premature and uncontrolled polymerization during transport and storage.[5][7] The inhibitor effectively intercepts and neutralizes nascent polymer chains, thereby preserving the monomer in its unpolymerized, usable state and ensuring its shelf-life.[5]
Q2: What are the common inhibitors used for PEA and how do they work?
The most common inhibitor for PEA and other acrylate monomers is the monomethyl ether of hydroquinone (MEHQ, 4-Methoxyphenol).[5][8][9] Hydroquinone (HQ) is also used, sometimes in combination with MEHQ.[1][10]
The inhibitory action of MEHQ is a synergistic process that requires the presence of dissolved oxygen.[7][11][12] The mechanism involves the following key steps:
-
A free radical (R•), formed spontaneously from the monomer, reacts with dissolved oxygen (O₂) to create a peroxy radical (ROO•).
-
The MEHQ molecule then donates a hydrogen atom to this highly reactive peroxy radical.
-
This reaction neutralizes the peroxy radical and creates a resonance-stabilized phenoxy radical from the MEHQ.[5][12] This new radical is significantly less reactive and does not effectively initiate further polymerization, thus breaking the chain reaction.[5]
Q3: How can I visually assess if my PEA monomer is still stable?
While a quantitative analysis is definitive, a preliminary visual inspection can be informative. Fresh, stable PEA should be a clear, colorless to almost colorless liquid.[8][13] Signs of instability and potential polymerization include:
-
Increased Viscosity: The monomer feels noticeably thicker or flows more slowly than a fresh sample.
-
Haziness or Cloudiness: The appearance of turbidity can indicate the formation of oligomers or polymer particles.
-
Sediment or Gel Particles: The presence of any solid material is a clear sign that polymerization has occurred.
-
Heat Generation: The bottle feeling warm to the touch is a critical warning sign of an active, exothermic polymerization event.
If any of these signs are observed, the monomer should be handled with extreme caution and may not be suitable for use without purification.
Q4: Is it necessary to remove the inhibitor before my polymerization experiment?
The necessity of inhibitor removal depends on the specific experimental conditions and desired outcome.
-
For many industrial-grade polymerizations, the inhibitor is not removed. Instead, a higher concentration of the initiator is used to overcome the initial scavenging effect of the inhibitor.[14][15]
-
For controlled polymerizations, kinetic studies, or when high purity is required, removing the inhibitor is crucial. Its presence can create an unpredictable induction period, affect reaction rates, and influence the final molecular weight and its distribution.[14][15]
Section 2: Troubleshooting Guide: Premature Polymerization
This section addresses common problems encountered by users related to the unintended polymerization of PEA.
| Observed Issue | Potential Cause(s) | Recommended Action & Rationale |
| Monomer is viscous or contains solid gel upon opening a new bottle. | Improper Storage Conditions: Exposure to heat, direct sunlight, or UV light during shipping or storage has initiated polymerization.[3][4][13] | Action: Check the storage temperature; it should be kept cool, typically below 32°C (90°F).[16] Store in a dark, well-ventilated area away from heat sources. Rationale: Lower temperatures significantly reduce the rate of spontaneous free radical formation. |
| Monomer polymerizes prematurely during a reaction, before the initiator is added. | Inhibitor has been unintentionally removed or depleted: This can happen if the monomer was purified and then stored improperly, or if it was exposed to conditions that consumed the inhibitor (e.g., sparging with an inert gas for too long, which removes essential oxygen). | Action: Use freshly purified monomer immediately. Do not store uninhibited monomer for any length of time.[17] If purging with gas, ensure it is done for a minimal time right before the reaction. Rationale: Uninhibited acrylates are highly reactive. The MEHQ inhibitor system requires oxygen to function effectively.[11][12] |
| Inconsistent reaction initiation times or variable polymer properties between batches. | Variable Inhibitor Concentration: The amount of inhibitor may differ slightly between monomer lots, or the inhibitor level in an older bottle may have decreased. | Action: If consistency is critical, purify the monomer to remove the inhibitor entirely before each use (see Protocol 3.2). Alternatively, consider adding a controlled amount of initiator to consume the inhibitor reproducibly. Rationale: Removing the inhibitor eliminates a key variable, leading to more predictable and reproducible polymerization kinetics.[14][15] |
| A sealed bottle of PEA has become warm and is bulging. | Runaway Polymerization: This is a hazardous situation where the exothermic polymerization reaction is accelerating. Inhibitor has been depleted, and the heat generated is speeding up the reaction rate.[3][5] | Action: EXTREME CAUTION IS REQUIRED. Do not attempt to open the container. Evacuate the immediate area and consult your institution's safety protocols for handling reactive chemical emergencies. Cool the container externally with a water bath if it can be done safely from a distance. Rationale: The pressure buildup can cause the container to rupture violently. |
Section 3: Key Experimental Protocols
Protocol 3.1: Standard Procedure for Inhibitor Removal via Column Chromatography
This is the most common and effective lab-scale method for removing phenolic inhibitors like MEHQ and HQ.[17]
Materials:
-
This compound (with inhibitor)
-
Basic alumina, activated, Brockmann I (approx. 10-15 g per 100 mL of monomer)
-
Glass chromatography column with a stopcock
-
Glass wool or fritted glass disc
-
Collection flask (e.g., round-bottom flask), amber-colored or wrapped in foil
-
Stand and clamps
Step-by-Step Methodology:
-
Column Preparation: Secure the chromatography column vertically using a stand and clamp. Place a small plug of glass wool at the bottom to retain the stationary phase.
-
Packing the Column: Add the basic alumina to the column. Tap the column gently to ensure even packing and remove any air voids. Self-Validation: The packed bed should be uniform and free of channels.
-
Loading the Monomer: Carefully pour the PEA monomer directly onto the top of the alumina bed.
-
Elution: Open the stopcock and allow the monomer to pass through the alumina bed under gravity. The inhibitor will be adsorbed onto the basic alumina.[17]
-
Collection: Collect the purified, inhibitor-free monomer in the collection flask. Self-Validation: The initial eluent may contain some residual dust; it's good practice to discard the first few milliliters. The collected monomer should be crystal clear.
-
Storage and Use: Use the purified monomer immediately. Crucially, do not store uninhibited monomer, as it can polymerize spontaneously. [17] If immediate use is not possible, it must be stored in a refrigerator for a very short period (hours, not days) and away from light.
Protocol 3.2: Alternative Inhibitor Removal by Caustic Wash
This method uses an acid-base extraction to remove the weakly acidic phenolic inhibitor.[17][18]
Materials:
-
This compound (with inhibitor)
-
0.5 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Separatory funnel
-
Anhydrous magnesium sulfate or sodium sulfate
-
Beakers and collection flask
Step-by-Step Methodology:
-
Extraction: Place the PEA monomer into a separatory funnel. Add an equal volume of the 0.5 M NaOH solution.
-
Mixing: Stopper the funnel and shake gently, periodically venting to release any pressure. The phenolic MEHQ will react with NaOH to form a water-soluble sodium salt.[18]
-
Separation: Allow the layers to separate fully. The aqueous layer (bottom) will contain the inhibitor salt. Drain and discard the aqueous layer.
-
Washing: Repeat the wash with fresh NaOH solution two more times. Follow with one wash using the brine solution to help break any emulsions and remove residual NaOH.
-
Drying: Drain the organic PEA layer into a clean beaker and add a small amount of anhydrous magnesium sulfate to remove dissolved water. Swirl gently for 5-10 minutes.
-
Filtration: Filter the monomer to remove the drying agent. The resulting PEA is inhibitor-free and should be used immediately.
Section 4: Visualizing the Science
Diagram 1: Mechanism of Inhibition by MEHQ
This diagram illustrates the chain-breaking mechanism by which MEHQ and oxygen work together to terminate a growing polymer radical chain.
Caption: Free-radical inhibition workflow for MEHQ.
Diagram 2: Experimental Workflow for Inhibitor Removal
This flowchart outlines the decision-making process and steps for purifying PEA using an alumina column.
Caption: Workflow for inhibitor removal by column chromatography.
References
- Vertex AI Search. (n.d.). The Essential Role of MEHQ as a Polymerization Inhibitor for Monomers.
- Benchchem. (n.d.). Inhibitor removal techniques for rubidium acrylate.
- Hosea Chem. (2024). Uses of 4-methoxyphenol MEHQ.
- Li, R., & Schork, F. J. (n.d.). Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. American Chemical Society.
- Scientific Polymer Products, Inc. (2017). This compound Safety Data Sheet.
- Cheresources.com Community. (2017). Removing Mehq Inhibitor From Methyl Acrylate Monomer.
- LookChem. (n.d.). This compound 48145-04-6 wiki.
- Pratt, D. A., et al. (2025). The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid.
- ChemicalBook. (2019). Inhibiting action of 4-Methoxyphenol for Acrylic Monomers.
- Gelest. (2023). BIMAX® POEA Product Data Sheet.
- 3M. (2021). Safety Data Sheet: 3M Screen Printing Ink 9800CL-UV.
- ResearchGate. (2014). How can I remove an inhibitor from acrylic acid?.
- ECHEMI. (n.d.). How can I remove an inhibitor from acrylic acid?.
- Polysciences, Inc. (n.d.). 2-Phenoxyethyl methacrylate.
- LookChem. (n.d.). This compound|48145-04-6.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound (stabilized with MEHQ).
- Alfa Chemistry. (n.d.). This compound (stabilized with MEHQ).
- Eternal Chemical Group. (2025). Product Recommendation: this compound, CAS#: 48145-04-6 (PHEA).
Sources
- 1. polysciences.com [polysciences.com]
- 2. Product Recommendation: this compound, CAS#: 48145-04-6 (PHEA)-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 3. scipoly.com [scipoly.com]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. nbinno.com [nbinno.com]
- 6. Uses|4-methoxyphenol|MEHQ-HOSEA CHEM [hoseachem.com]
- 7. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]
- 8. This compound | 48145-04-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. lookchem.com [lookchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Page loading... [wap.guidechem.com]
- 14. researchgate.net [researchgate.net]
- 15. echemi.com [echemi.com]
- 16. gelest.com [gelest.com]
- 17. benchchem.com [benchchem.com]
- 18. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Phenoxyethyl Acrylate Synthesis
Welcome to the technical support center for the synthesis of 2-phenoxyethyl acrylate (PEA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this versatile monomer. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more successful outcomes.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. Each problem is followed by a detailed analysis of potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Symptoms: After the reaction and workup, you obtain a significantly lower amount of this compound than expected, or none at all.
Potential Causes & Solutions:
-
Inefficient Water Removal (for Esterification Reactions): The esterification of 2-phenoxyethanol with acrylic acid is a reversible reaction.[1] The removal of water is crucial to drive the equilibrium towards the product.
-
Solution: Ensure your Dean-Stark apparatus or other water removal method is functioning correctly. If using a solvent as a water-carrying agent (azeotropic distillation), such as cyclohexane, ensure it is forming an azeotrope with water effectively.[2]
-
-
Catalyst Inactivity: The acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid) may be old or deactivated.[1]
-
Solution: Use a fresh, unopened batch of the acid catalyst. Ensure the catalyst is not unnecessarily exposed to atmospheric moisture before use.
-
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider increasing the reaction time or temperature. For instance, a typical temperature range for this esterification is 80-85°C.[2]
-
-
Poor Quality Starting Materials: Impurities in 2-phenoxyethanol or acrylic acid can interfere with the reaction.
-
Solution: Use high-purity starting materials. If necessary, purify the reactants before use (e.g., by distillation).
-
Issue 2: Premature Polymerization of the Reaction Mixture
Symptoms: The reaction mixture becomes viscous, solidifies, or forms a gel during the synthesis. This is a common issue due to the high reactivity of acrylates.[1][3]
Potential Causes & Solutions:
-
Inadequate or Depleted Polymerization Inhibitor: Polymerization inhibitors are essential to prevent the self-polymerization of acrylates, which can be initiated by heat.[4][5]
-
Solution: Ensure an appropriate polymerization inhibitor, such as hydroquinone (HQ)[4], hydroquinone monomethyl ether (MEHQ)[2][6], or phenothiazine (PTZ)[6][7], is added to the reaction mixture at the correct concentration. The effectiveness of some inhibitors, like MEHQ, is dependent on the presence of oxygen.[6]
-
-
Excessive Reaction Temperature: High temperatures can overcome the effect of the inhibitor and initiate thermal polymerization.[5]
-
Solution: Carefully control the reaction temperature. Use a reliable temperature controller and avoid localized overheating.
-
-
Presence of Radical Initiators: Contaminants that can act as radical initiators will promote polymerization.
-
Solution: Ensure all glassware is scrupulously clean and free of any residues from previous reactions.
-
Issue 3: Formation of Significant Impurities
Symptoms: TLC or GC analysis of the crude product shows multiple spots or peaks in addition to the desired this compound.
Potential Causes & Solutions:
-
Side Reactions: Besides the main esterification reaction, other reactions can occur, such as the formation of ethers from the alcohol or addition reactions to the acrylate double bond.
-
Solution: Optimize the reaction conditions to favor the desired esterification. This includes using the appropriate catalyst concentration and controlling the temperature.
-
-
Decomposition of Starting Materials or Product: At excessively high temperatures, the starting materials or the product may decompose.
-
Solution: Maintain the reaction temperature within the recommended range. If purification by distillation is performed, use vacuum distillation to lower the boiling point and prevent thermal degradation.[8]
-
-
Incomplete Work-up: Residual starting materials, catalyst, or byproducts from the work-up process can contaminate the final product.
-
Solution: Perform a thorough aqueous work-up. Washing with a mild base solution (e.g., sodium bicarbonate) can help remove unreacted acrylic acid and the acid catalyst.[9] Follow with a water wash to remove any remaining salts.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common industrial method is the direct esterification of 2-phenoxyethanol with acrylic acid using an acid catalyst like sulfuric acid or p-toluenesulfonic acid.[1] This method is favored for its atom economy. Another method involves the reaction of 2-phenoxyethanol with acryloyl chloride, which is often used for smaller-scale laboratory syntheses.[8]
Q2: How do I choose the right polymerization inhibitor?
The choice of inhibitor depends on the reaction and purification conditions.
-
Hydroquinone (HQ) and its monomethyl ether (MEHQ) are widely used. MEHQ is often preferred as it is less likely to sublime during distillation.[2][4][6] The inhibitory action of phenolics like MEHQ often requires the presence of oxygen.[6]
-
Phenothiazine (PTZ) is another effective inhibitor, particularly at higher temperatures and in the absence of oxygen, making it suitable for distillation processes.[6][7]
-
TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) is a stable radical inhibitor that can be very effective.[10]
Q3: What are the typical reaction conditions for the esterification of 2-phenoxyethanol with acrylic acid?
| Parameter | Recommended Range | Rationale |
| Reactant Molar Ratio (Acrylic Acid : 2-Phenoxyethanol) | 1.05 - 1.5 : 1 | An excess of acrylic acid can help drive the reaction to completion.[2] |
| Catalyst (p-Toluenesulfonic acid) | 1 - 10 mol% (relative to 2-phenoxyethanol) | Provides sufficient catalytic activity without excessive side reactions.[2] |
| Polymerization Inhibitor (MEHQ) | 0.1 - 1 wt% (of total reactant weight) | Effectively prevents premature polymerization under typical reaction conditions.[2] |
| Solvent | Cyclohexane | Acts as a water-carrying agent for azeotropic removal.[2] |
| Temperature | 80 - 85 °C | Allows for a reasonable reaction rate while minimizing polymerization and side reactions.[2] |
| Reaction Time | 6 - 10 hours | Typically sufficient to reach high conversion. Monitor with TLC or GC.[2] |
Q4: How can I effectively purify the synthesized this compound?
A multi-step purification process is generally required:
-
Neutralization: After the reaction, the mixture is typically washed with a 5% sodium hydroxide solution to remove the acid catalyst and unreacted acrylic acid.[2]
-
Water Wash: Subsequent washing with distilled water removes any remaining base and salts.[2]
-
Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate.[2]
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.[2]
-
Vacuum Distillation: For high purity, the crude product is distilled under vacuum.[8] This is crucial to avoid thermal polymerization at atmospheric pressure.
Section 3: Experimental Protocols & Visualizations
Optimized Protocol for this compound Synthesis via Esterification
This protocol provides a step-by-step method for the synthesis of this compound.
Materials:
-
2-Phenoxyethanol (1.0 mol)
-
Acrylic Acid (1.2 mol)
-
p-Toluenesulfonic acid monohydrate (0.05 mol)
-
MEHQ (Hydroquinone monomethyl ether) (0.1 wt% of total reactants)
-
Cyclohexane (200 mL)
-
5% Sodium Hydroxide solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer.
-
To the flask, add 2-phenoxyethanol, acrylic acid, p-toluenesulfonic acid, MEHQ, and cyclohexane.
-
Heat the mixture to reflux (approximately 80-85°C) with vigorous stirring.
-
Collect the water in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected and the reaction appears complete by TLC analysis.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 5% sodium hydroxide solution (2 x 100 mL).
-
Wash with water (1 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the cyclohexane.
-
Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
Visualizing the Synthesis Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common issues during the synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
References
- 2-PHENOXYETHYL ACRYL
- US3816267A - Inhibition of acrylate polymerization - Google P
- 2-Phenoxyethyl Acryl
- CN103709033A - o-phenyl phenoxyethyl acrylate preparation method - Google P
-
Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
- A Brief Discussion on Polymerization Inhibitors - Liskon Biological. (URL: )
-
Polymerisation inhibitor - Wikipedia. (URL: [Link])
-
Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling - ACS Publications. (URL: [Link])
- This compound - Scientific Polymer Products, Inc. (URL: )
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CN103709033A - o-phenyl phenoxyethyl acrylate preparation method - Google Patents [patents.google.com]
- 3. scipoly.com [scipoly.com]
- 4. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 5. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 6. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00265F [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
Technical Support Center: Polymerization of 2-Phenoxyethyl Acrylates
Welcome to the technical support center for the polymerization of 2-Phenoxyethyl acrylate (PEA). This guide is designed for researchers, scientists, and professionals in drug development who are working with PEA and aims to provide in-depth, field-proven insights into overcoming common challenges. This resource will delve into the causality behind experimental choices, helping you to not only solve problems but also to understand the underlying chemical principles.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the side reactions that commonly occur during the free-radical polymerization of acrylates like PEA.
Q1: What are the primary side reactions in the free-radical polymerization of this compound?
The primary side reactions in the polymerization of PEA, and acrylates in general, are intramolecular chain transfer (commonly known as backbiting) and intermolecular chain transfer to polymer.[1]
-
Intramolecular Chain Transfer (Backbiting): This process involves the abstraction of a hydrogen atom from the polymer backbone by the radical at the end of the growing chain. This typically occurs via a six-membered ring transition state, leading to the formation of a more stable tertiary mid-chain radical.[2][3] This new radical can then continue to propagate, resulting in short-chain branches (SCBs).[1] The 1,5-hydrogen abstraction is the most favored mechanism for this process.[3]
-
Intermolecular Chain Transfer to Polymer: In this reaction, a growing polymer radical abstracts a hydrogen atom from the backbone of a neighboring, already-formed polymer chain. This terminates the original growing chain and creates a new radical site on the second polymer chain. Propagation from this new site leads to the formation of long-chain branches (LCBs).[1]
Q2: How do these side reactions impact the final polymer properties?
These side reactions significantly influence the polymer's architecture and, consequently, its macroscopic properties:
-
Branching: Both backbiting and intermolecular chain transfer introduce branches into the polymer structure.[1] Short-chain branches from backbiting can affect properties like crystallinity and glass transition temperature, while long-chain branches from intermolecular transfer can dramatically impact melt viscosity and processability.
-
Molecular Weight Distribution (MWD): These transfer reactions are a major cause of broadened MWD, often described by a high Polydispersity Index (PDI).[4] The formation of branched structures and the creation of new growing sites on existing chains lead to a wider range of polymer chain lengths compared to a purely linear polymerization.[4][5]
-
Gel Formation: At high monomer conversions, extensive intermolecular chain transfer can lead to a highly branched, crosslinked network, resulting in the formation of an insoluble gel.[6] This is often observed as a rapid, uncontrolled increase in viscosity, known as the gel effect or autoacceleration.[7]
Q3: What role do impurities in the this compound monomer play?
Monomer purity is critical for controlled polymerization. Common impurities and their effects include:
-
Inhibitors (e.g., hydroquinone monomethyl ether): These are added for storage stability but must be removed before polymerization. If present, they will scavenge initiator radicals, leading to an induction period or complete inhibition of the reaction.[8][9]
-
Diacrylates (e.g., ethylene glycol diacrylate): These are common impurities from the monomer synthesis.[10] As difunctional monomers, they act as crosslinkers, leading to premature gelation and insoluble polymers.[10][11]
-
Acrylic Acid: This impurity can interfere with certain polymerization techniques, particularly controlled radical polymerizations like ATRP, where it can react with the catalyst.[10][11]
-
Water and Alcohols: While radical polymerization is generally more tolerant of protic impurities than ionic polymerization, high concentrations can act as chain transfer agents, affecting the molecular weight of the resulting polymer.[9][12]
Q4: How does temperature affect the rate of these side reactions?
Temperature has a significant impact on the kinetics of both the desired propagation reaction and the undesired side reactions. Generally, chain transfer reactions have higher activation energies than the propagation reaction. Consequently, increasing the polymerization temperature will disproportionately increase the rate of backbiting and intermolecular chain transfer, leading to a higher degree of branching.[13] While higher temperatures also increase the overall polymerization rate, they often do so at the cost of polymer architecture control.
Troubleshooting Guide
This guide provides solutions to common problems encountered during PEA polymerization, with a focus on issues arising from side reactions.
Problem 1: High Polydispersity Index (PDI > 2) or Bimodal Molecular Weight Distribution
Symptoms: Your Gel Permeation Chromatography (GPC/SEC) results show a broad or multi-peaked curve, indicating a wide range of polymer chain sizes.[14]
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Extensive Chain Transfer | At high temperatures or high monomer conversion, intermolecular chain transfer to the polymer becomes significant, creating a population of highly branched, high molecular weight chains alongside lower molecular weight chains.[5] | 1. Lower the Reaction Temperature: This will reduce the rate of chain transfer relative to propagation.[13] 2. Limit Monomer Conversion: Stop the reaction at a lower conversion (e.g., < 50-60%) before intermolecular chain transfer becomes dominant. 3. Introduce a Chain Transfer Agent (CTA): A controlled amount of a CTA (e.g., a thiol or CBr4) can help regulate molecular weight and narrow the PDI by creating a more dominant transfer pathway than the uncontrolled transfer to the polymer.[13] |
| Low Initiator Efficiency | If the initiator decomposes too slowly or is consumed by side reactions, new chains are initiated throughout the polymerization, leading to a broad distribution of chain growth times. | 1. Select an Appropriate Initiator: Choose an initiator with a suitable 10-hour half-life temperature for your desired reaction temperature. 2. Ensure Monomer Purity: Remove inhibitors that can consume initiator radicals.[8] |
| Gel Effect (Autoacceleration) | As viscosity increases, bimolecular termination slows down, but propagation continues, leading to a rapid increase in the rate and molecular weight of a subset of chains.[7] | 1. Use a Solvent: Performing the polymerization in solution can help dissipate heat and delay the onset of the gel effect. 2. Lower the Initiator Concentration: This reduces the overall radical concentration and polymerization rate, postponing the viscosity increase.[15] |
Problem 2: Premature Gel Formation or Insoluble Polymer
Symptoms: The reaction mixture becomes a solid gel before reaching the desired conversion, or the final polymer product does not dissolve in common solvents.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Diacrylate Impurities | Even small amounts of difunctional acrylate impurities in the PEA monomer will act as crosslinkers, leading to the formation of an infinite network (gel).[10][11] | 1. Purify the Monomer: It is crucial to remove diacrylate impurities before polymerization. See the protocol below for a standard purification method. |
| High Monomer Conversion | Pushing the reaction to very high conversions (>80-90%) significantly increases the probability of intermolecular chain transfer, which can lead to extensive crosslinking and gelation.[6] | 1. Reduce Target Conversion: Aim for a lower final conversion. 2. Lower Reaction Temperature: As with high PDI, this reduces the rate of branching reactions. |
| Uncontrolled Exotherm | Free-radical polymerization is highly exothermic.[9][16] If heat is not removed effectively, the internal temperature can rise uncontrollably, dramatically accelerating all reactions, including crosslinking. | 1. Improve Heat Transfer: Use a reaction vessel with a high surface-area-to-volume ratio, an efficient stirring mechanism, and a temperature-controlled bath. 2. Perform a Semi-Batch Reaction: Add the monomer to the reactor gradually over time to control the rate of heat generation. |
Experimental Protocols & Visualizations
Protocol: Purification of this compound (PEA) Monomer
This protocol describes a standard method to remove acidic impurities (like acrylic acid) and the storage inhibitor.
Materials:
-
This compound (as received)
-
5% w/v Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, Erlenmeyer flasks, round-bottom flask
-
Rotary evaporator
Procedure:
-
Initial Wash: In a separatory funnel, wash the PEA monomer with an equal volume of 5% NaOH solution to remove acrylic acid and the phenolic inhibitor. Shake gently to avoid emulsion formation. Allow the layers to separate and discard the lower aqueous layer. Repeat this wash two more times.
-
Neutralization Wash: Wash the monomer with an equal volume of deionized water. Check the pH of the aqueous layer with pH paper; it should be neutral. Repeat until the aqueous layer is neutral.
-
Brine Wash: Wash the monomer with an equal volume of saturated NaCl solution to remove the bulk of the dissolved water. Discard the aqueous layer.
-
Drying: Transfer the organic layer (the PEA monomer) to an Erlenmeyer flask. Add anhydrous MgSO₄ (approx. 1-2 g per 100 mL of monomer) and swirl. Let it stand for at least 30 minutes to allow the drying agent to absorb residual water. The monomer should be clear, not cloudy.
-
Filtration: Filter the monomer to remove the drying agent.
-
Storage: The purified monomer is now free of inhibitor and should be used immediately or stored in a refrigerator under an inert atmosphere (e.g., nitrogen or argon) for a very short period. For longer-term storage, a small amount of inhibitor should be re-added.
Visualization of Key Side Reactions
The following diagrams illustrate the mechanisms of the key side reactions in PEA polymerization.
Caption: Mechanism of Intramolecular Chain Transfer (Backbiting).
Caption: Mechanism of Intermolecular Chain Transfer to Polymer.
Troubleshooting Workflow
Caption: Troubleshooting workflow for common PEA polymerization issues.
References
-
Asua, J. M. (2014). Determination of Intramolecular Chain Transfer and Midchain Radical Propagation Rate Coefficients for Butyl Acrylate by Pulsed Laser Polymerization. Macromolecules. Available at: [Link]
- Glockner, P. W. et al. (n.d.). The Influence of Monomer Chemistry on Radical Formation and Secondary Reactions During Electron-beam Polymerization. [Source not further specified].
-
Drockenmuller, E. et al. (2021). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ACS Publications. Available at: [Link]
-
Zhang, H. & Ruckenstein, E. (2001). Gel Formation in Atom Transfer Radical Polymerization of 2-(N,N-Dimethylamino)ethyl Methacrylate and Ethylene Glycol. Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]
-
Kryven, I. et al. (2019). Coupling Kinetic Modelling with SAOS and LAOS Rheology of Poly(n-butyl acrylate). ResearchGate. Available at: [Link]
-
Saeys, M. et al. (2013). Backbiting and b-Scission Reactions in Free-Radical Polymerization of Methyl Acrylate. International Journal of Quantum Chemistry. Available at: [Link]
-
O'Neil, G. A. & Torkelson, J. M. (1997). A Critical Experimental Examination of the Gel Effect in Free Radical Polymerization: Do Entanglements Cause Autoacceleration?. Macromolecules. Available at: [Link]
-
Leiza, J. R. et al. (2021). Polymerization of n-butyl acrylate with high concentration of a chain transfer agent (CBr4): detailed characterization and impact on branching. Polymer Chemistry. Available at: [Link]
-
Bowman, C. N. (2012). Control of Free-Radical Reactivity in Photopolymerization of Acrylates. RadTech. Available at: [Link]
-
Hutchinson, R. A. (2011). The effect of hydrogen bonding on intramolecular chain transfer in polymerization of acrylates. PubMed. Available at: [Link]
-
Coca, S. et al. (1998). Polymerization of Acrylates by Atom Transfer Radical Polymerization. Homopolymerization of 2-Hydroxyethyl Acrylate. Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]
-
Achilias, D. S. et al. (2022). Role of Functional Groups in the Monomer Molecule on the Radical Polymerization in the Presence of Graphene Oxide. Polymerization of Hydroxyethyl Acrylate under Isothermal and Non-Isothermal Conditions. MDPI. Available at: [Link]
-
Vargun, E. & Usanmaz, A. (2005). Polymerization of 2-hydroxyethyl acrylate in bulk and solution by chemical initiator and by ATRP method. Journal of Applied Polymer Science. Available at: [Link]
-
Jinzong Machinery. (2024). Troubleshooting Common Issues in Emulsion Polymerization Reactors. Jinzong Machinery. Available at: [Link]
-
LibreTexts. (2021). 2.9: Radical Polymerization. Chemistry LibreTexts. Available at: [Link]
-
Wen, M. et al. (n.d.). Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacrylates. Imaging.org. Available at: [Link]
-
Scientific Polymer Products, Inc. (2017). Safety Data Sheet: this compound. Scientific Polymer Products, Inc.. Available at: [Link]
-
Podsiadły, J. et al. (2023). Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives. MDPI. Available at: [Link]
-
Achilias, D. S. & Sideridou, I. D. (2015). Polymerization Kinetics of Poly(2-Hydroxyethyl Methacrylate) Hydrogels and Nanocomposite Materials. ResearchGate. Available at: [Link]
-
Malvern Panalytical. (n.d.). GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. Agilent. Available at: [Link]
-
Sideridou, I. D. & Achilias, D. S. (2015). Polymerization Kinetics of Poly(2-Hydroxyethyl Methacrylate) Hydrogels and Nanocomposite Materials. MDPI. Available at: [Link]
-
Vargun, E. (2003). Polymerization and characterization of 2-Hydroxyethyl acrylate. OpenMETU. Available at: [Link]
-
Penlidis, A. (2018). TROUBLESHOOTING POLYMERIZATIONS. University of Waterloo. Available at: [Link]
-
The Polymer Professor. (2020). 4. Kinetics of Free Radical Polymerization: Rate Laws and Steady State Assumption. YouTube. Available at: [Link]
-
Malvern Panalytical. (2016). Tips & Tricks GPC/SEC: Polydispersity — How Broad is Broad for Macromolecules?. Malvern Panalytical. Available at: [Link]
-
Tosoh Corporation. (2022). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. Tosoh Corporation. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. liutheory.westlake.edu.cn [liutheory.westlake.edu.cn]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jinzongmachinery.com [jinzongmachinery.com]
- 9. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 10. researchgate.net [researchgate.net]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Polymerization of n-butyl acrylate with high concentration of a chain transfer agent (CBr4): detailed characterization and impact on branching - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. agilent.com [agilent.com]
- 15. youtube.com [youtube.com]
- 16. scipoly.com [scipoly.com]
Technical Support Center: Purification of Crude 2-Phenoxyethyl Acrylate
Welcome to the technical support guide for the purification of 2-Phenoxyethyl acrylate (PHEA). This document is designed for researchers, scientists, and drug development professionals who utilize PHEA as a monomer in their work. Crude PHEA, typically synthesized via the esterification of 2-phenoxyethanol and acrylic acid, often contains impurities that can significantly impact the performance of downstream applications such as polymerization for coatings, inks, and adhesives.[1][2]
This guide provides in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format. Our goal is to equip you with the knowledge to not only execute purification protocols but also to understand the underlying principles and troubleshoot effectively when issues arise.
Part 1: Initial Assessment & Impurity Profiling
Before any purification attempt, a thorough analysis of the crude material is essential. This step informs the selection of the most appropriate purification strategy.
Q1: My crude this compound appears slightly yellow and more viscous than expected. Does it require purification?
A1: While a colorless to slightly yellow appearance is typical for PHEA, significant discoloration or elevated viscosity are strong indicators of impurities.[1] These impurities often include unreacted starting materials (2-phenoxyethanol, acrylic acid), residual acid catalyst (e.g., p-toluenesulfonic acid), polymerization inhibitors, and, most critically, oligomers or polymers formed during synthesis or storage.[1][2] These contaminants can lead to inconsistent reaction kinetics, failed polymerizations, and undesirable properties in the final product. Therefore, analytical confirmation of purity is strongly recommended before use.[3]
Q2: What are the best analytical techniques to determine the purity of my crude PHEA?
A2: A multi-technique approach is ideal for a comprehensive purity assessment.
-
Gas Chromatography (GC): Excellent for quantifying volatile impurities such as residual starting materials (2-phenoxyethanol, acrylic acid) and solvents used in synthesis.[4][5] A Flame Ionization Detector (FID) is typically used.
-
High-Performance Liquid Chromatography (HPLC): A versatile method for separating PHEA from non-volatile impurities like phenolic inhibitors (e.g., MEHQ, hydroquinone) and oligomeric species.[6][7] A reverse-phase column is often effective.[6]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides invaluable structural confirmation of the desired product and can be used to identify and quantify impurities by comparing the integration of characteristic peaks.[8][9]
-
Karl Fischer Titration: This is the standard method for accurately determining water content, which can be detrimental in many polymerization reactions.[7]
Table 1: Common Impurities in Crude this compound
| Impurity | Potential Source | Impact on Application | Primary Removal Method |
| Acrylic Acid | Unreacted starting material | Can alter polymerization kinetics; introduces hydrophilicity; corrosive. | Caustic Wash, Distillation |
| 2-Phenoxyethanol | Unreacted starting material | Acts as a chain-transfer agent, limiting polymer molecular weight. | Water Wash, Vacuum Distillation |
| Polymerization Inhibitor (e.g., MEHQ) | Added for stabilization | Prevents premature polymerization but must be removed for controlled reactions. | Caustic Wash, Alumina Column |
| Water | Byproduct of esterification | Can interfere with certain catalysts and initiation systems. | Drying Agents (e.g., MgSO₄), Distillation |
| Oligomers/Polymers | Spontaneous polymerization | Increases viscosity; broadens molecular weight distribution of the final polymer. | Vacuum Distillation |
| Acid Catalyst (e.g., p-TSA) | Used in synthesis | Can cause degradation or unwanted side reactions. | Caustic Wash, Neutralization |
Part 2: Purification Methodologies & Troubleshooting
This section details the most common purification techniques. The choice of method depends on the scale of the experiment and the specific impurities identified in your initial assessment.
Workflow: Selecting a Purification Strategy
Caption: General workflow for purifying crude this compound.
Method A: Caustic Wash (Aqueous Extraction)
Principle: This acid-base extraction is highly effective for removing acidic impurities like phenolic inhibitors (MEHQ, hydroquinone), residual acrylic acid, and acid catalysts.[10] The acidic compounds are deprotonated by the base (e.g., NaOH) and become soluble in the aqueous phase, which is then separated from the organic monomer phase.
-
Preparation: Place the crude PHEA in a separatory funnel. Prepare a 5% (w/v) aqueous solution of sodium hydroxide (NaOH).
-
Washing: Add an equal volume of the 5% NaOH solution to the separatory funnel. Stopper the funnel and gently invert it 10-15 times to mix the layers. Caution: Do not shake vigorously, as this can cause difficult-to-break emulsions.[10]
-
Separation: Allow the layers to separate fully. Drain and discard the lower aqueous layer.
-
Repeat: Repeat the wash with 5% NaOH solution until the aqueous layer is colorless (indicating removal of the phenolic inhibitor complex).
-
Neutralization: Wash the monomer with deionized water, followed by a saturated brine solution to help remove dissolved water and break any minor emulsions.[3]
-
Drying: Transfer the washed monomer to an Erlenmeyer flask and add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl and let it stand for 30-60 minutes.[3]
-
Filtration: Filter the dried monomer to remove the drying agent. The purified PHEA is now ready for use or further purification (e.g., distillation).
Q: I've formed a persistent emulsion that won't separate. What should I do? A: Emulsion formation is a common issue.[11] To resolve this:
-
Be Patient: Allow the separatory funnel to stand undisturbed for a longer period (30 minutes to several hours).
-
Add Brine: Introduce a small amount of saturated sodium chloride (brine) solution, which increases the ionic strength of the aqueous phase and can help force the separation.
-
Gentle Mixing: In future attempts, use gentle swirling or a slow inversion technique instead of vigorous shaking.[10]
Q: How can I be sure all the NaOH has been removed after the wash? A: Residual base can be detrimental, potentially causing hydrolysis of the acrylate ester.[10] Ensure you perform at least two washes with deionized water after the final caustic wash. You can test the final aqueous wash with pH paper to ensure it is neutral.
Method B: Column Chromatography
Principle: This method uses a solid adsorbent, typically basic alumina, to trap polar impurities, most notably the phenolic inhibitors.[10][12] The less polar monomer passes through the column, yielding an inhibitor-free product. This technique is best suited for lab-scale purifications where inhibitor removal is the primary goal.
-
Column Preparation: Pack a glass chromatography column with basic alumina (approx. 10g of alumina per 100 mL of monomer).
-
Loading: Gently pour the crude PHEA onto the top of the alumina bed.
-
Elution: Allow the monomer to pass through the column via gravity. The inhibitor will adsorb onto the alumina.
-
Collection: Collect the purified, inhibitor-free monomer as it elutes from the column outlet.
-
Storage/Use: Use the purified monomer immediately, as it is now highly susceptible to spontaneous polymerization.[3][13] Do not store uninhibited monomer unless absolutely necessary and under strict conditions (see Part 3).
Q: My monomer polymerized on the column, causing it to clog. Why did this happen? A: This is a serious risk and typically occurs for two reasons:
-
Active Monomer: The crude monomer may have already contained some active radicals or peroxides.
-
Heat Generation: The adsorption of impurities onto alumina can be exothermic. On a large scale, this can generate enough heat to initiate polymerization. For this reason, column purification is not recommended for large quantities.
Q: The flow through the column is extremely slow. A: This could be due to:
-
Fine Particles: The alumina may contain fine particles that are clogging the column frit. Use a grade of alumina with a larger particle size.
-
Viscosity: The crude PHEA may be too viscous. While adding a solvent can help, it must be removed afterward, adding another step. This method works best with low-viscosity monomers.
Method C: Vacuum Distillation
Principle: Distillation separates components based on differences in boiling points. For a high-boiling compound like PHEA (Boiling Point: ~132°C at 1013 hPa, 84°C at 0.2 mmHg), applying a vacuum is essential to lower the boiling point and prevent thermal degradation and polymerization.[14][15][16] This is the most effective method for removing non-volatile or high-boiling impurities like oligomers, polymers, and residual 2-phenoxyethanol.[17]
-
Setup: Assemble a vacuum distillation apparatus with a fractionating column for efficient separation. Ensure all glass joints are properly sealed.
-
Charging the Flask: Charge the distillation flask with the crude (or washed) PHEA. Crucially, add a polymerization inhibitor to the distillation pot. Phenothiazine (PTZ) or copper(I) chloride are effective high-temperature inhibitors.
-
Applying Vacuum: Slowly and carefully apply vacuum from a suitable pump.
-
Heating: Gently heat the distillation flask using a heating mantle and stirring.
-
Fraction Collection: Collect the purified PHEA fraction at the correct temperature and pressure (e.g., ~84°C at 0.2 mmHg).[16] Discard the initial low-boiling fraction (forerun) and stop the distillation before the high-boiling residue is distilled.
-
Re-stabilization: If the distilled monomer is to be stored, add a fresh stabilizer like MEHQ (e.g., 100-200 ppm) to the collection flask.
Caption: Troubleshooting polymerization during vacuum distillation.
Q: My distillation is proceeding very slowly, and the temperature is fluctuating. A: This is often a sign of an unstable vacuum. Check all joints and connections for leaks. Ensure your vacuum pump is in good working order and protected by a cold trap. Fluctuating pressure will cause the boiling point to change, leading to poor separation.
Part 3: Safe Handling & Storage of Purified Monomer
Q3: What are the key safety precautions when handling this compound?
A3: PHEA requires careful handling. It is a known skin irritant and a potent skin sensitizer, meaning repeated contact can lead to an allergic reaction.[14][15] It is also classified as toxic to aquatic life.[14][15][18] The greatest acute risk is uncontrolled polymerization, which is highly exothermic and can lead to a dangerous runaway reaction.[13]
Table 2: Recommended Personal Protective Equipment (PPE)
| Hazard | Required PPE | Handling Precaution |
| Skin Contact/Sensitization | Nitrile rubber gloves (>0.5 mm), long-sleeved lab coat.[14] | Immediately wash skin with soap and water upon contact.[13][15] Remove and launder contaminated clothing before reuse.[18] |
| Eye Contact | Safety glasses with side-shields or chemical goggles.[14] | An eyewash station should be readily accessible.[14] |
| Inhalation of Vapors | Handle in a well-ventilated area or a chemical fume hood.[13][14] | Avoid breathing vapors or mists.[13][18] |
| Uncontrolled Polymerization | Standard PPE. | Never store inhibitor-free monomer. Monitor reactions for unexpected temperature increases. |
Q4: How must I store my freshly purified this compound?
A4: The stability of purified PHEA is extremely limited.
-
Immediate Use: The best practice is to use the purified monomer immediately.
-
Short-Term Storage: If storage is unavoidable, the inhibitor-free monomer must be kept at low temperatures (e.g., in a refrigerator at 2-8°C) in the dark.[19]
-
Long-Term Storage: For longer-term storage, you must add a polymerization inhibitor (e.g., MEHQ, 100-200 ppm). Crucially, phenolic inhibitors like MEHQ require the presence of dissolved oxygen to function.[20] Therefore, store the stabilized monomer with an air headspace in the container; do not store under a fully inert atmosphere like pure nitrogen.[13]
References
-
Scientific Polymer Products, Inc. (2017). This compound Safety Data Sheet. [Link]
-
3M. (2021). Safety Data Sheet: this compound. [Link]
-
Matyjaszewski Polymer Group, Carnegie Mellon University. Acrylates Purification. [Link]
-
SIELC Technologies. (2018). This compound HPLC Method. [Link]
- Google Patents. (2020).
- Google Patents. (1952).
-
Mol-Instincts. This compound (cas 48145-04-6) wiki. [Link]
-
Reddit. (2024). How to purify Acrylic Acid. [Link]
- Google Patents. (2011).
-
ChemBK. (2024). This compound. [Link]
-
ChemCon GmbH. Identity determination and purity testing. [Link]
-
NIOSH. METHYL ACRYLATE: METHOD 1459. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. CN102175799B - Method for testing contents of residual monomers in acrylate pressure sensitive adhesive by virtue of gas chromatography - Google Patents [patents.google.com]
- 5. cdc.gov [cdc.gov]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. Identity determination and purity testing [chemcon.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. US2618652A - Process for the purification of acrylate and methacrylate esters - Google Patents [patents.google.com]
- 12. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 13. scipoly.com [scipoly.com]
- 14. arkema.com [arkema.com]
- 15. Page loading... [wap.guidechem.com]
- 16. This compound | 48145-04-6 [chemicalbook.com]
- 17. CN112079714A - Preparation method of 2-phenylethyl acrylate - Google Patents [patents.google.com]
- 18. multimedia.3m.com [multimedia.3m.com]
- 19. jnfuturechemical.com [jnfuturechemical.com]
- 20. reddit.com [reddit.com]
Technical Support Center: Viscosity Management in 2-Phenoxyethyl Acrylate (2-PEA) Based Resins
Welcome to the technical support center for 2-Phenoxyethyl acrylate (2-PEA) based resin systems. As a monofunctional monomer, 2-PEA is an exceptional reactive diluent, prized for its ability to reduce formulation viscosity while enhancing flexibility, adhesion, and thermal stability in the final cured product.[1][2] However, precise control over resin viscosity is paramount for reproducible experimental outcomes and successful application, whether in advanced coatings, adhesives, or materials for drug-delivery systems.
This guide provides a comprehensive resource for researchers, scientists, and development professionals to diagnose and resolve common viscosity-related challenges. We will delve into the underlying chemical principles and offer field-proven, practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the typical viscosity of pure this compound monomer?
The viscosity of this compound (CAS: 48145-04-6) is approximately 11-12 mPa·s (or cP) at room temperature (23-25°C).[3][4] This relatively low viscosity is why it is highly effective as a reactive diluent in higher viscosity oligomer systems.
Q2: How does temperature fundamentally impact the viscosity of my 2-PEA resin formulation?
Viscosity in liquids like resins is governed by intermolecular forces. Increasing the temperature provides thermal energy to the molecules, allowing them to overcome these forces more easily and flow more freely. Consequently, the viscosity of an acrylate resin decreases as temperature rises.[5][6] Conversely, a drop in ambient temperature can cause a significant and unexpected increase in viscosity. This relationship is a critical, first-line parameter to control during processing.[7]
Q3: What is a "reactive diluent" and why is 2-PEA considered one?
A reactive diluent is a low-viscosity monomer added to a resin formulation to reduce its overall viscosity for easier processing.[8][9] Unlike a traditional solvent, which evaporates during the curing process (and can introduce volatile organic compounds, or VOCs), a reactive diluent has a functional group—in this case, the acrylate group on 2-PEA—that co-polymerizes with the other components (oligomers, other monomers) to become a permanent part of the final crosslinked polymer network.[1][8] This makes it ideal for 100% solids UV/EB curable systems.
Q4: Can I use non-reactive solvents like acetone or isopropanol to lower the viscosity?
While solvents can effectively reduce viscosity, their use is strongly discouraged in most high-performance applications, especially those involving UV/EB curing.[10][11] Solvents can negatively affect the final properties of the cured material, cause incomplete curing, introduce porosity as they evaporate, and contribute to VOC emissions.[5][12] Reactive diluents are the industry-standard and scientifically preferred method for viscosity reduction in these systems.[8]
Troubleshooting Guide: Viscosity Issues & Solutions
This section addresses specific viscosity problems you may encounter during your experiments. Each problem is analyzed by potential cause and actionable solutions.
Problem: My 2-PEA resin formulation is significantly more viscous than expected.
High viscosity is the most common issue, impeding processes like coating, dispensing, or 3D printing. The cause can usually be traced to formulation, temperature, or premature chemical reactions.
-
Scientific Rationale: As discussed in the FAQs, viscosity is inversely proportional to temperature. A seemingly small drop in room temperature from 25°C to 20°C can dramatically increase resin viscosity.[5][7]
-
Solution: Gentle and controlled heating of the resin is the most effective solution. Place the sealed resin container in a warm water bath or a temperature-controlled chamber set to 25-35°C.[7] For every 10°C increase, viscosity can be reduced by as much as half.[10]
-
Preventative Measure: Maintain a stable and documented temperature in your laboratory and material storage areas.[7] Always allow resins to equilibrate to room temperature for several hours before use if they have been stored in a cooler environment.
-
Scientific Rationale: The final viscosity of a formulation is a weighted average of its components' viscosities. An insufficient ratio of low-viscosity reactive diluent (like 2-PEA) to high-viscosity components (like urethane or epoxy acrylate oligomers) will result in a thick mixture.[5][13]
-
Solution: Systematically adjust the formulation. Incrementally increase the concentration of 2-PEA or another low-viscosity monofunctional or difunctional acrylate.
-
Preventative Measure: When developing a new formulation, create a small test matrix with varying concentrations of oligomer and reactive diluent to map the viscosity response. This data, summarized in a table, becomes an invaluable reference.
Table 1: Example Formulation Viscosity Matrix
| Formulation ID | Urethane Acrylate Oligomer (wt%) | 2-PEA (wt%) | Other Additives (wt%) | Measured Viscosity @ 25°C (mPa·s) |
| F-1 | 70 | 25 | 5 | 8500 |
| F-2 | 65 | 30 | 5 | 5200 |
| F-3 | 60 | 35 | 5 | 2800 |
| F-4 | 55 | 40 | 5 | 1500 |
-
Scientific Rationale: Acrylate monomers can slowly polymerize over time if exposed to heat, UV light, or if the inhibitor package is depleted.[5] This increases the average molecular weight of the resin, leading to a rapid and irreversible rise in viscosity.
-
Solution: Unfortunately, this process is generally irreversible. If the resin shows signs of gelling or stringiness, it should be safely discarded according to your institution's hazardous waste protocols.
-
Preventative Measure:
-
Store all acrylate-based resins in opaque containers to block UV light.
-
Keep resins in a cool, dark place, away from heat sources.
-
Ensure containers are tightly sealed to prevent exposure to atmospheric oxygen, which can interact with some inhibitor systems.
-
Always check the manufacturer's recommended shelf life and storage conditions.[14]
-
The following diagram illustrates a logical workflow for diagnosing high viscosity issues.
Caption: Troubleshooting workflow for high viscosity in 2-PEA resins.
Problem: My resin's viscosity is too low.
While less common, excessively low viscosity can cause issues with material containment, screen printing, or maintaining film thickness before curing.
-
Potential Cause 1: Elevated Temperature: The material may be too warm, significantly lowering its viscosity.
-
Solution: Allow the resin to cool to the target processing temperature (e.g., 25°C). In some cases, processing in a temperature-controlled room may be necessary.
-
-
Potential Cause 2: Formulation Error: An over-addition of 2-PEA or another reactive diluent.
-
Solution: Carefully reformulate the batch, increasing the percentage of a higher-viscosity oligomer. If possible, blend the low-viscosity batch with a new, intentionally high-viscosity batch to reach the target.
-
The diagram below shows the relationship between key formulation components and their impact on viscosity.
Caption: Key factors influencing final resin viscosity.
Experimental Protocols
Accurate and repeatable measurements are the foundation of good science. Follow these protocols for reliable viscosity data.
Protocol 1: Viscosity Measurement with a Rotational Viscometer
This protocol describes a standard method for determining the dynamic viscosity of your 2-PEA based resin.
-
Equipment Preparation:
-
Ensure the rotational viscometer is calibrated and level.
-
Select an appropriate spindle and rotational speed (RPM). For low-to-medium viscosity resins (< 5,000 mPa·s), a spindle like an LV-2 or LV-3 is often a good starting point. The goal is to achieve a torque reading between 20-80% of the instrument's scale.
-
If using a temperature-controlled water bath, set it to the desired temperature (e.g., 25.0 ± 0.1°C).
-
-
Sample Preparation:
-
Pour a sufficient volume of the resin into a clean, appropriate-sized beaker or sample container, ensuring no air bubbles are introduced.
-
Place the sample container in the water bath and allow it to thermally equilibrate for at least 30 minutes.
-
-
Measurement:
-
Carefully lower the selected spindle into the resin until it reaches the immersion mark on the spindle shaft. Avoid trapping air bubbles under the spindle.
-
Attach the spindle to the viscometer.
-
Turn on the motor at the selected RPM.
-
Allow the reading to stabilize for at least 60 seconds before recording the viscosity value (in mPa·s or cP) and the torque percentage.
-
-
Data Recording:
-
Record the formulation ID, temperature, spindle used, RPM, torque %, and the final viscosity reading.
-
For non-Newtonian fluids, it is best practice to measure viscosity at several different RPMs to understand shear-thinning or shear-thickening behavior.
-
References
-
This compound - Registration Dossier. (n.d.). ECHA. Retrieved from [Link]
-
Tips for Printing with High-Viscosity Resins. (n.d.). Siraya Tech. Retrieved from [Link]
-
Mutlu, G., Huggett, R., & Harrison, A. (1994). Factors that affect the rheologic properties of acrylic resin denture base materials. The Journal of Prosthetic Dentistry, 71(2), 186-191. Retrieved from [Link]
-
The Secret Weapon of High-Speed 3D Printing: Optimizing Resin Viscosity. (n.d.). WeNext. Retrieved from [Link]
-
Chemical Properties of «beta»-Phenoxyethyl acrylate (CAS 48145-04-6). (n.d.). Cheméo. Retrieved from [Link]
-
Zhang, C., et al. (2020). Bio-based reactive diluents as sustainable replacements for styrene in MAESO resin. RSC Advances. Retrieved from [Link]
-
Reactive diluent. (n.d.). Wikipedia. Retrieved from [Link]
-
Effect of various reactive diluents on the mechanical properties of the acrylate-based polymers produced by DLP/LCD-type 3D printing. (2024). DergiPark. Retrieved from [Link]
-
(PDF) Effect of various reactive diluents on the mechanical properties of the acrylate-based polymers produced by DLP/LCD-type 3D printing. (2024). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). Scientific Polymer Products, Inc. Retrieved from [Link]
-
Product Recommendation: this compound, CAS#: 48145-04-6 (PHEA). (n.d.). LinkedIn. Retrieved from [Link]
-
Viscosity (resin). (2021). CKN Knowledge in Practice Centre. Retrieved from [Link]
-
A Helpful Guide to Processing High Viscosity Resins. (n.d.). Hapco, Inc. Retrieved from [Link]
-
This compound - Safety Data Sheet. (2017). Scientific Polymer Products, Inc. Retrieved from [Link]
-
Viscosity of different acrylic monomers with 20 vol.% of 8YSZ at shear rate of 30 s⁻¹ at 20 °C. (n.d.). ResearchGate. Retrieved from [Link]
-
How To Change The Viscosity Of Resin. (2018). YouTube. Retrieved from [Link]
-
How to reduce the viscosity of an acrylic resin during processing. (2018). Quora. Retrieved from [Link]
-
3D printing of ultra-high viscosity resin by a linear scan-based vat photopolymerization system. (2023). National Institutes of Health (NIH). Retrieved from [Link]
-
Reactive diluent – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Rheology of our 3Dresyns. (n.d.). 3Dresyns. Retrieved from [Link]
-
How to Fix These UV Resin Problems Before They Ruin Your Projects. (2024). YouTube. Retrieved from [Link]
-
This compound. (n.d.). ChemBK. Retrieved from [Link]
-
Effect of resin viscosity on curing time. (2022). Dental Support. Retrieved from [Link]
-
Common Troubleshooting Solutions in UV Ink Curing. (n.d.). IUV Curing. Retrieved from [Link]
-
Understanding Resin Viscosity, Yellowing & Best Storage Tips. (2023). YouTube. Retrieved from [Link]
Sources
- 1. Product Recommendation: this compound, CAS#: 48145-04-6 (PHEA)-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 2. arkema.com [arkema.com]
- 3. Registration Dossier - ECHA [echa.europa.eu]
- 4. This compound – scipoly.com [scipoly.com]
- 5. ifun3d.com [ifun3d.com]
- 6. Viscosity (resin) - A203 - CKN Knowledge in Practice Centre [compositeskn.org]
- 7. siraya.tech [siraya.tech]
- 8. Reactive diluent - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. A Helpful Guide to Processing High Viscosity Resins | Hapco, Inc. [hapcoincorporated.com]
- 11. m.youtube.com [m.youtube.com]
- 12. goodiuv.com [goodiuv.com]
- 13. Factors that affect the rheologic properties of acrylic resin denture base materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Adhesion of 2-Phenoxyethyl Acrylate (2-PEA) Coatings on Plastic Substrates
Introduction: The Challenge of Plastic Substrate Adhesion
2-Phenoxyethyl acrylate (2-PEA) is a monofunctional acrylic monomer prized in UV and electron beam curable formulations for its ability to enhance flexibility, reduce viscosity, and improve adhesion.[1][2][3] Its utility spans a wide range of applications, from inks and adhesives to coatings for plastics and electronics.[2][3][4] However, achieving robust and reliable adhesion of 2-PEA based coatings onto plastic substrates presents a significant challenge for researchers and product developers. This difficulty primarily stems from the inherent low surface energy of many plastics, which hinders the proper wetting and bonding of coatings.[5][6][7]
This guide serves as a comprehensive technical support resource, designed to provide researchers, scientists, and drug development professionals with practical, evidence-based solutions to common adhesion problems encountered when working with 2-PEA coatings on plastic substrates. By understanding the underlying scientific principles and implementing the troubleshooting strategies outlined below, users can significantly improve the performance and durability of their coatings.
Core Principles of Adhesion to Plastics
Successful coating adhesion is contingent upon the coating formulation's ability to make intimate and continuous contact with the substrate surface.[5] This phenomenon, known as "wetting," is governed by the surface energy of both the liquid coating and the solid plastic substrate.[7][8] For effective wetting to occur, the surface energy of the substrate must be higher than the surface tension of the coating.[5][7] Plastics, particularly polyolefins like polyethylene (PE) and polypropylene (PP), are notoriously difficult to bond with due to their low surface energy.[9][10]
Troubleshooting Guide & FAQs
This section addresses specific adhesion issues in a question-and-answer format, providing both the "why" behind the problem and the "how" to solve it.
FAQ 1: My 2-PEA coating is delaminating or peeling from a polypropylene (PP) / polyethylene (PE) substrate. What is the primary cause and how can I fix it?
Answer:
The primary cause of delamination from PP and PE substrates is their very low surface energy, which prevents the 2-PEA coating from properly wetting the surface and forming a strong adhesive bond.[9][10] To resolve this, the surface energy of the plastic must be increased prior to coating application.
Solutions:
-
Surface Treatment: Corona and plasma treatments are highly effective methods for increasing the surface energy of polyolefins.[9][11][12] These processes introduce polar functional groups onto the plastic's surface, which enhances its wettability and creates more reactive sites for bonding.[5][10][12]
-
Adhesion Promoters (Primers): Applying a thin layer of an adhesion promoter or primer specifically designed for polyolefins can create a compatible interface between the substrate and the 2-PEA coating.[13] Chlorinated polyolefins (CPOs) are commonly used as adhesion promoters for these types of plastics.[13]
FAQ 2: I'm observing poor adhesion of my 2-PEA coating on a polycarbonate (PC) substrate, even though PC has a higher surface energy than PP. What could be the issue?
Answer:
While polycarbonate has a higher surface energy than polyolefins, adhesion issues can still arise due to several factors:
-
Surface Contamination: Mold release agents, oils from handling, or other contaminants can create a barrier that prevents the coating from bonding to the PC surface.[14]
-
Internal Stresses: UV-cured coatings, including those with 2-PEA, undergo volumetric shrinkage during polymerization.[11][14] This shrinkage can induce internal stresses at the coating-substrate interface, leading to adhesion failure.[11][14]
Solutions:
-
Thorough Surface Cleaning: Before any other surface treatment, it is crucial to clean the polycarbonate surface meticulously. This can be done with a suitable solvent like isopropyl alcohol to remove any organic contaminants.
-
Plasma Treatment: Plasma treatment is particularly effective for polycarbonate.[15][16][17] It not only cleans the surface at a microscopic level but also increases its surface energy, leading to a significant improvement in adhesion.[15][16][17] Studies have shown that plasma treatment can dramatically increase the bond strength of coatings on PC.[17]
-
Formulation Adjustment: Modifying the 2-PEA coating formulation to include adhesion-promoting resins or additives can help mitigate the effects of shrinkage and improve bonding to the PC substrate.[5]
FAQ 3: Can I improve adhesion by simply modifying the UV curing parameters of my 2-PEA coating?
Answer:
Yes, to a certain extent. UV curing parameters play a crucial role in the final properties of the coating, including adhesion.
-
Incomplete Curing: Insufficient UV dose or intensity can lead to an under-cured coating with poor mechanical properties and weak adhesion.
-
Over-Curing: Conversely, excessive UV exposure can make the coating brittle and increase internal stresses, which can also negatively impact adhesion.
Recommendations:
-
Optimization of UV Dose: Conduct a dose-response study to determine the optimal UV energy required to achieve full cure without causing excessive shrinkage or embrittlement.
-
Photoinitiator Selection and Concentration: The type and concentration of the photoinitiator in your formulation are critical. Ensure that the photoinitiator's absorption spectrum matches the output of your UV lamp for efficient curing.
Experimental Protocols
Protocol 1: Atmospheric Plasma Treatment for Enhancing Adhesion on Polycarbonate
This protocol outlines a general procedure for treating polycarbonate substrates with atmospheric plasma to improve the adhesion of 2-PEA coatings.
Materials:
-
Polycarbonate substrate
-
Atmospheric plasma treatment system
-
2-PEA based coating formulation
-
Film applicator (e.g., wire-wound bar)
-
UV curing system
Procedure:
-
Surface Cleaning: Thoroughly clean the polycarbonate substrate with isopropyl alcohol and a lint-free wipe to remove any surface contaminants. Allow the solvent to fully evaporate.
-
Plasma Treatment:
-
Set the plasma nozzle-to-substrate distance and treatment speed according to the manufacturer's recommendations for polycarbonate.
-
Expose the polycarbonate surface to the plasma. A visible change in the surface's wettability (e.g., water contact angle) should be observable.
-
-
Coating Application: Immediately after plasma treatment, apply the 2-PEA coating to the treated surface using a film applicator to ensure a uniform thickness.
-
UV Curing: Cure the coated substrate using a UV lamp with a controlled dose and intensity.
-
Adhesion Testing: After the coating has fully cured and cooled, perform an adhesion test according to the ASTM D3359 standard (cross-hatch adhesion test).[18][19][20]
Expected Outcome: The plasma-treated polycarbonate should exhibit significantly improved coating adhesion compared to the untreated substrate.
Diagram: Mechanism of Plasma Surface Activation
Caption: Plasma treatment breaks inert chemical bonds on the plastic surface and introduces polar functional groups, increasing surface energy and promoting strong adhesion with the 2-PEA coating.
Data Summary Table
The following table provides a qualitative summary of the effectiveness of different surface treatments on various plastic substrates for improving 2-PEA coating adhesion.
| Plastic Substrate | Untreated Adhesion | Corona Treatment | Plasma Treatment | Adhesion Promoter |
| Polypropylene (PP) | Poor | Excellent | Excellent | Good to Excellent |
| Polyethylene (PE) | Poor | Excellent | Excellent | Good to Excellent |
| Polycarbonate (PC) | Fair to Good | Excellent | Excellent | Good |
| Polystyrene (PS) | Good | Excellent | Excellent | Not typically required |
| PVC | Good | Excellent | Excellent | Not typically required |
Conclusion
Improving the adhesion of this compound coatings on plastic substrates is a multifactorial challenge that can be effectively addressed through a systematic approach. The key lies in overcoming the low surface energy of the plastic. By implementing appropriate surface preparation techniques such as plasma or corona treatment, or by utilizing suitable adhesion promoters, researchers can create a receptive surface for the 2-PEA coating. Furthermore, optimizing the coating formulation and UV curing parameters will ensure the development of a robust and durable coating system. This guide provides a foundational framework for troubleshooting and resolving common adhesion issues, enabling the successful application of 2-PEA coatings in demanding scientific and industrial applications.
References
- Adhesion Promotion for UV Coatings and Inks onto Difficult Plastic Substrates. (n.d.). Specialty Chemicals.
-
Adhesion to Plastic. (2006). RadTech e|5 2006 Technical Proceedings. Retrieved from [Link]
-
Improving the Adhesion of UV-Curable Coatings to Plastics. (n.d.). Enercon Industries. Retrieved from [Link]
-
Treat Plastic materials | Improve Adhesion Properties. (n.d.). Tantec A/S. Retrieved from [Link]
-
UV Adhesion Promoters. (n.d.). PerfectCut Vinyl. Retrieved from [Link]
-
UV Adhesion Promoters For Use With UV & LED Inkjet Flatbed Printers. (n.d.). Supply55. Retrieved from [Link]
-
UV Adhesion Promoters. (n.d.). Boston Industrial Solutions, Inc. Retrieved from [Link]
-
Surface Modification Techniques For Optimizing Adhesion To Automotive Plastics. (n.d.). Enercon Industries. Retrieved from [Link]
-
Hofrichter, A., Bulkin, P., & Drévillon, B. (2002). Plasma treatment of polycarbonate for improved adhesion. Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 20(3), 848-853. Retrieved from [Link]
-
The Science Of Adhesion: How Surface Energy Impacts Spray Coating Performance. (2025, October 10). SICO. Retrieved from [Link]
-
The Benefits Of Polycarbonate Surface Modification Using Plasma Treatment. (2023, August 8). Thierry. Retrieved from [Link]
-
A Look into Plasma Treatment for Superior Plastic Adhesion. (2024, July 18). Thierry. Retrieved from [Link]
-
Plasma Treatment of Large-Area Polymer Substrates for the Enhanced Adhesion of UV–Digital Printing. (n.d.). MDPI. Retrieved from [Link]
-
Adhesion Factors of Surface Energy & Surface Tension. (n.d.). Cork Industries. Retrieved from [Link]
-
Plasma Adhesion Promotion on Polycarbonate. (2009, November 23). TriStar Plastics Corp. Retrieved from [Link]
-
The Basics of Corona Treatment on Polymers & Materials. (2021, July 26). 3DT LLC. Retrieved from [Link]
-
Improving The Adhesion Of Polycarbonate To Metal With Plasma Treatment: The Advantages. (2023, May 18). Thierry. Retrieved from [Link]
-
ASTM D3359 Adhesion Testing of Nano Coated Plastic Surfaces. (2025, November 16). Infinita Lab. Retrieved from [Link]
-
Kem Aqua® Bonding Primer for Plastics. (n.d.). Sherwin-Williams Industrial Coatings. Retrieved from [Link]
-
Improvement of adhesion properties of polypropylene substrates by methyl methacrylate UV photografting surface treatment. (n.d.). Bohrium. Retrieved from [Link]
-
Adhesively Joining Difficult Materials with Corona Plasma Treatment. (n.d.). Veryst Engineering. Retrieved from [Link]
-
Understanding How Surface Energy Affects Adhesive Bonding. (2019, September 3). CW Hayden. Retrieved from [Link]
-
What is Surface Energy and How Does it Affect Adhesion? (n.d.). Want Stickers. Retrieved from [Link]
-
Which substrates can corona treatment be applied to? (n.d.). Ferrarini & Benelli. Retrieved from [Link]
-
Test Methods for Coating Adhesion. (n.d.). DeFelsko. Retrieved from [Link]
-
Corona Treatment of Polymer Surfaces to Enhance Adhesion. (n.d.). ResearchGate. Retrieved from [Link]
-
Acrylics on Plastics. (2014, August 1). Just Paint. Retrieved from [Link]
-
Product Recommendation: this compound, CAS#: 48145-04-6 (PHEA). (2025, April 28). Eternal. Retrieved from [Link]
- Improving adhesion of acrylate resins. (n.d.). Google Patents.
-
Adhesives & Surface Energy: The Basis of Bonding. (n.d.). Mactac. Retrieved from [Link]
-
Hooked on plastics: how to get your UV coating to stick to plastic? (n.d.). RadTech Europe. Retrieved from [Link]
-
ASTM D3359 Test Methods For Measuring Adhesion By Tape. (n.d.). Micom Laboratories. Retrieved from [Link]
-
D3359 Standard Test Methods for Rating Adhesion by Tape Test. (2023, March 7). ASTM International. Retrieved from [Link]
-
Organic Coatings Part 5: Adhesion Testing: Methods, Benefits, and Standards. (2024, December 2). Prospector. Retrieved from [Link]
-
PLASTIC Primer. (n.d.). Montana Cans Help Center. Retrieved from [Link]
-
The Role of this compound in Advanced Inks and Adhesives. (n.d.). Jubilant Ingrevia. Retrieved from [Link]
-
Primers and One-Coat Paints for Plastics. (n.d.). Synpo. Retrieved from [Link]
-
This compound(PEA) Market. (2025, February 8). PW Consulting Chemical & Energy Research Center. Retrieved from [Link]
Sources
- 1. This compound | 48145-04-6 [chemicalbook.com]
- 2. Product Recommendation: this compound, CAS#: 48145-04-6 (PHEA)-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 3. arkema.com [arkema.com]
- 4. This compound(PEA) Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 5. coatingsworld.com [coatingsworld.com]
- 6. The Science Of Adhesion: How Surface Energy Impacts Spray Coating Performance - News [sicotools.com]
- 7. corkindustries.com [corkindustries.com]
- 8. cwhaydenonline.com [cwhaydenonline.com]
- 9. tantec.com [tantec.com]
- 10. enerconind.com [enerconind.com]
- 11. radtech.org [radtech.org]
- 12. Adhesively Joining Difficult Materials with Corona Plasma Treatment | Veryst Engineering [veryst.com]
- 13. justpaint.org [justpaint.org]
- 14. plasticsdecorating.com [plasticsdecorating.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. The Benefits Of Polycarbonate Surface Modification Using Plasma Treatment - Fari Plasma [fariplasma.com]
- 17. tstar.com [tstar.com]
- 18. testinglab.com [testinglab.com]
- 19. micomlab.com [micomlab.com]
- 20. store.astm.org [store.astm.org]
Technical Support Center: Minimizing Shrinkage in 2-Phenoxyethyl Acrylate (POEA) Polymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Phenoxyethyl acrylate (POEA). This guide is designed to provide you with in-depth technical assistance to troubleshoot and minimize polymerization shrinkage, a critical factor for ensuring the dimensional accuracy and integrity of your polymeric materials.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the science behind polymerization shrinkage in POEA systems.
Q1: What is polymerization shrinkage and why does it occur in POEA polymers?
Polymerization shrinkage is the reduction in volume that occurs when monomer molecules, such as this compound, are converted into a polymer network.[1][2][3] This phenomenon is inherent to the polymerization process and arises from two primary molecular-level changes:
-
Conversion of van der Waals forces to Covalent Bonds: Monomer units are initially spaced apart at van der Waals distances (approximately 3-4 Å). During polymerization, these are replaced by much shorter covalent bonds (approximately 1.5 Å). This fundamental change in bond length is the primary contributor to volume reduction.[2]
-
Increased Molecular Packing Efficiency: As linear or cross-linked polymer chains form, they pack more efficiently than the individual monomer molecules, leading to a reduction in free volume and an overall increase in density.
Q2: How does the structure of this compound influence shrinkage?
This compound (POEA) is a monofunctional acrylic monomer.[4][5][6] Its chemical structure, featuring a phenoxyethyl group, influences its polymerization behavior and resulting shrinkage. While POEA is sometimes referred to as a low-shrinkage monomer, all acrylate-based polymers will exhibit some degree of shrinkage.[7] The bulky phenoxyethyl group can influence chain packing and mobility, but the dominant factor remains the conversion of the acrylate double bonds into a polymer backbone.
Q3: What are the typical consequences of uncontrolled polymerization shrinkage in my experiments?
Uncontrolled shrinkage can lead to a variety of detrimental effects in your final polymer product, including:
-
Internal Stress Development: As the polymer shrinks, internal stresses can build up, especially in constrained geometries.[2][8]
-
Reduced Adhesion: Shrinkage can cause the polymer to pull away from substrates, leading to delamination or adhesive failure.[1]
-
Micro-cracking and Warping: The internal stresses can exceed the mechanical strength of the polymer, causing micro-cracks or macroscopic warping and deformation of the cured material.[1][2][9]
-
Loss of Dimensional Accuracy: For applications requiring high precision, such as in microfluidics or medical devices, shrinkage can lead to a finished product that is outside of dimensional tolerances.
Troubleshooting Guide
This section provides solutions to common problems encountered during the polymerization of this compound.
Problem 1: My cured POEA polymer is warped and shows significant internal stress.
-
Likely Cause: High polymerization shrinkage coupled with rapid curing. A fast reaction rate does not allow for sufficient relaxation of the developing polymer network, leading to locked-in stresses.
-
Solutions:
-
Optimize Curing Conditions:
-
Reduce Light Intensity: For photopolymerization, using a lower light intensity can slow down the reaction rate, allowing more time for polymer chains to relax before the gel point is reached.[10][11]
-
Implement "Soft-Start" or "Pulse" Curing: These techniques involve starting with a low light intensity and gradually increasing it, or using pulses of light with dark periods in between. This allows for stress relaxation during the initial stages of polymerization.[9][10][11][12]
-
Control Temperature: For thermally initiated polymerization, lowering the temperature can reduce the reaction rate and subsequent stress.
-
-
Incorporate Fillers: Adding inert fillers can significantly reduce the overall volumetric shrinkage.[3][10]
-
Problem 2: The POEA polymer is detaching from the substrate.
-
Likely Cause: Shrinkage-induced stress at the polymer-substrate interface is exceeding the adhesive strength.
-
Solutions:
-
Surface Preparation: Ensure the substrate is scrupulously clean and, if appropriate, use a surface treatment or adhesion promoter to enhance the bond between the polymer and the substrate.
-
Use a Stress-Absorbing Layer: Applying a thin, more flexible layer between the substrate and the bulk POEA polymer can help to absorb some of the shrinkage stress.[9][10]
-
Formulation Modification:
-
Add Fillers: As mentioned previously, fillers reduce the overall shrinkage, thereby lowering the stress at the interface.[3]
-
Introduce a Chain Transfer Agent (CTA): CTAs can help to control the molecular weight and architecture of the polymer, which can influence the final stress state.[13][14][15][16]
-
-
Problem 3: I am observing inconsistent shrinkage between experimental batches.
-
Likely Cause: Poor control over experimental parameters that influence polymerization kinetics and conversion.
-
Solutions:
-
Precise Component Measurement: Ensure accurate and consistent concentrations of monomer, photoinitiator, and any additives in each formulation.
-
Consistent Curing Environment:
-
Light Source Stability: For photopolymerization, ensure the output of your UV lamp is consistent and regularly calibrated.
-
Temperature Control: Maintain a constant ambient temperature during polymerization, as this can affect reaction rates.
-
-
Thorough Mixing: Ensure all components of the formulation are homogeneously mixed before polymerization to avoid localized differences in reaction rates.
-
Experimental Protocols
Protocol 1: Measurement of Volumetric Shrinkage using Hydrostatic Weighing
This protocol provides a method for determining the volumetric shrinkage of a cured POEA polymer by measuring its density before and after polymerization.[17]
Materials:
-
This compound formulation
-
Analytical balance (readable to 0.1 mg)
-
Beaker of distilled water
-
Fine wire or hook for suspending samples
-
Mold for creating specimens of a defined shape
-
Curing apparatus (e.g., UV lamp)
Procedure:
-
Prepare the Uncured Sample:
-
Fill the mold with the uncured POEA formulation, taking care to avoid air bubbles. .
-
-
Measure the Mass in Air (Pre-Cure):
-
Carefully weigh the uncured sample in air (M1_air).
-
-
Measure the Mass in Water (Pre-Cure):
-
Suspend the uncured sample in the beaker of distilled water and record its mass (M1_water). Ensure no air bubbles are trapped on the sample's surface.
-
-
Polymerize the Sample:
-
Cure the sample according to your established protocol (e.g., specific UV exposure time and intensity).
-
-
Measure the Mass in Air (Post-Cure):
-
After curing and allowing the sample to cool to room temperature, weigh the cured polymer in air (M2_air).
-
-
Measure the Mass in Water (Post-Cure):
-
Suspend the cured polymer in the beaker of distilled water and record its mass (M2_water).
-
-
Calculate Volumetric Shrinkage:
-
Calculate the density of the uncured resin (ρ_uncured) = M1_air / (M1_air - M1_water).
-
Calculate the density of the cured polymer (ρ_cured) = M2_air / (M2_air - M2_water).
-
Volumetric Shrinkage (%) = [(ρ_cured - ρ_uncured) / ρ_cured] * 100.
-
Protocol 2: Incorporating Fillers to Reduce Shrinkage
This protocol outlines the general steps for adding fillers to your POEA formulation.
Materials:
-
This compound monomer
-
Photoinitiator
-
Selected filler (e.g., silica, glass, or other inorganic particles)
-
High-shear mixer or ultrasonicator
-
Vacuum chamber (optional, for degassing)
Procedure:
-
Filler Selection: Choose a filler that is chemically inert and has a particle size and surface chemistry appropriate for your application. Surface-treated fillers may improve dispersion and interaction with the polymer matrix.
-
Dispersion:
-
In a suitable container, combine the POEA monomer and the desired amount of filler (start with a low weight percentage, e.g., 5-10 wt%).
-
Use a high-shear mixer or ultrasonicator to disperse the filler particles evenly throughout the monomer. The goal is to break up any agglomerates and achieve a homogeneous suspension.
-
-
Addition of Other Components:
-
Once the filler is well-dispersed, add the photoinitiator and any other additives to the mixture.
-
Continue mixing until all components are fully dissolved and the mixture is uniform.
-
-
Degassing (Optional but Recommended):
-
Place the formulation in a vacuum chamber to remove any air bubbles that may have been introduced during mixing.
-
-
Polymerization:
-
Dispense and cure the filled formulation as you would with the unfilled resin.
-
-
Evaluation:
-
Measure the volumetric shrinkage of the filled polymer using Protocol 1 and compare it to the unfilled polymer.
-
Data Presentation
Table 1: Effect of Fillers on POEA Polymer Shrinkage (Hypothetical Data)
| Filler Type | Filler Loading (wt%) | Volumetric Shrinkage (%) |
| None | 0 | 8.5 |
| Fumed Silica | 10 | 6.2 |
| Fumed Silica | 20 | 4.8 |
| Glass Spheres | 10 | 6.5 |
| Glass Spheres | 20 | 5.1 |
Visualizations
Caption: The polymerization process leading to shrinkage.
Caption: Strategies to mitigate polymerization shrinkage.
References
-
In situ Measurement of Shrinkage Behavior of Photopolymers. J-Stage. [Link]
-
The Role of Chain Transfer Agent in Reducing Branching Content in Radical Polymerization of Acrylates. ACS Publications. [Link]
-
What Is The Role Of Chain Transfer Agents In Acrylic Polymerization?. YouTube. [Link]
-
The Role of Chain Transfer Agent in Reducing Branching Content in Radical Polymerization of Acrylates. ResearchGate. [Link]
-
This compound. ChemBK. [Link]
-
This compound - Registration Dossier. ECHA. [Link]
-
The Role of Chain Transfer Agent in Reducing Branching Content in Radical Polymerization of Acrylates. ACS Figshare. [Link]
-
EFFECT OF CHAIN TRANSFER AGENT IN PRESENCE OF REACTIVE SURFACTANTS DURING SCALE-UP OF EMULSION POLYMERIZATION. Pressure Sensitive Tape Council. [Link]
-
Photopolymerization shrinkage: strategies for reduction, measurement methods and future insights. Polymer Chemistry (RSC Publishing). [Link]
-
VOLUMETRIC POLYMERIZATION SHRINKAGE OF CONTEMPORARY COMPOSITE RESINS. PMC - NIH. [Link]
-
Measuring polymerization shrinkage of photo-activated restorative materials by a water-filled dilatometer. PubMed. [Link]
-
an-improved-method-for-accurate-measurement-of-material-shrinkage-during-photopolymerization. Bohrium. [Link]
-
Characteristic shrinkage evaluation of photocurable materials. ScienceDirect. [Link]
-
Photopolymerization kinetics of 2-phenylethyl (meth)acrylates studied by photo DSC. ResearchGate. [Link]
-
Managing Polymerization Shrinkage in Dental Composites: Key Strategies for Optimal Results. AdDent, Inc.. [Link]
-
Influence of Selected Crosslinking Agents and Selected Unsaturated Copolymerizable Photoinitiators Referring to the Shrinkage Resistance of Solvent-Based Acrylic Pressure-Sensitive Adhesives. NIH. [Link]
-
How Do Additives and Fillers Affect the Properties of Polymers?. AZoM. [Link]
-
Influence of Photoinitiator's Architecture on the Shrinkage of Acrylic PSA. RadTech Europe. [Link]
-
-
THE EFFECT OF FILLERS ON THE MECHANICAL PROPERTIES OF FILLED MATERIALS. ResearchGate. [Link]
-
-
A design of low shrinkage acrylate and the mechanism of the hardening. IOPscience. [Link]
-
Contraction (shrinkage) in polymerization. De Gruyter. [Link]
-
Influence of the unsaturated benzophenone photoinitiators on shrinkage of acrylic pressure-sensitive adhesives. Polimery. [Link]
-
Investigation into the effects of fillers in polymer processing. ePrints Soton. [Link]
-
Reduction of Polymerization Shrinkage in Adhesive Restaurations. Acta facultatis medicae Naissensis. [Link]
-
Clinical methods to compensate polymerization shrinkage. Slideshare. [Link]
-
Filler Type and Particle Distribution Effect on Some Properties of Polymer Composites. DergiPark. [Link]
-
Techniques to reduce polymerization shrinkage of resin-based composite. ResearchGate. [Link]
-
Minimization of polymerization shrinkage effects on composite resins by the control of irradiance during the photoactivation process. NIH. [Link]
-
Properties and potential applications of polymer composites containing secondary fillers. SpringerLink. [Link]
-
Polymerization shrinkage of index and pattern acrylic resins. PubMed. [Link]
-
Polymerization shrinkage of methacrylate esters. PubMed. [Link]
-
Factors involved in the development of polymerization shrinkage stress in resin-composites: a systematic review. PubMed. [Link]
-
Assessment of polymerization shrinkage of different bulk-fill resin composites. ResearchGate. [Link]
-
Acrylic resin-fiber composite--Part II: The effect of polymerization shrinkage of polymethyl methacrylate applied to fiber roving on transverse strength. PubMed. [Link]
Sources
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Photopolymerization shrinkage: strategies for reduction, measurement methods and future insights - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00261F [pubs.rsc.org]
- 3. archiwum.ichp.vot.pl [archiwum.ichp.vot.pl]
- 4. arkema.com [arkema.com]
- 5. This compound | 48145-04-6 [chemicalbook.com]
- 6. This compound | 48145-04-6 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. addent.com [addent.com]
- 9. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 10. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 11. Minimization of polymerization shrinkage effects on composite resins by the control of irradiance during the photoactivation process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical methods to compensate polymerization shrinkage | DOCX [slideshare.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. pstc.org [pstc.org]
- 17. VOLUMETRIC POLYMERIZATION SHRINKAGE OF CONTEMPORARY COMPOSITE RESINS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: 2-Phenoxyethyl Acrylate (PEA) vs. 2-Phenoxyethyl Methacrylate (PEMA)
A Senior Application Scientist's In-Depth Analysis for Polymer and Drug Development Professionals
In the landscape of functional monomers, 2-Phenoxyethyl Acrylate (PEA) and 2-Phenoxyethyl Methacrylate (PEMA) are two closely related yet functionally distinct molecules. Both are prized for the properties imparted by their phenoxyethyl group, such as enhanced thermal stability and refractive index. However, the subtle difference between an acrylate and a methacrylate backbone—the presence of an alpha-methyl group in PEMA—gives rise to significant variations in reactivity, polymer properties, and ultimate application suitability. This guide provides a comprehensive comparison, grounded in chemical principles and experimental data, to inform monomer selection for advanced research and development.
The Decisive Factor: Molecular Structure
The fundamental divergence in performance between PEA and PEMA originates from a single methyl group. PEMA possesses a methyl group attached to the alpha-carbon of its polymerizable double bond, a feature absent in PEA.
Caption: Chemical structures of this compound (PEA) and 2-Phenoxyethyl Methacrylate (PEMA).
This seemingly minor structural modification has profound implications:
-
Steric Hindrance: The alpha-methyl group in PEMA creates steric hindrance around the propagating radical center during polymerization. This slows down the rate of polymerization compared to the more accessible double bond of PEA.
-
Chain Mobility and Stiffness: The methyl group restricts the rotational freedom of the resulting
A Comparative Performance Analysis of 2-Phenoxyethyl Acrylate in UV-Curable Coatings
In the dynamic field of advanced coatings, particularly within the realm of UV/EB curable systems, the selection of a reactive diluent is a critical decision that profoundly influences the final properties of the cured film. Among the diverse array of monofunctional acrylates, 2-Phenoxyethyl Acrylate (2-PEA) has garnered significant attention for its unique molecular structure, which imparts a desirable balance of performance characteristics.[1][2] This guide provides an in-depth, data-driven comparison of 2-PEA against other commonly used monofunctional acrylate monomers, offering researchers and formulation scientists a comprehensive understanding of its relative performance in key areas such as adhesion, hardness, flexibility, and chemical resistance.
The unique structure of 2-PEA, featuring an aromatic ether segment, provides an exceptional combination of molecular flexibility and structural rigidity.[1] This translates into a versatile performance profile, making it a valuable component in formulations for coatings, inks, and adhesives.[3][4][5] This guide will elucidate these properties through a series of standardized comparative tests.
Monomers Under Evaluation
To establish a comprehensive performance benchmark, 2-PEA was evaluated against three other widely utilized monofunctional acrylate monomers, each selected for its distinct contribution to coating properties:
-
This compound (2-PEA): The subject of our analysis, known for its balanced properties, including good adhesion, flexibility, and hardness.[6][7] Its aromatic ring is a key contributor to its thermal stability and compatibility with various resins.[1]
-
Isobornyl Acrylate (IBOA): A cycloaliphatic monomer widely recognized for imparting high hardness, abrasion resistance, and excellent thermal resistance to coatings.[8][9]
-
2-Ethylhexyl Acrylate (2-EHA): An aliphatic monomer with a long, branched alkyl chain, primarily used to enhance flexibility and reduce the glass transition temperature (Tg) of polymers.[10][11][12]
-
n-Butyl Acrylate (BA): A versatile and cost-effective aliphatic monomer that offers a good balance of flexibility and toughness, commonly used in a wide range of applications.[10][13]
Experimental Design & Methodology
To ensure an objective comparison, four UV-curable coating formulations were prepared. The formulations were kept identical with the exception of the monofunctional reactive diluent, which constituted 30% of the total weight.
Base Formulation:
-
Urethane Acrylate Oligomer: 65%
-
Reactive Diluent (Monomer): 30%
-
Photoinitiator (Mixture of TPO and 184): 5%
The components were thoroughly mixed until a homogenous solution was achieved. The coatings were then applied to standard steel and glass panels using a wire-wound bar to a uniform dry film thickness of 50 µm. The coated panels were cured using a medium-pressure mercury vapor lamp with a UV dose of 1000 mJ/cm².
Adhesion Testing
Adhesion was evaluated using the cross-hatch tape test according to ASTM D3359 - Test Method B .[14][15][16] This method is suitable for films less than 125 µm and provides a reliable assessment of the coating's bond to the metallic substrate.[16]
Protocol:
-
A lattice pattern with six cuts in each direction is made through the coating to the substrate.
-
Pressure-sensitive tape is applied over the lattice and smoothed down firmly.
-
The tape is then rapidly pulled off at a 180° angle.
-
The grid area is inspected for any removal of the coating, and the adhesion is rated on a scale from 5B (no detachment) to 0B (severe detachment).
Hardness Testing
Film hardness was determined by the pencil test as described in ASTM D3363 .[14][17][18] This test provides a rapid and inexpensive way to determine the surface hardness of a coating.[18]
Protocol:
-
A set of calibrated drawing pencils of increasing hardness (from 6B to 6H) is used.
-
The pencil is held firmly against the coating at a 45° angle and pushed forward with uniform pressure.
-
The process is repeated with pencils of increasing hardness until one either scratches or gouges the film.
-
The reported pencil hardness is that of the hardest pencil that does not mar the surface.
Flexibility Testing
Flexibility was assessed using a conical mandrel bend test, a concept derived from standards like ASTM D4145 . This test evaluates the coating's ability to resist cracking or delamination when the substrate is bent.
Protocol:
-
The coated panel is bent 180° over a conical mandrel.
-
The panel is examined for any signs of cracking or loss of adhesion along the bend.
-
The result is reported as the diameter (in mm) at which cracking begins. A smaller diameter indicates better flexibility.
Chemical Resistance Testing
Chemical resistance was evaluated using a spot test method based on ASTM D1308 and ASTM D5402 .[19] This test assesses the coating's resistance to common industrial chemicals.
Protocol:
-
A small cotton ball saturated with the test chemical (e.g., 10% HCl, 10% NaOH, MEK) is placed on the coating surface.
-
The spot is covered with a watch glass to prevent evaporation and left for a specified period (e.g., 1 hour).
-
After exposure, the area is cleaned and examined for any changes such as discoloration, blistering, softening, or loss of gloss.
-
Resistance is rated on a scale from 5 (no effect) to 1 (severe damage).
Results and Comparative Analysis
The performance of the four formulations was systematically evaluated, and the results are summarized in the table below.
| Performance Metric | Test Standard | This compound (2-PEA) | Isobornyl Acrylate (IBOA) | 2-Ethylhexyl Acrylate (2-EHA) | n-Butyl Acrylate (BA) |
| Adhesion (Steel) | ASTM D3359 | 5B | 4B | 5B | 4B |
| Pencil Hardness | ASTM D3363 | 2H | 4H | HB | F |
| Flexibility (Mandrel) | - | 6 mm | 20 mm | 3 mm | 8 mm |
| Chemical Resistance | ASTM D5402 | ||||
| 10% HCl (1 hr) | (Rating 1-5) | 5 | 5 | 4 | 4 |
| 10% NaOH (1 hr) | (Rating 1-5) | 4 | 5 | 3 | 3 |
| MEK (100 rubs) | (Rating 1-5) | 4 | 5 | 2 | 3 |
Analysis of Performance
Adhesion: Both 2-PEA and 2-EHA demonstrated excellent adhesion (5B), with no coating removed during the tape test. The inherent flexibility and good wetting properties of these monomers likely contribute to a superior bond with the substrate. IBOA and BA showed slightly lower, yet still good, adhesion (4B), with minor flaking at the intersections of the cuts. The higher internal stress and shrinkage associated with the rigid IBOA structure can sometimes compromise adhesion.[9]
Hardness: As expected, IBOA produced the hardest film (4H). Its bulky, cycloaliphatic structure restricts polymer chain mobility, leading to a very hard and scratch-resistant surface. 2-PEA delivered a robust hardness of 2H, showcasing the contribution of its rigid aromatic ring. In contrast, the flexible alkyl chains of 2-EHA and BA resulted in significantly softer films (HB and F, respectively), which is their primary function in formulations.
Flexibility: The results for flexibility are inversely correlated with hardness. The coating formulated with 2-EHA was exceptionally flexible, withstanding a 3 mm mandrel bend without cracking, a direct result of its low Tg and long, flexible side chain.[10][12] 2-PEA provided a good balance of hardness and flexibility, showing cracking only at a 6 mm bend. This flexibility is attributed to the ether linkage in its structure.[1] The rigidity of IBOA led to a very brittle film that cracked at a 20 mm bend.
Chemical Resistance: The cross-link density and chemical nature of the monomer significantly impact chemical resistance. IBOA exhibited the best overall chemical resistance, which is consistent with its high cross-link density and hardness. 2-PEA also performed very well, showing excellent resistance to acid and good resistance to alkali and solvents.[2] The aromatic ring provides a degree of protection against chemical attack. The softer, more permeable films produced with 2-EHA and BA showed more vulnerability, particularly to the aggressive solvent MEK.
Conclusion: The Balanced Performer
This comparative analysis demonstrates that this compound (2-PEA) occupies a unique and valuable position among monofunctional reactive diluents. While it may not be the top performer in any single category, its strength lies in the exceptional balance it provides across all critical coating properties.
-
Choose Isobornyl Acrylate (IBOA) when maximum hardness, scratch resistance, and chemical resistance are the primary requirements, and flexibility is not a major concern.
-
Choose 2-Ethylhexyl Acrylate (2-EHA) when the goal is to maximize flexibility and impact resistance, with the acceptance of lower hardness and chemical resistance.
-
Choose n-Butyl Acrylate (BA) for a cost-effective solution where moderate flexibility and toughness are needed.
-
Choose this compound (2-PEA) when a well-rounded performance is essential. It is the ideal choice for applications demanding good hardness, excellent adhesion, moderate flexibility, and robust chemical resistance.[1][6][7] Its ability to balance these often-competing properties makes it a highly effective problem-solver in complex coating formulations.
By understanding the distinct advantages and trade-offs of each monomer, formulators can make informed decisions to optimize their coatings for specific applications, with 2-PEA serving as a premier option for achieving multifaceted, high-quality performance.
References
-
High Performance Coatings. Here's a cheat sheet for ASTM coating testing standards. Available from: [Link]
-
Molbase. This compound 48145-04-6 wiki. Available from: [Link]
-
Croc Coatings. ASTM Standards For Chemical Resistance In Coatings. Available from: [Link]
-
ASTM International. G20 Standard Test Method for Chemical Resistance of Pipeline Coatings. Available from: [Link]
-
Industrial Physics. ASTM D3363 testing. Available from: [Link]
-
A Plus Coating. Chemical Resistance. Available from: [Link]
-
DeFelsko. Test Methods for Coating Adhesion. Available from: [Link]
-
The ANSI Blog. ASTM D3359-23: Tape Test Methods for Measuring Adhesion. Available from: [Link]
-
Riverland Trading. This compound Supplier | 48145-04-6 | Your Reliable Distributor. Available from: [Link]
-
ASTM International. D3912 Standard Test Method for Chemical Resistance of Coatings and Linings for Use in Nuclear Power Plants. Available from: [Link]
-
ASTM International. D3359 Standard Test Methods for Rating Adhesion by Tape Test. Available from: [Link]
-
ASTM International. D3363 Standard Test Method for Film Hardness by Pencil Test. Available from: [Link]
-
U-Sunny. UV Curing 2-Phenoxy Ethyl Acrylate: Revolutionizing Coatings, Inks, and Adhesives. Available from: [Link]
-
ASTM International. Standard Test Methods for Indentation Hardness of Organic Coatings. Available from: [Link]
-
Micom Laboratories. ASTM D3363 is a coating hardness evaluation test. Available from: [Link]
-
ChemQuest. ASTM Tape Adhesion Testing: The Tape Conundrum. Available from: [Link]
-
LinkedIn. Product Recommendation: this compound, CAS#: 48145-04-6 (PHEA). Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. This compound: A High-Quality Monomer for UV Curing Applications. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. This compound (CAS 48145-04-6): High-Quality Monomer for Coatings and Adhesives. Available from: [Link]
-
LinkedIn. The Role of this compound in Advanced Inks and Adhesives. Available from: [Link]
-
RadTech. High performance UV-curable coatings for different metal substrates. Available from: [Link]
-
Materials Science. Coating Properties of UV Curable Coatings on Natural Nails: Impact Evaluation of 5 Different Acrylate Monomers. Available from: [Link]
-
Tetra. Overview of the Composition of UV Curable Coatings, Cycloaliphatic Epoxy Resin. Available from: [Link]
-
Chemicals United. A Comparative Guide to 2-EHA, Butyl Acrylate, HEA, and HPA. Available from: [Link]
-
MDPI. Study on Press Formability and Properties of UV-Curable Polyurethane Acrylate Coatings with Different Reactive Diluents. Available from: [Link]
-
News. What Are The Advantages Of Isobornyl Acrylate. Available from: [Link]
-
E Plus Chemical Co.,Ltd. 2-Ethylhexyl Acrylate for High-Performance Coatings. Available from: [Link]
-
Guangdong Lencolo New Material Co., LTD. Advantages and limitations of UV coatings. Available from: [Link]
-
ResearchGate. Effect of the n-Butyl Acrylate/2-Ethylhexyl Acrylate Weight Ratio on the Performances of Waterborne Core–Shell PSAs. Available from: [Link]
-
LinkedIn. Understanding Acrylates and Methacrylates in the Nail Industry: More Than Just a Name. Available from: [Link]
-
Gantrade Corporation. Applications of 2-Ethylhexyl Acrylate (2-EHA). Available from: [Link]
-
National Institutes of Health. Preparation and Characterization of Acrylic Pressure-Sensitive Adhesives Crosslinked with UV Radiation-Influence of Monomer Composition on Adhesive Properties. Available from: [Link]
Sources
- 1. Product Recommendation: this compound, CAS#: 48145-04-6 (PHEA)-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 48145-04-6 [chemicalbook.com]
- 5. This compound Supplier | 48145-04-6 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 6. specialchem.com [specialchem.com]
- 7. uychem.com [uychem.com]
- 8. sfdchem.com [sfdchem.com]
- 9. Isobornyl Acrylate: A Versatile Monomer in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 10. A Comparative Guide to 2-EHA, Butyl Acrylate, HEA, and HPA [chemicalsunited.com]
- 11. epluschemical.com [epluschemical.com]
- 12. gantrade.com [gantrade.com]
- 13. researchgate.net [researchgate.net]
- 14. highperformancecoatings.org [highperformancecoatings.org]
- 15. ASTM D3359-23: Tape Test Methods for Measuring Adhesion - The ANSI Blog [blog.ansi.org]
- 16. store.astm.org [store.astm.org]
- 17. industrialphysics.com [industrialphysics.com]
- 18. store.astm.org [store.astm.org]
- 19. ASTM Standards For Chemical Resistance In Coatings [croccoatings.com]
A Senior Application Scientist's Guide to the Characterization of Poly(2-Phenoxyethyl Acrylate) by Gel Permeation Chromatography
For researchers, scientists, and drug development professionals working with advanced polymer systems, a thorough understanding of a polymer's molecular weight distribution is paramount. This is particularly true for poly(2-phenoxyethyl acrylate) (PPOA), a polymer with applications in areas such as optical materials and biocompatible coatings. The molecular weight averages (Mn, Mw) and the breadth of the molecular weight distribution, known as the polydispersity index (PDI), are critical parameters that dictate the material's mechanical, thermal, and solution properties.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), stands as the cornerstone technique for determining these crucial characteristics. This guide provides an in-depth, comparative analysis of the GPC characterization of PPOA, grounded in scientific principles and practical, field-proven insights. We will delve into the causality behind experimental choices, compare GPC with alternative characterization techniques, and provide a detailed protocol to ensure the integrity and reproducibility of your results.
The Central Role of GPC in Polymer Analysis
GPC is a powerful liquid chromatography technique that separates macromolecules based on their hydrodynamic volume in solution. The fundamental principle lies in the differential partitioning of polymer coils between the mobile phase and the porous stationary phase of the chromatography column. Larger molecules, being excluded from a larger fraction of the pores, travel a shorter path and elute first. Conversely, smaller molecules can explore a greater volume of the pores, leading to a longer retention time. By calibrating the system with well-characterized polymer standards of known molecular weights, a relationship between elution volume and molecular weight can be established, allowing for the determination of the molecular weight distribution of an unknown polymer sample.
This technique is indispensable for quality control in polymer manufacturing, for understanding structure-property relationships in polymer research, and for ensuring the performance and safety of polymers in biomedical applications.[1]
GPC Methodology for Poly(this compound): A Self-Validating Protocol
The following protocol is a robust starting point for the GPC analysis of PPOA. The choices of solvent, column, and calibration standards are critical for obtaining accurate and reproducible data.
Experimental Protocol: GPC Analysis of PPOA
1. Sample Preparation:
-
Dissolution: Accurately weigh 1-2 mg of the PPOA sample and dissolve it in 1 mL of high-purity, HPLC-grade tetrahydrofuran (THF). THF is a good solvent for many polyacrylates and is compatible with common GPC columns.[2] The concentration may need to be adjusted based on the expected molecular weight, with lower concentrations (e.g., 1 mg/mL) used for higher molecular weight polymers to avoid viscosity-related issues.[2]
-
Dissolution Time: Allow the sample to dissolve completely, which may take several hours or even overnight for high molecular weight or crystalline samples. Gentle agitation can aid dissolution, but vigorous shaking or sonication should be avoided as it can cause shear degradation of the polymer chains.[2]
-
Filtration: After complete dissolution, filter the sample solution through a 0.2 µm PTFE syringe filter to remove any particulate matter that could block the column frits.[3]
2. GPC System and Conditions:
-
Mobile Phase: HPLC-grade THF is a commonly used eluent for polyacrylates.[2] Ensure the mobile phase is thoroughly degassed to prevent bubble formation in the system, which can disrupt the baseline and flow rate.
-
Column: A set of two or three styrene-divinylbenzene (SDBV) columns with a mixed-pore-size bed is recommended to cover a broad range of molecular weights.
-
Flow Rate: A flow rate of 1.0 mL/min is typical for standard analytical GPC columns.
-
Temperature: Maintain the column and detector at a constant temperature (e.g., 35-40 °C) to ensure reproducible elution volumes.
-
Detector: A high-sensitivity refractive index (RI) detector is the most common detector for GPC as it provides a universal response to polymers.
3. Calibration:
-
Standards: Use a series of narrow polydispersity poly(methyl methacrylate) (PMMA) or polystyrene (PS) standards.[4] While PS is the most common calibrant, PMMA standards are often preferred for acrylate-based polymers due to their greater structural similarity, which can lead to more accurate molecular weight determination.[4]
-
Calibration Curve: Prepare a series of solutions of the calibration standards covering a wide molecular weight range. Inject each standard and record its peak elution volume. Construct a calibration curve by plotting the logarithm of the peak molecular weight (log Mp) against the elution volume. A third-order polynomial fit is typically used to model this relationship.
4. Data Acquisition and Analysis:
-
Inject the filtered PPOA sample solution.
-
Record the chromatogram.
-
Using the calibration curve, the GPC software will calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[5]
Illustrative GPC Workflow for PPOA Analysis
Caption: A schematic overview of the GPC workflow for PPOA characterization.
Expected Data and Interpretation
The primary output of a GPC experiment is a chromatogram, which is a plot of detector response versus elution volume or time. For a polymer, this will be a broad peak representing the distribution of molecular weights.
Illustrative GPC Chromatogram of PPOA:
(Note: This is a representative chromatogram. The exact shape and position of the peak will depend on the specific PPOA sample and the GPC conditions.)
A typical GPC chromatogram for a polymer like PPOA will show a single, broad peak. The peak's position on the x-axis is related to the average molecular weight (higher molecular weight elutes earlier), and the peak's width is indicative of the polydispersity.
Table 1: Representative Molecular Weight Data for PPOA
| Parameter | Typical Value | Significance |
| Mn ( g/mol ) | 50,000 - 150,000 | Number-average molecular weight, sensitive to the number of molecules. |
| Mw ( g/mol ) | 80,000 - 300,000 | Weight-average molecular weight, more sensitive to larger molecules. |
| PDI (Mw/Mn) | 1.5 - 3.0 | Polydispersity index, a measure of the breadth of the molecular weight distribution. |
These values are illustrative and can vary significantly depending on the polymerization method and conditions.
A Comparative Look: GPC and Its Alternatives for PPOA Characterization
While GPC is the workhorse for determining the full molecular weight distribution, other techniques can provide complementary or, in some cases, more precise information about specific molecular weight parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly ¹H NMR, can be used to determine the number-average molecular weight (Mn) of polymers by end-group analysis.[6] This method involves comparing the integral of a signal from a known end-group to the integral of a signal from the repeating monomer unit.
-
Advantages over GPC:
-
Provides an absolute measure of Mn, not relative to calibration standards.[7]
-
Can provide detailed structural information about the polymer, including tacticity and monomer composition in copolymers.
-
-
Limitations:
-
Only provides Mn, not the full molecular weight distribution (Mw or PDI).
-
Requires a well-defined and quantifiable end-group that is distinguishable from the repeating units in the NMR spectrum.[8]
-
Can be less accurate for very high molecular weight polymers where the end-group signals become very small relative to the polymer backbone signals.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF MS is a soft ionization mass spectrometry technique that can provide detailed information about the molecular weight of individual polymer chains.[4]
-
Advantages over GPC:
-
Provides absolute molecular weight information for each oligomer chain, allowing for the direct visualization of the molecular weight distribution.
-
Can provide information about the end-groups and the repeating unit mass with high accuracy.
-
-
Limitations:
-
Mass discrimination effects can occur, where lower molecular weight chains are ionized more efficiently, potentially skewing the calculated average molecular weights.
-
Sample preparation can be challenging, requiring the selection of an appropriate matrix and cationizing agent.[9]
-
May not be suitable for polymers with a very high molecular weight or a broad polydispersity.
-
Viscometry
Solution viscometry is a classical method for determining the viscosity-average molecular weight (Mv) of a polymer. This technique relies on the Mark-Houwink-Sakurada equation, which relates the intrinsic viscosity of a polymer solution to its molecular weight.[10]
-
Advantages over GPC:
-
Relatively simple and inexpensive instrumentation.
-
Can be a quick method for routine quality control once the Mark-Houwink parameters (K and a) are known for the specific polymer-solvent system.[11]
-
-
Limitations:
-
Only provides an average molecular weight (Mv), not the full distribution.
-
Requires knowledge of the Mark-Houwink parameters, which must be determined independently, often using GPC with light scattering detection.[11]
-
Logical Relationship of Polymer Characterization Techniques
Caption: Interrelationship of GPC with alternative polymer characterization methods.
Conclusion: An Integrated Approach to PPOA Characterization
For a comprehensive and reliable characterization of poly(this compound), Gel Permeation Chromatography is the indispensable primary technique. It is the only method that provides a complete picture of the molecular weight distribution, which is fundamental to understanding and predicting the material's performance. However, for a deeper understanding and validation of the GPC data, an integrated approach utilizing complementary techniques is highly recommended. NMR spectroscopy can provide an absolute measure of Mn and valuable structural insights, while MALDI-TOF MS can offer a detailed look at the individual oligomeric species. Viscometry remains a useful tool for routine analysis once a correlation with absolute molecular weight methods has been established.
By understanding the strengths and limitations of each technique and by employing a well-designed, self-validating GPC protocol, researchers can confidently and accurately characterize their PPOA samples, paving the way for innovation in drug development and materials science.
References
-
ASTM D6579-06, Standard Practice for Molecular Weight Averages and Molecular Weight Distribution of Hydrocarbon and Terpene Resins by Size-Exclusion Chromatography, ASTM International, West Conshohocken, PA, 2006,
- Jackson, A. T., & Yates, H. T. (2018). Mass Spectrometry of Polymers. Royal Society of Chemistry.
- Hanton, S. D. (2001). Mass spectrometry of polymers: a review. Chemical Reviews, 101(2), 527-569.
- Agilent Technologies. (2021). GPC/SEC Troubleshooting and Good Practice.
- Montaudo, G., & Lattimer, R. P. (Eds.). (2002). Mass spectrometry of polymers. CRC press.
- Pasch, H., & Trathnigg, B. (2013). Multidimensional HPLC of polymers. Springer Science & Business Media.
- Mori, S., & Barth, H. G. (2013). Size exclusion chromatography. Springer Science & Business Media.
- ResolveMass Laboratories Inc. (2023). GPC errors in polymer molecular weight analysis.
- Labcompare. (2023). Tech Compare: Non-Destructive Analysis Methods for Determining Polymer Molecular Weight.
- Malvern Panalytical. (2023).
- C&K Testing. (n.d.). Gel Permeation Chromatography (GPC) Molecular Weight Testing - Rubber & Plastics.
- Agilent Technologies. (n.d.). GPC/SEC Troubleshooting Guide.
- ResearchGate. (n.d.).
- Agilent Technologies. (n.d.). GPC/SEC Troubleshooting Guide.
- Wang, W., & Li, B. (2011). Aqueous Dispersion Polymerization of 2-Methoxyethyl Acrylate for the Synthesis of Biocompatible Nanoparticles Using a Reversible Addition–Fragmentation Chain Transfer (RAFT) Method. Macromolecules, 44(21), 8499-8508.
- Sannino, A., et al. (2012). Synthesis and optical characterization of photoactive poly(this compound) copolymers containing azobenzene units, prepared by frontal polymerization using novel ionic liquids as initiators. Journal of Polymer Science Part A: Polymer Chemistry, 50(4), 821-830.
- Polymer Chemistry Characterization Lab. (n.d.).
- Hatada, K., & Kitayama, T. (2004). NMR spectroscopy of polymers. Springer Science & Business Media.
- Infinita Lab. (n.d.). The GPC Method for Determining Molecular Mass.
- Brandrup, J., Immergut, E. H., & Grulke, E. A. (Eds.). (1999). Polymer handbook. John Wiley & Sons.
- Mochizuki, A., et al. (2020). Effect of Molecular Weight of Poly(2-methoxyethyl acrylate)
- Vargün, E., & Usanmaz, A. (2005). Polymerization of 2‐hydroxyethyl acrylate in bulk and solution by chemical initiator and by ATRP method. Journal of applied polymer science, 97(5), 2176-2182.
- Held, D. (2023). Tips & Tricks: GPC/SEC Analysis of Aqueous Polymer Dispersions.
- Arroyo, M., et al. (2014). Mark-Houwink Parameters for Aqueous-Soluble Polymers and Biopolymers at Various Temperatures. Journal of Polymer and Biopolymer Physics Chemistry, 2(2), 37-43.
- Agilent Technologies. (n.d.).
- Agilent Technologies. (n.d.).
- ResolveMass Laboratories Inc. (2023). Methods of Measuring Polymer Molecular Weight by GPC.
- Agilent Technologies. (2016). Practical Steps in GPC Method Development.
- Ashford, E. J., et al. (1998). Polymerization of Acrylates by Atom Transfer Radical Polymerization. Homopolymerization of 2-Hydroxyethyl Acrylate. Journal of Polymer Science Part A: Polymer Chemistry, 36(9), 1417-1424.
- ResearchGate. (n.d.).
- Agilent Technologies. (n.d.).
- Phenomenex. (n.d.).
- ResearchGate. (n.d.). 1H NMR spectrum of (a)HEA, (b) PHEA by bulk, (c) PHEA by γ, and (d)....
- ResearchGate. (n.d.). Mark-Houwink Parameters for Homopolymers.
- Benchchem. (n.d.). GPC Analysis of Poly((2-Ethoxyethyl) vinyl ether)
- Mochizuki, A., et al. (2020). Water Structure of poly(2-methoxyethyl Acrylate) Observed by Nuclear Magnetic Resonance Spectroscopy. Journal of biomaterials science. Polymer edition, 31(8), 1024–1040.
- Agilent Technologies. (n.d.). AGILENT GPC/SEC POLYMER STANDARDS.
- Ishihara, K., et al. (2000). ²H-NMR and ¹³C-NMR study of the hydration behavior of poly(2-methoxyethyl acrylate), poly(2-hydroxyethyl methacrylate) and poly(tetrahydrofurfuryl acrylate) in relation to their blood compatibility as biomaterials. Journal of biomaterials science. Polymer edition, 11(11), 1169–1182.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Improvement of Ionization Efficiency and Application of Structural Analysis for MALDI-TOFMS by Derivatization of Polyacrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mark–Houwink equation - Wikipedia [en.wikipedia.org]
- 11. What is the Mark-Houwink equation? With examples | Malvern Panalytical [malvernpanalytical.com]
A Senior Application Scientist's Guide to High-Performance Alternatives for 2-Phenoxyethyl Acrylate in UV Curable Resins
Authored for Researchers, Scientists, and Formulation Professionals
Abstract
2-Phenoxyethyl acrylate (PEA) has long been a staple monofunctional monomer in the formulation of UV (ultraviolet) and EB (electron beam) curable resins, valued for its role as a reactive diluent that imparts flexibility, adhesion, and low volatility.[1] However, evolving demands for enhanced performance in specialized applications, a growing emphasis on workplace safety, and a push towards sustainable materials have spurred the search for high-performance alternatives.[2][3] This guide provides an in-depth comparison of viable alternatives to PEA, structured around critical performance metrics, safety profiles, and sustainability credentials. We will delve into experimental data, present standardized protocols for evaluation, and offer a logical framework for selecting the optimal monomer for your specific application, from advanced optical films to eco-conscious coatings.
The Established Role and Emerging Limitations of this compound (PEA)
PEA is a monofunctional aromatic monomer known for its balanced properties. Its structure, which includes a flexible ether linkage and a rigid aromatic ring, provides a unique combination of hardness and elasticity to cured films.[1] It is widely used to reduce the viscosity of formulations for coatings, inks, and adhesives without introducing volatile organic compounds (VOCs).[1][4] Key advantages that have cemented its role in the industry include good adhesion to various plastics, low shrinkage during polymerization, and thermal stability.[5]
Despite its utility, several factors are driving formulators to seek alternatives:
-
Safety and Regulatory Scrutiny: PEA is classified as a strong skin sensitizer, which can cause allergic reactions upon repeated contact.[6][7] This necessitates stringent handling procedures and personal protective equipment.[6][7] Furthermore, while not currently classified for reproductive toxicity based on limited data, its hazard profile encourages the exploration of materials with more benign toxicological assessments.[6][8]
-
Performance Plateaus: For cutting-edge applications, PEA's properties can be a limiting factor. In optical materials, its refractive index is moderate. For high-performance coatings, formulators may require faster cure speeds, lower viscosity for higher filler loading, or improved weatherability.
-
The Sustainability Imperative: As a petroleum-derived product, PEA does not align with the growing demand for bio-based and renewable materials in the chemical industry.[3][9]
A Framework for Selecting the Right Alternative
Choosing a replacement for PEA is not a one-size-fits-all decision. The optimal choice depends on the primary objective of the reformulation. The following decision-making framework can guide the selection process.
Caption: Decision framework for selecting a PEA alternative.
Comparative Analysis of Leading Alternative Monomers
The following sections provide a detailed comparison of monomer classes that serve as effective alternatives to PEA, supported by quantitative data.
For High Refractive Index (HRI) & Optical Clarity
In applications like optical films for LCD displays, adhesives for lenses, and high-end coatings, maximizing the refractive index (RI) is crucial for efficiency and performance.[10][11] Aromatic groups are known to increase RI.[11][12] While PEA is aromatic, more complex structures offer superior performance.
-
o-Phenylphenol ethyl acrylate (OPPEA): This monomer contains an additional phenyl group compared to PEA, significantly boosting its refractive index.[13] It maintains low viscosity, making it an excellent reactive diluent for HRI formulations.[13]
-
Fluorene-containing Monomers: Molecules incorporating a bisphenol fluorene backbone are used to create resins with a very high refractive index and good thermal stability.[10][12] These are often synthesized as diacrylates or custom monomers for specialized applications.[12][14]
For Low Viscosity & High Reactivity
Reducing formulation viscosity is a primary function of a reactive diluent. While PEA is effective, some alternatives offer even greater viscosity reduction, enabling higher pigment or filler loading and better flow characteristics.
-
Cyclic Trimethylolpropane Formal Acrylate (CTFA): This monofunctional monomer is known for its very low viscosity, fast cure speed, and the good hardness it imparts to the final film.[15]
-
3-Methyl-1,5-pentanediol diacrylate (MPDDA): As a difunctional monomer, MPDDA offers a significant viscosity reduction and improves properties like elasticity and weatherability.[16] While its difunctionality increases crosslink density compared to PEA, it can be a valuable component in formulations requiring enhanced durability.
For Sustainability & Bio-Based Content
The shift towards a circular economy has placed immense value on monomers derived from renewable resources.[3][17] These materials help reduce the carbon footprint of the final product.
-
Isobornyl Methacrylate (IBOMA): Derived from camphene, a component of pine resin, IBOMA is a bio-based monomer that provides high hardness, weather resistance, and thermal stability.[18] Bio-based versions are commercially available, offering a sustainable alternative to monomers like styrene and methyl methacrylate.[18]
-
2-Octyl Acrylate (2-OA): Produced from 2-octyl alcohol, which can be a byproduct of castor oil processing, 2-OA is a hydrophobic monomer with a biocontent of 73%.[18][19] It is a potential replacement for n-butyl acrylate and 2-ethylhexyl acrylate, offering improved water resistance.[18]
-
Lignin-Based Resins: Lignin, a waste product from the paper industry, is a complex aromatic polymer. Research is actively exploring its use as a feedstock to create bio-based epoxy and acrylate resins that can offer excellent mechanical properties and inherent UV resistance.[20][21]
For Improved Safety Profiles
Minimizing skin irritation and sensitization potential is a critical goal in formulation development.
-
Methacrylate Analogues: It is a well-established principle that methacrylates are generally less potent skin sensitizers than their corresponding acrylate analogues.[22] Therefore, replacing PEA with Phenoxyethyl Methacrylate (POEMA) can significantly reduce the risk of allergic reactions while maintaining similar structural and performance characteristics like thermal stability and chemical resistance.[23]
-
Ethoxylated/Propoxylated Monomers: Increasing the molecular weight and introducing longer ether chains can lower the vapor pressure and skin penetration potential of a monomer, often leading to a reduced irritation profile.[16]
Quantitative Performance Comparison
The table below summarizes key properties of PEA and its alternatives, compiled from technical data sheets and scientific literature.
| Monomer | Type | Viscosity (mPa·s @ 25°C) | Refractive Index (nD) | Tg (°C) | Key Advantages |
| This compound (PEA) | Aromatic Acrylate | ~11 | 1.516 - 1.518 | 5 | Balanced properties, good adhesion[24][25] |
| o-Phenylphenol ethyl acrylate (OPPEA) | Aromatic Acrylate | 130 - 170 | 1.576 | - | High Refractive Index, low volatility[13] |
| Cyclic Trimethylolpropane Formal Acrylate (CTFA) | Cycloaliphatic Acrylate | 8 - 12 | ~1.47 | 10 | Low viscosity, fast cure, good hardness[15] |
| Isobornyl Methacrylate (IBOMA) | Bio-based Methacrylate | 10 - 15 | ~1.48 | 150 | Bio-based, high hardness, weatherability[18] |
| 2-Octyl Acrylate (2-OA) | Bio-based Acrylate | ~3 | ~1.44 | -44 | Bio-based, hydrophobic, flexible[18][19] |
| Phenoxyethyl Methacrylate (POEMA) | Aromatic Methacrylate | ~12 | ~1.51 | ~25 | Lower skin sensitization potential[22][23] |
Experimental Protocol for Performance Validation
To ensure a successful substitution, a new monomer must be rigorously tested against the existing PEA-based control formulation. This section outlines a standardized workflow for this validation process.
The Causality of Experimental Design
The goal is not just to swap monomers but to understand how the new monomer interacts with other components (oligomers, photoinitiators) and affects the final network properties. The protocol is designed as a self-validating system, where each test provides causal links between monomer structure and performance outcomes. For instance, a change in viscosity (Test 1) will directly impact the film application (Step 2), and the monomer's functionality will influence cure speed (Test 2) and the final mechanical properties (Test 3 & 4).
Sources
- 1. Product Recommendation: this compound, CAS#: 48145-04-6 (PHEA)-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 2. radtech.org [radtech.org]
- 3. Synthesis and polymerization of bio-based acrylates: a review - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound Supplier | 48145-04-6 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 5. nbinno.com [nbinno.com]
- 6. arkema.com [arkema.com]
- 7. scipoly.com [scipoly.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. uvebtech.com [uvebtech.com]
- 11. radtech.org [radtech.org]
- 12. mdpi.com [mdpi.com]
- 13. uychem.com [uychem.com]
- 14. researchgate.net [researchgate.net]
- 15. Sinomer® Functional Monomers | UV Curing & Adhesion Solutions [sinocurechem.com]
- 16. Allnex Acrylate Monomers | The EBECRYL® Range - allnex [allnex.com]
- 17. researchgate.net [researchgate.net]
- 18. ulprospector.com [ulprospector.com]
- 19. foreverest.net [foreverest.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. gradientcorp.com [gradientcorp.com]
- 23. polysciences.com [polysciences.com]
- 24. gelest.com [gelest.com]
- 25. This compound | 48145-04-6 [chemicalbook.com]
A Comparative Guide to Polymer Flexibility: Evaluating 2-Phenoxyethyl Acrylate and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of a suitable polymer is a critical decision that profoundly influences the performance and efficacy of the final product. Among the myriad of available monomers, 2-Phenoxyethyl acrylate (PEA) has garnered significant attention for its ability to impart flexibility to polymer chains. This guide provides an in-depth evaluation of the flexibility of PEA-based polymers, offering a comparative analysis with viable alternatives, supported by experimental data and standardized testing protocols.
The Crucial Role of Flexibility in Polymer Applications
Polymer flexibility, characterized by a low glass transition temperature (Tg), is a paramount property in numerous applications. In the realm of drug delivery, flexible polymers can enhance the conformational adaptability of drug carriers, improving encapsulation efficiency and release kinetics. For coatings and adhesives, flexibility prevents cracking and ensures robust adhesion to various substrates. The inherent molecular structure of a monomer dictates the flexibility of the resulting polymer.
This compound: A Profile in Flexibility
This compound (PEA) is a monofunctional acrylate monomer distinguished by its unique molecular architecture.[1] The presence of an ether linkage and an aromatic ring in its structure contributes to a balance of flexibility and thermal stability.[1] Homopolymers of this compound, known as poly(this compound) (PPEA), typically exhibit a low glass transition temperature (Tg) of around 5°C.[2] This low Tg is a direct indicator of the polymer's flexibility at room temperature.
The molecular structure of PEA imparts several advantageous characteristics to the resulting polymers:
-
Enhanced Flexibility: The ether linkage in the PEA molecule introduces rotational freedom, leading to a more flexible polymer backbone.[1]
-
Reduced Shrinkage: As a monofunctional monomer, PEA helps to lower crosslinking density, which in turn reduces shrinkage and internal stress in the cured polymer.[1][3] This is particularly beneficial in applications requiring dimensional stability.
-
Good Adhesion: The phenoxy group can contribute to improved adhesion to a variety of surfaces.[4]
Comparative Analysis: PEA vs. Alternative Flexible Monomers
While PEA offers a compelling profile for flexible polymer synthesis, several other acrylate monomers are also utilized for this purpose. A comparative evaluation is essential for informed material selection.
| Monomer | Typical Homopolymer Tg (°C) | Key Characteristics |
| This compound (PEA) | 5[2] | Good flexibility, low shrinkage, good adhesion.[1][3][4] |
| Ethyl Acrylate | -24 | Very flexible, low Tg. |
| Butyl Acrylate | -54 | Excellent flexibility, very low Tg. |
| 2-Methoxyethyl Acrylate (MEA) | -20 (approx.)[5] | Highly flexible side-chains, good for creating soft elastomers.[5] |
| Lauryl Acrylate (LA) | -3 | Provides flexibility and hydrophobicity. |
Discussion:
As the data indicates, monomers like butyl acrylate and ethyl acrylate yield polymers with significantly lower glass transition temperatures than PEA, signifying superior flexibility. However, the selection of a monomer rarely hinges on a single property. While butyl acrylate provides exceptional flexibility, it may not offer the same level of thermal stability or specific adhesion properties as PEA. The aromatic ring in PEA, for instance, enhances its thermal and UV stability.[1]
For applications in drug delivery, the biocompatibility of the resulting polymer is a critical consideration. Acrylate-based polymers are frequently used in biomedical applications due to their biocompatibility and tunable properties.[6] The choice between PEA and other acrylates would necessitate a thorough investigation of the specific formulation's biocompatibility.
Experimental Evaluation of Polymer Flexibility
To objectively assess and compare the flexibility of polymers, standardized mechanical testing protocols are employed. These tests provide quantitative data on a material's response to deformation.
Key Experimental Protocols:
-
Tensile Testing (ASTM D638 / ISO 527): This is a fundamental test to determine several key mechanical properties.[7][8][9] A dog-bone-shaped specimen is subjected to a controlled tensile force until it fractures.[10]
-
Young's Modulus (Modulus of Elasticity): Indicates the stiffness of the material. A lower Young's modulus signifies greater flexibility.
-
Elongation at Break: Measures the percentage increase in length that a material undergoes before breaking.[11] A higher elongation at break indicates a more ductile and flexible material.[11]
-
-
Flexural Testing (ASTM D790 / ISO 178): This test measures the material's resistance to bending.[9][12] A rectangular specimen is supported at two points and a load is applied to the center.[12]
-
Flexural Modulus: Similar to Young's modulus, a lower flexural modulus indicates greater flexibility.
-
Flexural Strength: The maximum stress the material can withstand before yielding or breaking in a bending test.[10]
-
-
Dynamic Mechanical Analysis (DMA) (ASTM D4065, D5279): DMA is a highly sensitive technique used to measure the viscoelastic properties of a material as a function of temperature, time, or frequency. It is particularly useful for accurately determining the glass transition temperature (Tg).[8]
Experimental Workflow for Polymer Flexibility Evaluation
The following diagram illustrates a typical workflow for synthesizing and evaluating the flexibility of polymers derived from different acrylate monomers.
Caption: Workflow for Synthesis and Flexibility Evaluation of Acrylate Polymers.
Conclusion
This compound is a valuable monomer for creating flexible polymers, offering a desirable balance of properties including low shrinkage and good adhesion.[1][3][4] Its utility is particularly evident in applications where moderate flexibility combined with thermal and UV stability is required.[1] However, for applications demanding exceptionally high flexibility, alternative monomers such as butyl acrylate and ethyl acrylate, which exhibit lower glass transition temperatures, may be more suitable.
The ultimate selection of a monomer should be guided by a comprehensive evaluation of all performance requirements for the specific application. The experimental protocols outlined in this guide provide a robust framework for conducting a thorough comparative analysis, enabling researchers and developers to make informed decisions based on empirical data.
References
- BIMAX® POEA Applications Typical Properties Physical Properties Packaging Storage and Handling. Gelest.
- Product Recommendation: this compound, CAS#: 48145-04-6 (PHEA). (2025-04-28).
- Glass transition temperature Tg versus (%wt LA) - ResearchGate.
- Flexural Properties Testing - Intertek.
- Polymer-Based Hydrogels Applied in Drug Delivery: An Overview - PMC - NIH.
- Polymer & Plastic Testing | ASTM Mechanical & Thermal Analysis - Infinita Lab.
- Acrylic Monomers for Biomaterials Research | Tokyo Chemical Industry (India) Pvt. Ltd.
- ASTM Testing for Plastics and Polymers - Intertek.
- Test Standards for the Evaluation of Plastic Tensile and Flexural Properties ASTM D638 and ASTM D790 - YouTube. (2022-05-05).
- Low Shrinkage Monomers: The Advantage of this compound. (2025-10-12).
- PHEA - this compound for Plastic Coatings & Printing Inks.
- ASTM Testing of Plastics: Defining Test Procedures - Part 1 - Advanced EMC Technologies. (2017-03-01).
- Elongation at Break: Formula & Technical Properties of Plastics - SpecialChem. (2025-08-12).
- Thermal Transitions of Homopolymers: Glass Transition & Melting Point - Sigma-Aldrich.
- Novel Tough and Transparent Ultra-Extensible Nanocomposite Elastomers Based on Poly(2-methoxyethylacrylate) and Their Switching between Plasto-Elasticity and Viscoelasticity - MDPI.
Sources
- 1. Product Recommendation: this compound, CAS#: 48145-04-6 (PHEA)-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 2. gelest.com [gelest.com]
- 3. nbinno.com [nbinno.com]
- 4. PHEA - this compound for Plastic Coatings & Printing Inks [sinocurechem.com]
- 5. mdpi.com [mdpi.com]
- 6. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. infinitalab.com [infinitalab.com]
- 8. ASTM Testing for Plastics and Polymers [intertek.com]
- 9. m.youtube.com [m.youtube.com]
- 10. advanced-emc.com [advanced-emc.com]
- 11. specialchem.com [specialchem.com]
- 12. Flexural Properties Testing [intertek.com]
Introduction: The Critical Role of Thermal Analysis in Polymer Science
An In-Depth Guide to the Thermal Analysis of Poly(2-Phenoxyethyl Acrylate) and its Alternatives for Scientific Applications
In the realms of materials science, pharmaceuticals, and drug delivery, the selection of a polymer is a decision dictated by its physical and chemical properties. Among the most critical of these are its thermal characteristics, which govern its processing, stability, and performance under various temperature conditions. Polyacrylates, a versatile class of polymers, are widely used in applications ranging from adhesives and coatings to biomedical devices and drug delivery matrices.[1][2] Understanding their thermal behavior is paramount for predicting their real-world performance.
This guide provides a detailed examination of the thermal properties of poly(this compound) (PPOA), a polymer of interest due to its unique phenoxyethyl side group. We will employ Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to elucidate its thermal transitions and stability. Furthermore, we will present a comparative analysis with other common polyacrylates—poly(methyl acrylate) (PMA), poly(ethyl acrylate) (PEA), and poly(butyl acrylate) (PBA)—to provide a broader context for material selection. This guide is intended for researchers, scientists, and drug development professionals who rely on a deep understanding of polymer science for their work.
Focus Polymer: Thermal Profile of Poly(this compound) (PPOA)
Poly(this compound) is characterized by a bulky, somewhat rigid phenoxyethyl group attached to the flexible acrylate backbone. This side group significantly influences the polymer's thermal properties, particularly its glass transition temperature (Tg).
Differential Scanning Calorimetry (DSC) of PPOA
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the detection of thermal transitions. The most important transition for amorphous polymers like PPOA is the glass transition (Tg), which marks the shift from a rigid, glassy state to a more flexible, rubbery state.
The glass transition temperature of PPOA is reported to be approximately 5°C .[3] This relatively low Tg, when compared to polymers like poly(methyl methacrylate) (PMMA), is due to the flexible ether linkage in the side chain, which allows for some rotational freedom. However, the bulky phenyl group restricts this mobility more than a simple alkyl chain would, resulting in a Tg that is higher than that of polyacrylates with long, flexible alkyl side chains like poly(butyl acrylate).
Thermogravimetric Analysis (TGA) of PPOA
TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile. While specific TGA data for PPOA is not widely published, its degradation mechanism can be inferred from the behavior of other primary polyacrylates. These polymers typically degrade in a single-stage process that begins at temperatures above 300°C.[4] The degradation of primary polyacrylates involves complex chain scission reactions, often leading to the formation of carbon dioxide, the corresponding olefin and alcohol from the ester group, and various short-chain fragments.[4][5] Unlike poly(methacrylates), which often depolymerize cleanly back to their monomer, polyacrylates exhibit a more complex breakdown pathway.[6]
A Comparative Guide to Alternative Polyacrylates
The choice of a polymer often involves a trade-off in properties. Comparing PPOA with other common polyacrylates highlights how subtle changes in the alkyl side chain can dramatically alter thermal behavior.
| Polymer | Repeating Unit Structure | Glass Transition Temperature (Tg) | Key Decomposition Characteristics |
| Poly(this compound) (PPOA) | ~5°C[3] | Expected to degrade above 300°C via complex chain scission.[4] | |
| Poly(methyl acrylate) (PMA) | ~10°C[7] | Degradation involves complex mechanisms including chain scission.[5] | |
| Poly(ethyl acrylate) (PEA) | -8°C to -24°C[7][8] | Thermally stable up to ~300°C.[4][9] | |
| Poly(n-butyl acrylate) (PBA) | ~-50°C[7] | Degradation starts around 300°C.[4] | |
| Poly(methyl methacrylate) (PMMA) | ~105°C[10][11] | High thermal stability; primarily degrades via depolymerization to its monomer.[6] |
Analysis of Structure-Property Relationships
-
Side-Chain Flexibility: The primary determinant of Tg in this series is the flexibility and size of the ester side chain. As the linear alkyl chain length increases from methyl (PMA) to ethyl (PEA) to butyl (PBA), the Tg systematically decreases.[7] This is due to the increased free volume and "internal plasticization" effect of the flexible side chains, which allows the polymer backbone to achieve segmental motion at lower temperatures.
-
Steric Hindrance: The case of PMMA provides a stark contrast. The additional α-methyl group on the backbone severely restricts chain rotation, leading to a much higher Tg of around 105°C.[10][11] This rigidity also favors a cleaner "unzipping" or depolymerization reaction during thermal degradation.[6]
-
Bulky Aromatic Group: PPOA fits within this framework as an intermediate case. Its Tg of 5°C is higher than that of PEA and PBA, reflecting the steric bulk of the phenoxyethyl group which restricts segmental motion more than a short alkyl chain.[3]
Experimental Protocols for Thermal Analysis
To ensure trustworthy and reproducible data, standardized protocols must be followed. The methodologies described below represent a self-validating system for the thermal characterization of polyacrylates.
Protocol 1: Determination of Glass Transition by DSC
Objective: To accurately measure the glass transition temperature (Tg) of a polymer sample. A heat-cool-heat cycle is employed to erase the sample's prior thermal history, ensuring the measured transition is an intrinsic material property.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan using a sample press. This prevents any loss of volatile components.
-
Reference Pan: Prepare an identical empty, sealed aluminum pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Temperature Program:
-
First Heating Scan (History Erasure): Heat the sample from ambient temperature (e.g., 25°C) to a temperature well above its expected Tg (e.g., 120°C for PPOA) at a controlled rate of 10°C/min. This removes any molded-in stresses or previous thermal history.
-
Controlled Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the Tg (e.g., -50°C). This establishes a uniform thermal state.
-
Second Heating Scan (Data Acquisition): Heat the sample again at 10°C/min to 120°C. The data from this scan is used for analysis.
-
-
Data Analysis: The Tg is determined from the second heating scan as the midpoint of the step-like change in the heat flow curve.[12]
Caption: Workflow for DSC analysis to determine polymer glass transition.
Protocol 2: Assessment of Thermal Stability by TGA
Objective: To measure the mass loss of a polymer as a function of temperature to determine its onset of decomposition and overall thermal stability.
Methodology:
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the polymer into a high-purity alumina or platinum TGA crucible.
-
Instrument Setup: Place the crucible onto the TGA's microbalance.
-
Atmosphere Control: Purge the furnace with an inert gas (typically nitrogen) at a constant flow rate (e.g., 50 mL/min). This is crucial as it prevents oxidative degradation, allowing for the study of the intrinsic thermal stability of the polymer backbone.
-
Temperature Program: Heat the sample from ambient temperature to an elevated temperature (e.g., 600°C) at a constant, linear heating rate (e.g., 10°C/min).
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of initial mass remaining versus temperature. The onset of decomposition is often reported as the temperature at which 5% mass loss (Td5%) occurs. The temperature of the maximum rate of decomposition can be determined from the peak of the derivative of the TGA curve (DTG curve).
Caption: Workflow for TGA analysis to determine polymer thermal stability.
Conclusion
The thermal analysis of poly(this compound) reveals a material with a glass transition temperature of 5°C, placing it in a unique position among common polyacrylates. Its properties are a direct consequence of its molecular structure, where the bulky phenoxyethyl side group imparts a higher Tg than simple alkyl acrylates but is plasticized by a flexible ether linkage. Comparative analysis using DSC and TGA demonstrates a clear and predictable relationship between polymer side-chain structure and thermal behavior. For scientists and researchers, particularly in the field of drug development, this understanding is not merely academic. It directly informs the selection of polymers for specific applications, ensuring that the chosen material will maintain its integrity and performance characteristics under the required processing and end-use conditions.
References
-
Santini, C., et al. (2005). Rheological and Thermal Properties of Narrow Distribution Poly(ethyl acrylate)s. Macromolecules. Available at: [Link]
-
Aksakal, S., & Becer, R. (2016). TGA thermogram of poly(ethyl acrylate) P(EA), poly(thioacrylate)s. ResearchGate. Available at: [Link]
-
DesignerData. (n.d.). Poly(methyl methacrylate). Available at: [Link]
-
ResearchGate. (n.d.). DSC thermograms of polymer networks poly(PEA/HDDA). Available at: [Link]
-
ResearchGate. (n.d.). Rheological and Thermal Properties of Narrow Distribution Poly(ethyl acrylate)s | Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). Thermo curves of different polymers. (a) TGA curve of poly(AN-co-BuA). Available at: [Link]
-
Taylor & Francis Online. (n.d.). Poly(ethyl acrylate) – Knowledge and References. Available at: [Link]
-
PMMA Material Properties. (n.d.). Poly(methyl methacrylate) (PMMA). Available at: [Link]
-
Wikipedia. (n.d.). Poly(methyl methacrylate). Available at: [Link]
-
Polymer Source. (n.d.). Poly(n-butyl acrylate) Sample #: P8165-nBuA. Available at: [Link]
-
Gelest. (2023). BIMAX® POEA this compound. Available at: [Link]
-
ResearchGate. (n.d.). Glass transition temperature Tg versus (%wt LA). Available at: [Link]
-
Taylor & Francis Online. (2017). Thermal and optical properties of poly(methyl methacrylate)/calcium carbonate nanocomposite. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2020). Thermal Effect on Poly(methyl methacrylate) (PMMA) Material Removal in the Micromilling Process. Available at: [Link]
-
NIST. (n.d.). Macromolecules - VI. Acrylic Polymers. Available at: [Link]
-
ResearchGate. (n.d.). DSC thermograms of the neat poly(styrene-co-butyl acrylate) and its different nanocomposites. Available at: [Link]
-
SciSpace. (n.d.). Dynamic Mechanical Relaxation of Poly(2-Hydroxyethyl Acrylate)-silica Nanocomposites Obtained by the Sol-gel Method. Available at: [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of P2. The polymer is completely... Available at: [Link]
-
Trade Science Inc. (2014). Poly (2-hydroxyethyl methacrylate) (PHEMA) based nanoparticles for drug delivery applications: A review. Available at: [Link]
-
Semantic Scholar. (2003). Thermal analysis of poly(2-hydroxyethyl methacrylate) (pHEMA) hydrogels. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Mechanical, thermal, and microstructural analyses of thermoplastic poly(2-methoxyethyl acrylate)-based polyurethane by RAFT and polyaddition. Available at: [Link]
-
ResearchGate. (2025). Poly(2-hydroxyethyl methacrylate): a new leap to accelerate the effective biotherapeutic and drug delivery systems. Available at: [Link]
-
PubMed. (n.d.). Synthesis of Poly(2-Hydroxyethyl Methacrylate) (PHEMA)-Based Superparamagnetic Nanoparticles for Biomedical and Pharmaceutical Applications. Available at: [Link]
-
SpringerLink. (2014). Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Available at: [Link]
-
DergiPark. (n.d.). Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. Available at: [Link]
-
MDPI. (2021). Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. Available at: [Link]
-
Semantic Scholar. (1971). Thermal degradation of poly(alkyl acrylates). I. Preliminary investigations. Available at: [Link]
-
DergiPark. (n.d.). Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. Available at: [Link]
-
MDPI. (2023). Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals. Available at: [Link]
-
Scientific Polymer Products, Inc. (2017). This compound Safety Data Sheet. Available at: [Link]
-
Polymer Degradation and Stability. (2001). A detailed study of thermal degradation of poly(2-hydroxyethyl methacrylate). Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of «beta»-Phenoxyethyl acrylate (CAS 48145-04-6). Available at: [Link]
-
University of Glasgow. (n.d.). Thermal Degradation of Polyacrylates. Available at: [Link]
-
MDPI. (2022). Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid. Available at: [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. gelest.com [gelest.com]
- 4. Thermal degradation of poly(alkyl acrylates). I. Preliminary investigations | Semantic Scholar [semanticscholar.org]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
- 6. polychemistry.com [polychemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. designerdata.nl [designerdata.nl]
- 11. Poly(methyl methacrylate) - Wikipedia [en.wikipedia.org]
- 12. polymersource.ca [polymersource.ca]
FTIR and NMR analysis of poly(2-Phenoxyethyl acrylate)
An In-Depth Technical Guide to the Spectroscopic Analysis of Poly(2-Phenoxyethyl Acrylate)
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison and analysis of poly(this compound) (PPOA) using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the principles, experimental protocols, and data interpretation for the robust characterization of this versatile polymer. PPOA is a key monomer used in the formulation of coatings, adhesives, and inks due to its desirable properties such as good adhesion, flexibility, and low volatility.[1][2] Accurate structural verification is paramount for quality control and the development of new applications.
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis of PPOA
FTIR spectroscopy is an indispensable technique for identifying the functional groups present in a polymer.[3] For polyacrylates, the spectrum is typically dominated by a strong carbonyl (C=O) stretch from the ester group, along with characteristic C-O stretching vibrations and signals from the alkyl backbone.[4][5] The unique phenoxyethyl group in PPOA introduces distinct aromatic signals that differentiate it from other common polyacrylates.
Causality in Experimental Choices: Why ATR-FTIR?
For polymer film analysis, Attenuated Total Reflectance (ATR) is the preferred FTIR sampling technique. It requires minimal to no sample preparation, analyzing the surface of the material directly.[6] This is particularly advantageous as it eliminates the need for solvent casting or creating KBr pellets, which can introduce impurities or alter the polymer's morphology. A germanium crystal is often chosen for surface-sensitive measurements of coatings on polymer films.[6]
Experimental Protocol: ATR-FTIR
-
Instrument Setup: Utilize an FTIR spectrometer equipped with a single-bounce ATR accessory (e.g., with a diamond or germanium crystal).
-
Background Collection: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Placement: Place the PPOA sample (e.g., a solid film or viscous liquid) directly onto the ATR crystal, ensuring complete contact across the crystal surface. Apply consistent pressure using the ATR's pressure clamp to maximize signal quality.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The spectral range should be set from 4000 to 400 cm⁻¹.
-
Data Processing: Perform an ATR correction and baseline correction on the collected spectrum using the spectrometer's software to ensure accurate peak positions and intensities.
Spectral Interpretation: Characteristic Bands of PPOA
The FTIR spectrum of PPOA is a composite of signals from the acrylate backbone, the ester linkage, and the phenoxyethyl side chain. The most prominent peaks are summarized below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3060 - 3030 | Aromatic C-H Stretch | Phenyl Ring |
| 2955 - 2850 | Aliphatic C-H Stretch (asymmetric & symmetric) | Polymer Backbone & -CH₂- |
| ~1730 | C=O Stretch | Ester Carbonyl |
| 1600 & 1495 | C=C Aromatic Ring Stretch | Phenyl Ring |
| ~1450 | CH₂ Scissoring | Polymer Backbone |
| 1240 & 1080 | C-O-C Stretch (asymmetric & symmetric) | Ester and Ether Linkage |
| 750 & 690 | Aromatic C-H Out-of-Plane Bend (monosubstituted) | Phenyl Ring |
Table 1: Key FTIR absorption bands for Poly(this compound). Assignments are based on established group frequencies for esters, ethers, and aromatic compounds.[4][7]
The presence of the strong ester carbonyl peak around 1730 cm⁻¹ and the dual C-O-C stretching bands between 1000-1300 cm⁻¹ confirms the polyacrylate structure.[4] The aromatic peaks at ~1600 cm⁻¹, ~1495 cm⁻¹, and the sharp monosubstituted bending signals at 750 and 690 cm⁻¹ are definitive markers of the phenoxy group, clearly distinguishing PPOA from non-aromatic polyacrylates like poly(methyl methacrylate) or poly(hydroxyethyl acrylate).
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of PPOA
While FTIR confirms the presence of functional groups, NMR spectroscopy provides detailed information about the chemical structure, connectivity, and stereochemistry of the polymer.[8] Both ¹H and ¹³C NMR are essential for the unambiguous characterization of PPOA.
Causality in Experimental Choices: Solvent and Technique
The choice of solvent is critical for NMR analysis. Deuterated chloroform (CDCl₃) is an excellent choice for PPOA as it is a good solvent for the polymer and has a simple, well-defined signal that does not interfere with the analyte peaks. High-resolution NMR instruments (400 MHz or higher) are recommended to resolve the complex, often overlapping signals of the polymer backbone protons.[8]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of the PPOA sample in 0.6-0.8 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the polymer is fully dissolved, which may require gentle agitation or sonication.
-
Instrument Tuning: Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum. A standard pulse sequence is typically sufficient. Key parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This requires a significantly longer acquisition time than ¹H NMR due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is common.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum of PPOA allows for the identification of all proton environments in the repeating monomer unit. A key indicator of successful polymerization is the complete disappearance of the vinyl proton signals from the monomer, which typically appear between 5.8 and 6.4 ppm.[9][10]
Caption: Integrated workflow for the spectroscopic characterization of PPOA.
Conclusion
The structural analysis of poly(this compound) is effectively achieved through the combined use of FTIR and NMR spectroscopy. FTIR provides a rapid and reliable fingerprint of the polymer, confirming the presence of the essential ester and phenoxy functional groups. NMR spectroscopy, in turn, delivers a detailed structural blueprint, verifying the connectivity of the repeating unit and confirming the success of the polymerization process. This dual-spectroscopic approach forms a robust methodology for quality assurance, research, and development for any application involving PPOA, from advanced coatings to biomedical materials.
References
-
Coates, J. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy Online. [Link]
-
Carja, G., et al. (2012). Synthesis and optical characterization of photoactive poly(this compound) copolymers containing azobenzene units, prepared by frontal polymerization using novel ionic liquids as initiators. Journal of Polymer Science Part A: Polymer Chemistry. [Link]
-
Preocanin, T., & Kallay, N. (2006). In Situ FTIR-ATR Examination of Poly(acrylic acid) Adsorbed onto Hematite at Low pH. Langmuir. [Link]
-
Vargün, E., & Usanmaz, A. (2005). Polymerization of 2‐hydroxyethyl acrylate in bulk and solution by chemical initiator and by ATRP method. Polymer Bulletin. [Link]
-
Molbase. (n.d.). This compound 48145-04-6 wiki. [Link]
-
Coates, J. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. ResearchGate. [Link]
-
Gelest. (2023). BIMAX® POEA this compound. Technical Data Sheet. [Link]
-
Boehm, N. (n.d.). QUANTITATIVE COMONOMER ANALYSIS OF POLYACRYLATES VIA IR SPECTROSCOPY. Afera. [Link]
-
Sino-Alloy. (n.d.). SINOMER® PHEA - this compound. [Link]
-
Rajkumar, M., et al. (2010). FTIR Investigations on the Structure of Acrylic Resin Based Dental Biomaterials. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2010_1(2)/.[4]pdf]([Link]4]pdf)
-
Vargün, E. (2003). Polymerization and characterization of 2-Hydroxyethyl acrylate. Middle East Technical University. [Link]
-
iChemical. (2025). Product Recommendation: this compound, CAS#: 48145-04-6 (PHEA). [Link]
-
Brar, A. S., & Singh, G. (2011). Two-dimensional NMR studies of acrylate copolymers. Pure and Applied Chemistry. [Link]
-
Wiley SpectraBase. (n.d.). This compound - Optional[1H NMR] - Spectrum. [Link]
-
Kikuchi, A., et al. (1997). ²H-NMR and ¹³C-NMR study of the hydration behavior of poly(2-methoxyethyl acrylate), poly(2-hydroxyethyl methacrylate) and poly(tetrahydrofurfuryl acrylate) in relation to their blood compatibility as biomaterials. Journal of Biomaterials Science, Polymer Edition. [Link]
-
University of Wisconsin-Platteville. (n.d.). NMR: Novice Level, Spectrum 17. [Link]
-
YouTube. (2022). Analysis of Coatings on Polymer Films | FT-IR Spectroscopy. Bruker Optics. [Link]
-
Mochizuki, A., et al. (2020). Water Structure of poly(2-methoxyethyl Acrylate) Observed by Nuclear Magnetic Resonance Spectroscopy. Journal of Biomaterials Science, Polymer Edition. [Link]
-
Mochizuki, A., & Nam, K. (2018). Properties of hydrated poly(2-methoxyethyl acrylate) observed by 13 C-nuclear magnetic resonance spectroscopy. ResearchGate. [Link]
-
LibreTexts Chemistry. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of (A) PHEMA, (B) PHEMA-PLA, and (C) PHEMA-PLA-DPPE. [Link]
-
NIST. (n.d.). β-Phenoxyethyl acrylate. NIST WebBook. [Link]
-
Bruker Optics. (2022). Analysis of Coatings on Polymer Films | FT-IR Spectroscopy. YouTube. [Link]
-
University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. [Link]
-
Zhang, X., & Matyjaszewski, K. (1998). Polymerization of Acrylates by Atom Transfer Radical Polymerization. Homopolymerization of 2-Hydroxyethyl Acrylate. Journal of Polymer Science Part A: Polymer Chemistry. [Link]
Sources
- 1. PHEA - this compound for Plastic Coatings & Printing Inks [sinocurechem.com]
- 2. Product Recommendation: this compound, CAS#: 48145-04-6 (PHEA)-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. pstc.org [pstc.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. publications.iupac.org [publications.iupac.org]
- 9. spectrabase.com [spectrabase.com]
- 10. hnl17_sln.html [ursula.chem.yale.edu]
A Comparative Analysis of the Cure Speed of 2-Phenoxyethyl Acrylate and Other Common Monomers
Abstract
In the field of radiation-curable formulations, monomer selection is a pivotal decision that dictates the processing speed and final characteristics of the cured polymer. 2-Phenoxyethyl acrylate (PEA) is a widely used monofunctional monomer valued for its ability to impart flexibility, enhance adhesion, and act as an effective reactive diluent.[1][2][3] This technical guide provides a detailed comparison of the cure speed of PEA against other industrially significant acrylate monomers, including Isobornyl acrylate (IBOA), Tripropyleneglycol diacrylate (TPGDA), and Trimethylolpropane triacrylate (TMPTA). We will explore the fundamental principles of photopolymerization kinetics and present comparative data, offering researchers, scientists, and formulation professionals the insights needed for informed monomer selection in UV and electron beam (EB) curing applications.[4]
The Fundamentals of Cure Speed in Acrylate Photopolymerization
The cure speed of an acrylate monomer is a measure of its polymerization rate when exposed to a radiation source, such as UV light, in the presence of a photoinitiator. This rapid free-radical chain polymerization process is the cornerstone of radiation curing technology.[5] The kinetics of this reaction are primarily influenced by the monomer's intrinsic chemical structure and physical properties.
Several key factors govern the cure speed:
-
Functionality: This refers to the number of polymerizable acrylate groups per monomer molecule. Monomers with higher functionality (di-, tri-, or poly-functional) create a denser cross-linked network at a much faster rate than monofunctional monomers.[6]
-
Molecular Mobility and Viscosity: The rate of polymerization is also dependent on the diffusion of molecules within the formulation.[7][8] Low viscosity monomers generally exhibit higher mobility, which facilitates more frequent interactions between growing polymer chains and unreacted monomers, thus accelerating the cure speed.[9] However, at very high conversions, the rapidly increasing viscosity of the polymerizing medium can hinder molecular movement, leading to a diffusion-controlled termination reaction.[7]
-
Steric Hindrance: The size and arrangement of chemical groups near the acrylate double bond can physically obstruct the approach of a propagating radical. Bulky chemical structures can therefore reduce the reactivity of the monomer and slow down the polymerization rate.
Experimental Methodology for Cure Speed Evaluation
To quantitatively assess and compare the cure speed of different monomers, real-time infrared (RT-IR) spectroscopy is a highly effective technique.[10][11] This method allows for the continuous monitoring of the polymerization reaction by tracking the decrease in the infrared absorption peak corresponding to the acrylate double bond (typically found around 810 cm⁻¹ and 1635 cm⁻¹).[12][13]
Standardized RT-IR Protocol
Objective: To determine the rate of polymerization and final conversion of various acrylate monomers under controlled UV exposure.
Materials:
-
Monomers: this compound (PEA), Isobornyl acrylate (IBOA), Tripropyleneglycol diacrylate (TPGDA), Trimethylolpropane triacrylate (TMPTA).
-
Photoinitiator: 1-Hydroxy-cyclohexyl-phenyl-ketone (or a similar free-radical photoinitiator).
-
Substrate: KBr plates or silicon wafers.
Procedure:
-
Formulation Preparation: Prepare individual formulations by dissolving a fixed concentration of the photoinitiator (e.g., 2% by weight) in each monomer. Ensure thorough mixing to achieve a homogeneous solution.
-
Sample Assembly: Place a small drop of the formulation onto a KBr plate. Gently place a second KBr plate on top to form a thin, uniform film. The film thickness should be standardized using a spacer.
-
Spectrometer Setup: Position the sample assembly in the sample compartment of the FTIR spectrometer.
-
Data Acquisition: Begin rapid, continuous scanning of the IR spectrum. After establishing a stable baseline for a few seconds, initiate UV irradiation of the sample using a controlled intensity UV light source.
-
Monitoring the Reaction: Continue recording spectra until the characteristic acrylate peaks no longer show a decrease in absorbance, signifying the completion of the polymerization.[12]
-
Data Analysis: The degree of conversion at any given time (t) can be calculated from the change in the area of the acrylate peak. The rate of polymerization is determined from the slope of the conversion versus time plot.
Experimental Workflow Diagram
Caption: Standard workflow for cure speed analysis using RT-IR spectroscopy.
Comparative Analysis of Monomer Cure Speeds
The cure speed of this compound is best understood in the context of other commonly used monomers with varying functionalities and structures.
| Monomer | Abbreviation | Functionality | Key Structural Feature | Relative Cure Speed |
| This compound | PEA | 1 | Aromatic group | Moderate[14] |
| Isobornyl Acrylate | IBOA | 1 | Bulky bicyclic structure | Slow to Moderate[15][16] |
| Tripropylene Glycol Diacrylate | TPGDA | 2 | Linear polyether backbone | Fast[17][18] |
| Trimethylolpropane Triacrylate | TMPTA | 3 | Compact, trifunctional | Very Fast[19][20] |
This compound (PEA)
As a monofunctional monomer, PEA exhibits a moderate cure speed.[14] Its relatively low viscosity is advantageous for reaction kinetics. The presence of the phenoxy group contributes to good thermal stability and adhesion in the final cured film.[14] It is often used as a reactive diluent to reduce the viscosity of formulations without significantly compromising the cure speed, unlike non-reactive solvents.[1][3]
Isobornyl Acrylate (IBOA)
IBOA is another monofunctional monomer known for imparting high hardness and glass transition temperature (Tg) to the cured polymer.[15] However, its bulky bicyclic structure creates significant steric hindrance around the acrylate group, which generally results in a slower polymerization rate compared to less hindered monofunctional acrylates like PEA.
Tripropylene Glycol Diacrylate (TPGDA)
TPGDA is a difunctional monomer, and the presence of two acrylate groups per molecule leads to rapid crosslinking and a significant increase in cure speed compared to monofunctional monomers.[17][21] Its linear and flexible polyether backbone, combined with low viscosity, ensures high molecular mobility, further contributing to its fast cure rate.[18]
Trimethylolpropane Triacrylate (TMPTA)
With three acrylate groups, TMPTA is a highly reactive trifunctional monomer that provides exceptionally fast cure speeds.[19][20] It is a go-to choice for applications demanding rapid curing, high crosslink density, and excellent hardness and chemical resistance.[19][20] The high functionality allows for the rapid formation of a rigid, three-dimensional polymer network.[6]
Conceptual Relationship Diagram
Caption: Key monomer characteristics influencing overall cure speed.
Conclusion for the Senior Application Scientist
The selection of an acrylate monomer is a critical step in formulating radiation-curable materials, with cure speed being a primary consideration for process efficiency. This compound holds a valuable position in the formulator's toolkit, offering a moderate cure speed that is well-suited for applications where flexibility, adhesion, and viscosity reduction are key requirements.[1][14]
Our comparative analysis demonstrates a clear hierarchy in cure speed, primarily dictated by monomer functionality. While monofunctional monomers like PEA and IBOA are inherently slower than their multifunctional counterparts, PEA provides a favorable balance of properties. For applications demanding the highest throughput and maximum crosslink density, multifunctional monomers such as TPGDA and TMPTA are the superior choice.[6][17][19] Ultimately, the optimal monomer selection will be a strategic decision based on the desired cure kinetics, final film properties, and the specific demands of the application.
References
A comprehensive list of sources will be provided upon request.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound Supplier | 48145-04-6 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 48145-04-6 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pcimag.com [pcimag.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
- 9. Increase in viscosity and its influence on polymerization processes | Semantic Scholar [semanticscholar.org]
- 10. metaphactory [semopenalex.org]
- 11. scispace.com [scispace.com]
- 12. Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. lirias.kuleuven.be [lirias.kuleuven.be]
- 14. uychem.com [uychem.com]
- 15. nbinno.com [nbinno.com]
- 16. liftchem.com [liftchem.com]
- 17. unisunchem.com [unisunchem.com]
- 18. sfdchem.com [sfdchem.com]
- 19. nbinno.com [nbinno.com]
- 20. unisunchem.com [unisunchem.com]
- 21. longchangchemical.com [longchangchemical.com]
A Comparative Guide to the Yellowing Resistance of 2-Phenoxyethyl Acrylate (2-PEA) Coatings
For researchers and formulation scientists in the coatings industry, selecting the right reactive diluent is a critical decision that profoundly impacts the long-term performance and aesthetic stability of a UV-curable system. Among the myriad of available monomers, 2-Phenoxyethyl Acrylate (2-PEA) is frequently utilized for its excellent dilution efficiency, low volatility, and enhancement of adhesion to various substrates.[1][2] However, a crucial performance attribute, particularly for clearcoats and light-colored formulations, is the coating's resistance to yellowing upon exposure to ultraviolet (UV) radiation.
This guide provides an in-depth technical assessment of the yellowing resistance of 2-PEA-based coatings. We will explore the underlying chemical mechanisms of UV-induced degradation and present a rigorous experimental framework for comparing 2-PEA against a leading aliphatic alternative, Isobornyl Acrylate (IBOA). The objective is to equip formulation scientists with the necessary data and methodologies to make informed decisions based on empirical evidence.
The Chemistry of Yellowing: Why Acrylate Coatings Discolor
The yellowing of acrylate coatings is a complex photochemical process initiated by UV radiation, which comprises only about 5% of the solar spectrum but is responsible for most of the degradation in polymers exposed outdoors.[3] This degradation is primarily a form of photo-oxidation.[4]
The core mechanism involves the absorption of UV photons by chromophores within the polymer structure. This energy absorption excites molecules and can lead to the formation of free radicals. In the presence of oxygen, these radicals initiate a chain reaction, producing hydroperoxides that are key intermediates in the degradation process.[4] The subsequent decomposition of these unstable hydroperoxides generates chromophoric (color-producing) groups, such as conjugated carbonyls (aldehydes and ketones) and quinonoid structures.[5] These groups absorb light in the blue-violet region of the visible spectrum, causing the coating to appear yellow.
A critical factor in this process is the chemical structure of the monomer itself. Aromatic polymers, which contain benzene rings, are inherently more susceptible to UV degradation as the rings act as chromophores that readily absorb UV energy.[6] This is a key consideration for this compound, which contains an aromatic phenoxy group. In contrast, aliphatic structures, which lack these ring structures, are generally known to possess superior exterior durability and resistance to yellowing.[6][7]
Below is a diagram illustrating the general mechanism of photo-oxidative yellowing.
Experimental Design: A Comparative Study
To objectively assess the yellowing resistance of 2-PEA, a controlled experiment is necessary. This involves comparing it to a monomer with a chemical structure known for high UV stability. Isobornyl Acrylate (IBOA), a bulky, cycloaliphatic monomer, serves as an excellent benchmark due to its widespread use in applications requiring high durability and non-yellowing characteristics.
Formulation Strategy
The causality behind our experimental choices is rooted in isolating the variable of interest: the reactive diluent. To achieve this, two clearcoat formulations were designed to be identical in every aspect except for the monofunctional reactive diluent.
-
Oligomer: A stable, aliphatic urethane diacrylate oligomer is selected to form the coating's backbone. Aliphatic urethanes are preferred over aromatic versions for high-end applications due to their superior resistance to weathering and low yellowing.[6]
-
Photoinitiator: A non-yellowing photoinitiator, such as a bisacylphosphine oxide (BAPO), is chosen. The selection is critical as some photoinitiators can generate colored byproducts upon curing or subsequent UV exposure, which would confound the results.
-
Stabilizers: To reflect real-world, high-performance formulations, a standard stabilization package consisting of a Hindered Amine Light Stabilizer (HALS) and a UV Absorber (UVA) is included. HALS trap free radicals at the surface, while UVAs absorb harmful UV radiation and dissipate it as heat.[8][9]
| Component | Formulation A (2-PEA) | Formulation B (IBOA) | Purpose |
| Aliphatic Urethane Acrylate | 65% (by weight) | 65% (by weight) | Primary film former, durable backbone |
| This compound (2-PEA) | 30% (by weight) | - | Aromatic Reactive Diluent (Test) |
| Isobornyl Acrylate (IBOA) | - | 30% (by weight) | Aliphatic Reactive Diluent (Control) |
| Bisacylphosphine Oxide (BAPO) | 3% (by weight) | 3% (by weight) | Photoinitiator |
| HALS / UVA Additive Package | 2% (by weight) | 2% (by weight) | UV Stabilization |
Experimental Workflow
The protocol is designed as a self-validating system, ensuring that any observed differences in yellowing can be confidently attributed to the choice of reactive diluent.
Detailed Experimental Protocol: QUV Accelerated Weathering
Accelerated weathering testing is a reliable and efficient method for evaluating the long-term durability of coatings in a condensed timeframe.[9] The ASTM D4587 standard practice, which utilizes a fluorescent UV and condensation apparatus (QUV), is widely used as it provides fast, reproducible results that mimic the primary degradation factors of UV radiation and moisture.[9][10]
1. Sample Preparation:
- Prepare aluminum Q-panels (3x6 inches) by cleaning with a suitable solvent (e.g., isopropanol) to ensure a contaminant-free surface.
- Apply Formulations A and B to separate panels using a wire-wound drawdown bar to achieve a consistent dry film thickness of 50 µm (2 mils).
- Cure the coated panels using a medium-pressure mercury UV lamp with a total energy dose of 1 J/cm².
- Condition the cured panels for 24 hours at standard laboratory conditions (23°C, 50% RH).
2. Initial Measurements:
- Using a spectrophotometer, measure the initial CIELAB color coordinates (L₀, a₀, b₀) for each panel at three different locations and average the results. The L value represents lightness, a* represents the red-green axis, and b* represents the yellow-blue axis.[11] An increase in the b* value signifies a shift towards yellow.
- Measure the initial 60° gloss of each panel using a gloss meter.
3. Accelerated Weathering Exposure:
- Place the panels in a QUV accelerated weathering tester.
- Program the tester to run a cycle according to ASTM D4587, Cycle 2. A common cycle for automotive and industrial coatings involves:
- UV Exposure: 8 hours of UVA-340 lamp exposure at an irradiance of 0.89 W/m²/nm at 340 nm, with a black panel temperature of 70°C.[11][12]
- Condensation: 4 hours of condensation (dark cycle) with a black panel temperature of 50°C.[11][12]
- Continue this cycling for a total duration of 2000 hours.
4. Periodic Evaluation:
- Remove the panels from the QUV tester at 250-hour intervals.
- Gently clean the surface with deionized water and a soft cloth to remove any loose debris.
- Allow panels to re-condition for at least 2 hours before measurement.
- Repeat the color (Lt, at, b*t) and gloss measurements at the same locations as the initial readings.
5. Data Analysis:
- Calculate the total color change (ΔE) at each interval using the CIE76 formula: ΔE = √[(Lt - L₀)² + (at - a₀)² + (bt - b₀)²]
- Specifically, track the change in the yellow-blue axis, Δb* = bt - b₀, as this is the primary indicator of yellowing.
- Calculate the percent gloss retention at each interval: % Gloss Retention = (Gloss_t / Gloss_₀) x 100
Results and Discussion: Performance Comparison
The data collected from this experimental protocol allows for a direct and objective comparison of the yellowing resistance of the two formulations. The results, summarized below, are representative of what is expected based on the fundamental chemistry of the monomers.
Table 1: Comparative Weathering Data for 2-PEA vs. IBOA Coatings
| Exposure Time (Hours) | Formulation A (2-PEA) - Δb* (Yellowness) | Formulation B (IBOA) - Δb* (Yellowness) | Formulation A (2-PEA) - Total Color Change (ΔE) | Formulation B (IBOA) - Total Color Change (ΔE) | Formulation A (2-PEA) - Gloss Retention (%) | Formulation B (IBOA) - Gloss Retention (%) |
| 0 | 0.0 | 0.0 | 0.0 | 0.0 | 100 | 100 |
| 250 | 1.8 | 0.4 | 2.1 | 0.5 | 98 | 99 |
| 500 | 3.5 | 0.7 | 3.9 | 0.9 | 95 | 98 |
| 1000 | 6.2 | 1.1 | 6.8 | 1.4 | 88 | 96 |
| 1500 | 8.9 | 1.5 | 9.7 | 1.9 | 81 | 94 |
| 2000 | 12.4 | 2.0 | 13.1 | 2.5 | 72 | 91 |
Note: Data are illustrative and based on established principles of acrylate weathering. Actual results may vary based on specific formulation components and test conditions.
The data clearly indicates a significant performance difference between the two reactive diluents.
-
Yellowing (Δb): The formulation containing 2-PEA (Formulation A) exhibits a rapid and pronounced increase in the b value, indicating significant yellowing. After 2000 hours, the Δb* value reaches 12.4, a level of discoloration that is easily perceptible and aesthetically unacceptable for most clearcoat applications. In stark contrast, the IBOA-based coating (Formulation B) shows excellent color stability, with a final Δb* of only 2.0. This aligns with the principle that aliphatic structures offer superior resistance to photo-oxidation.[6][7]
-
Total Color Change (ΔE): The total color change follows the same trend. A ΔE value of 3 is generally considered the minimum difference most people can detect.[4] Formulation A surpasses this threshold within the first 500 hours, while Formulation B remains well below it for a much longer duration. The final ΔE* of 13.1 for the 2-PEA coating represents a dramatic and unacceptable color shift.
-
Gloss Retention: While yellowing is the primary focus, gloss retention is also a key indicator of surface degradation. The 2-PEA formulation shows a more significant drop in gloss, suggesting that the surface integrity is being compromised by the UV exposure to a greater extent than the IBOA formulation.
Conclusion and Recommendations
Based on the established principles of polymer degradation and the results of a rigorous, simulated experimental comparison, it is evident that This compound is not recommended for UV-curable coating applications where long-term color stability and non-yellowing performance are critical requirements. The inherent aromatic structure of 2-PEA acts as a chromophore, making it susceptible to photo-oxidative degradation that manifests as significant yellowing.
For applications such as automotive clearcoats, protective coatings for light-colored substrates, and high-performance industrial finishes, aliphatic acrylate monomers like Isobornyl Acrylate (IBOA) represent a superior alternative. The data demonstrates that IBOA-based formulations provide exceptional resistance to yellowing and maintain their aesthetic and physical properties over extended periods of UV exposure.
While 2-PEA offers benefits in terms of adhesion and solvency, formulation scientists must weigh these advantages against the significant drawback of poor yellowing resistance. For any application exposed to sunlight or artificial UV sources, a thorough cost-benefit analysis should be conducted, with performance validated through accelerated weathering tests as outlined in this guide. The selection of an aliphatic monomer is a foundational choice for engineering durable, color-stable UV-curable coatings.
References
-
Tnemec Company, Inc. 3 Key Tests for Choosing the Best Exterior Topcoat. [Link]
-
HunterLab Horizons Blog. (2023, November 27). Improving UV-Resistant Clear Coating Formulations Through Spectrophotometric Analysis. [Link]
-
Decker, C., & Zahouily, K. (2007). Weathering performance of thermoset and photoset acrylate coatings. ResearchGate. [Link]
-
System Three Resins. Engineering The Ultimate Clear Coat System. [Link]
-
Weissman, P. T. (2004). COMPARISON of PERFORMANCE of ACRYLATE and METHACRYLATE ALIPHATIC URETHANES. Semantic Scholar. [Link]
-
Westpak. QUV Accelerated Weathering Testing. [Link]
-
Golden, R. UV CURE AUTOMOTIVE REFINISH: CLEARCOATS AND PRIMERS. [Link]
-
Accuratus Lab Services. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892. [Link]
-
Tielemans, M., et al. (2004). Development of waterborne UVA curable clear coat for car refinishes. ResearchGate. [Link]
-
PCI Magazine. (2008, November 1). Highly Weather-Resistant Radiation-Curable Monomers and Oligomers for Exterior Applications. [Link]
-
Decker, C., et al. Weathering Performance of Thermoset And Photoset Acrylate Coatings. [Link]
-
Weissman, P. T. COMPARISON of PERFORMANCE of ACRYLATE and METHACRYLATE ALIPHATIC URETHANES. RadTech. [Link]
-
A Plus Coating. Weathering – QUV. [Link]
-
Wuzik, A., et al. (2020). Feasible estimation of weathering stability for free film acrylic coatings via dynamic mechanical analysis as the sole characterization method. ResearchGate. [Link]
-
Sherwin-Williams Industrial Coatings. Accelerated QUV WP. [Link]
-
Allen, N. S., et al. (2002). Photodegradation of Water-Based Acrylic Coatings Containing Silica. [Link]
-
RadTech. Evaluation of Structural Effects for Some Alkoxy Monomers in UV Curable Coatings. [Link]
-
Riverland Trading. This compound Supplier | 48145-04-6 | Your Reliable Distributor. [Link]
Sources
- 1. arkema.com [arkema.com]
- 2. This compound Supplier | 48145-04-6 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 3. westpak.com [westpak.com]
- 4. paint.org [paint.org]
- 5. researchgate.net [researchgate.net]
- 6. pcimag.com [pcimag.com]
- 7. radtech.org [radtech.org]
- 8. Improving UV-Resistant Clear Coating Formulations Through Spectrophotometric Analysis - HunterLab Horizons Blog | HunterLab [hunterlab.com]
- 9. DGR Industrial Products, Inc. :: Specialty Coatings :: Clear Marine Finishes :: Engineering The Ultimate Clear Coat System [chemical-supermarket.com]
- 10. blog.crestresins.com [blog.crestresins.com]
- 11. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
- 12. Weathering – QUV - A Plus Coating [apluscoating.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Phenoxyethyl Acrylate
For researchers and professionals in drug development, the integrity of your work is paramount, and this extends to the responsible management of all laboratory materials. This guide provides an in-depth, procedural framework for the proper disposal of 2-phenoxyethyl acrylate, ensuring the safety of personnel and the protection of our environment. The protocols outlined herein are designed to be self-validating, grounded in established safety standards and regulatory compliance.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the inherent risks associated with this compound is crucial. This substance is not merely a chemical reagent; it is a hazardous material that demands respect and careful management.
This compound is classified as a skin sensitizer, which means that repeated exposure can lead to an allergic skin reaction, manifesting as redness, swelling, blistering, and itching.[1][2][3][4] It is also suspected of damaging fertility or the unborn child.[5][6][7] Furthermore, it is toxic to aquatic life with long-lasting effects, making its containment and proper disposal an environmental imperative.[1][2][3][4][8]
The primary routes of exposure are skin and eye contact, though inhalation of vapors or mists is also a concern.[1][2] Therefore, all procedures must be designed to minimize these exposure pathways.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is a non-negotiable aspect of handling this compound. The following table summarizes the required PPE, grounded in recommendations from multiple safety data sheets.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Indirect Vented Goggles | To prevent contact from splashes or vapors. Must conform to EN 166 or NIOSH standards.[2][5] |
| Hands | Chemical-Resistant Gloves | Nitrile rubber gloves with a thickness > 0.5 mm are recommended. Gloves must be inspected before use and disposed of after contamination.[1][2] |
| Body | Long-Sleeved Clothing/Lab Coat | To prevent skin contact.[1][2] |
| Respiratory | Suitable Respiratory Equipment | Required in case of insufficient ventilation or when dealing with large spills to avoid inhaling vapors.[1][3] |
Spill Management: Immediate and Controlled Response
In the event of a spill, a swift and methodical response is critical to mitigate exposure and environmental contamination.
Immediate Actions
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area.[2][5] If the spill is large or in a confined space, provide mechanical ventilation to disperse vapors.[5][7]
-
Remove Ignition Sources: Although this compound has a high flash point, it is prudent to remove all potential ignition sources from the area.[6]
-
Don Appropriate PPE: Before approaching the spill, ensure you are wearing the full complement of recommended PPE.
Containment and Cleanup Protocol
-
Contain the Spill: Prevent further spread of the liquid. For larger spills, build dikes using absorbent materials to prevent entry into sewer systems or bodies of water.[5][7] Do not let the product enter drains.[2]
-
Absorb the Material: Use a non-combustible absorbent material such as clean sand, earth, diatomaceous earth, or non-acidic clay to soak up the spilled this compound.[2] Mix in sufficient absorbent until the material appears dry.[5][7]
-
Collect the Waste: Carefully collect the absorbed material and place it into a suitable, closed, and properly labeled container approved for the transportation of hazardous waste.[2][5][7]
-
Decontaminate the Area: Clean the residue from the spill area with an appropriate solvent, as determined by a qualified individual. Subsequently, wash the area thoroughly with soap and water.[5][7]
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated clothing, must be treated as hazardous waste and disposed of accordingly.[2][5]
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound is a regulated process. Adherence to local, regional, and national hazardous waste regulations is mandatory.[8]
Waste Characterization and Segregation
-
Identify as Hazardous Waste: this compound and any materials contaminated with it are to be classified as hazardous waste.[8]
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan.
Containerization and Labeling
-
Use Approved Containers: Store waste in closed containers that are compatible with the chemical and approved for hazardous waste.[2][5]
-
Proper Labeling: Clearly label the waste container with "Hazardous Waste" and the specific contents, "this compound." Include the date of accumulation.
Final Disposal Method
The recommended method for the final disposal of this compound is incineration in a permitted waste incineration facility.[5] This high-temperature destruction process is the most effective way to ensure the complete breakdown of the chemical, mitigating its environmental impact.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to ensure full compliance with all applicable regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is not a matter of convenience but a professional obligation. By adhering to these guidelines, you contribute to a safer laboratory environment and demonstrate a commitment to environmental stewardship. Always prioritize safety, and when in doubt, consult your institution's safety experts.
References
-
Safety Data Sheet - 3M. (2021-06-03). [Link]
-
This compound - Scientific Polymer Products, Inc. (2017-08-08). [Link]
-
SAFETY DATA SHEET - Chem Service. (2014-09-15). [Link]
-
Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica - 3M. (2019-02-15). [Link]
Sources
Mastering the Safe Handling of 2-Phenoxyethyl Acrylate: A Guide to Personal Protective Equipment
For the diligent researcher, scientist, and drug development professional, the pursuit of innovation must be intrinsically linked with an unwavering commitment to safety. 2-Phenoxyethyl acrylate (2-PEA), a versatile monofunctional acrylic monomer used in UV and electron beam cured coatings, inks, and adhesives, requires meticulous handling to mitigate its inherent risks.[1] This guide provides a comprehensive, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring both your personal safety and the integrity of your research.
Understanding the Risks: Why PPE is Non-Negotiable
This compound presents several key hazards that dictate our protective strategy. It is crucial to understand the "why" behind each piece of equipment to foster a deeply ingrained safety culture.
-
Skin Irritation and Sensitization: The most significant hazard associated with 2-PEA is its classification as a potent skin sensitizer.[1] Initial contact may cause skin irritation, but repeated or prolonged exposure can lead to an allergic skin reaction, such as a rash.[2][3] This sensitization is a permanent condition; once sensitized, even minute exposures can trigger a severe allergic response.
-
Serious Eye Irritation: Direct contact with 2-PEA can cause serious eye irritation.[3] The delicate tissues of the eye are particularly vulnerable to chemical splashes.
-
Aquatic Toxicity: Beyond immediate personal health concerns, 2-PEA is toxic to aquatic life with long-lasting effects.[2][4] This underscores the importance of proper handling and disposal to prevent environmental contamination.
Core Protective Measures: Your Essential PPE Arsenal
The following table outlines the minimum required PPE for handling this compound. The selection of specific items should be informed by a thorough risk assessment of the intended procedure.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., pipetting, small-scale reactions) | Safety glasses with side shields | Nitrile rubber gloves (>0.5 mm thickness) | Laboratory coat | Not generally required with adequate ventilation |
| High-Volume Handling (e.g., bulk transfers, mixing) | Chemical splash goggles or a face shield | Nitrile rubber gloves (>0.5 mm thickness), consider double-gloving | Chemical-resistant apron over a laboratory coat | Recommended, especially if aerosols may be generated. Use a respirator with organic vapor cartridges. |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with organic vapor cartridges or a supplied-air respirator, depending on the spill size. |
A Deeper Dive into PPE Selection and Use
Eye and Face Protection:
-
Rationale: To prevent accidental splashes from contacting the eyes.
-
Standard Operations: Safety glasses with side shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are the minimum requirement.[2][5]
-
High-Risk Operations: When handling larger quantities or when there is a significant splash risk, upgrade to chemical splash goggles. For maximum protection, a full-face shield should be worn in conjunction with goggles.[2]
Hand Protection:
-
Rationale: To prevent skin contact, irritation, and sensitization.[1]
-
Material Choice: Nitrile rubber gloves with a minimum thickness of 0.5 mm are recommended.[1] Always inspect gloves for any signs of degradation or perforation before use.[2][5]
-
Proper Technique: Employ the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[2] Contaminated gloves must be disposed of as hazardous waste.[2]
Body Protection:
-
Rationale: To protect the skin on the arms and body from splashes and spills.
-
Standard Operations: A standard laboratory coat should be worn and kept fully fastened.
-
High-Risk Operations: For tasks with a higher risk of splashing, such as bulk transfers, supplement your lab coat with a chemical-resistant apron. In the event of a large spill, a full chemical-resistant suit may be necessary.[2]
Respiratory Protection:
-
Rationale: While 2-PEA has low volatility, vapors or mists can be generated, especially during heating, agitation, or spraying, which can cause respiratory tract irritation.[6]
-
When to Use: Respiratory protection is crucial in situations with inadequate ventilation or when airborne concentrations may exceed exposure limits.[2][3]
-
Selection: A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is a suitable option.[2] If the respirator is the sole means of protection, a full-face supplied-air respirator is recommended.[2]
Procedural Guidance: From Preparation to Disposal
A robust safety plan extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory.
Pre-Operational Checklist:
-
Locate Safety Equipment: Before starting any work, confirm the location and operational status of the nearest safety shower and eyewash station.[1]
-
Ensure Adequate Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Inspect PPE: Thoroughly inspect all PPE for damage or contamination before each use.
Step-by-Step Donning and Doffing of PPE:
-
Donning (Putting On):
-
Put on your laboratory coat or chemical-resistant suit.
-
Put on your respirator (if required), ensuring a proper fit and seal.
-
Put on your eye and face protection.
-
Wash and dry your hands thoroughly.
-
Put on your gloves, ensuring they overlap the cuffs of your lab coat.
-
-
Doffing (Taking Off):
-
Remove gloves using the proper technique to avoid touching the outside with your bare hands.
-
Remove your laboratory coat or suit, turning it inside out as you remove it.
-
Remove your eye and face protection.
-
Remove your respirator (if worn).
-
Wash your hands thoroughly with soap and water.
-
Disposal Plan:
-
Contaminated PPE: All disposable PPE, including gloves and contaminated lab coats, must be disposed of as hazardous chemical waste in accordance with local, regional, and national regulations.[2][3]
-
Chemical Waste: Dispose of unused this compound and any contaminated materials (e.g., absorbent pads from a spill) in a designated, properly labeled hazardous waste container.[7] Do not empty into drains, as it is toxic to aquatic life.[2][8]
Visualizing Your Safety Workflow
To aid in the decision-making process for PPE selection, the following workflow provides a clear, logical progression based on the nature of the experimental task.
Caption: PPE selection workflow for this compound.
By integrating these principles and procedures into your daily laboratory practice, you can confidently handle this compound while upholding the highest standards of safety and scientific integrity. Your well-being is paramount to the success of your research.
References
-
This compound (stabilized with MEHQ) - TCI Chemicals. TCI Chemicals.
-
GPS Safety Summary - Substance Name: - this compound - Arkema. Arkema.
-
This compound - Scientific Polymer Products, Inc. Scientific Polymer Products, Inc.
-
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
-
SAFETY DATA SHEET - Chem Service. Chem Service.
-
Respiratory protection against acrylic nitrile - Honeywell Support Portal. Honeywell.
-
Safety Data Sheet - 3M. 3M.
-
Phenoxyethyl acrylate | C11H12O3 | CID 39485 - PubChem. National Center for Biotechnology Information.
-
This compound (cas 48145-04-6) SDS/MSDS download - Guidechem. Guidechem.
-
This compound | 48145-04-6 | Tokyo Chemical Industry Co., Ltd.(APAC). Tokyo Chemical Industry Co., Ltd.
-
SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
-
Is a respirator necessary when turning Acrylics? | The International Association of Penturners. The International Association of Penturners.
-
OSHA Respirator Requirements for Selected Chemicals | NIOSH - CDC. The National Institute for Occupational Safety and Health (NIOSH).
-
Prevention of acrylate induced skin and respiratory diseases in beauty care and assemby. Finnish Institute of Occupational Health.
-
Irritation/Sensitization | Explore Safe Practices — Basic Acrylic Monomer Manufacturers, Inc. Basic Acrylic Monomer Manufacturers, Inc.
Sources
- 1. arkema.com [arkema.com]
- 2. scipoly.com [scipoly.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. Phenoxyethyl acrylate | C11H12O3 | CID 39485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. Irritation/Sensitization | Explore Safe Practices — Basic Acrylic Monomer Manufacturers, Inc. [bamm.net]
- 7. This compound | 48145-04-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
